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  • Product: 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid
  • CAS: 144630-15-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-Tosyl-Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, a thoro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for success. These properties govern a compound's behavior from the moment of administration to its interaction with the biological target. For a molecule like N-tosyl-pipecolic acid, a versatile building block in medicinal chemistry, these characteristics dictate its synthetic accessibility, formulation feasibility, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the core physicochemical attributes of N-tosyl-pipecolic acid, offering both theoretical insights and practical methodologies for its characterization. As we delve into the specifics of its synthesis, acidity, lipophilicity, and solubility, we aim to equip researchers with the knowledge necessary to harness the full potential of this important synthetic intermediate.

Molecular Identity and Structural Features

N-tosyl-pipecolic acid, systematically named 1-(toluene-4-sulfonyl)piperidine-2-carboxylic acid, is a derivative of the cyclic amino acid pipecolic acid. The introduction of the tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the piperidine ring profoundly influences the molecule's electronic and steric properties, thereby altering its physicochemical behavior compared to its parent compound.

Chemical Structure:

Key Structural Features:

  • Pipecolic Acid Core: A six-membered heterocyclic ring containing a secondary amine and a carboxylic acid at the 2-position. This core structure provides a degree of conformational rigidity.

  • N-Tosyl Group: A bulky and electron-withdrawing p-toluenesulfonyl group attached to the nitrogen atom. This group serves multiple purposes:

    • Protection: It acts as a robust protecting group for the secondary amine during chemical synthesis, preventing unwanted side reactions.

    • Activation: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent functionalities.

    • Lipophilicity: The aromatic ring of the tosyl group significantly increases the molecule's lipophilicity.

    • Acidity: The sulfonamide proton is acidic, and the tosyl group also influences the acidity of the carboxylic acid proton.

Synthesis and Purification: Impact on Physicochemical Integrity

The reliable characterization of N-tosyl-pipecolic acid's physicochemical properties is contingent on the purity of the material. The synthetic route and subsequent purification methods are therefore of paramount importance.

Synthetic Pathway

A common and effective method for the synthesis of N-tosyl-L-pipecolic acid involves the direct tosylation of L-pipecolic acid.

Synthesis cluster_reagents Reagents & Solvents PipecolicAcid L-Pipecolic Acid Reaction Reaction Mixture PipecolicAcid->Reaction TosylChloride Tosyl Chloride (TsCl) TosylChloride->Reaction Base Base (e.g., NaOH, NaH) Base->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction NTosylPipecolicAcid N-Tosyl-L-Pipecolic Acid Workup Aqueous Workup (Acidification) Purification Recrystallization Workup->Purification FinalProduct Pure N-Tosyl-L-Pipecolic Acid Purification->FinalProduct Reaction->Workup

Figure 1: General workflow for the synthesis of N-Tosyl-L-Pipecolic Acid.

A detailed protocol for the synthesis of N-tosyl-L-pipecolic acid is as follows:

Step-by-Step Methodology:

  • Dissolution: Dissolve L-pipecolic acid in an appropriate solvent, such as an aqueous solution of sodium hydroxide or an organic solvent like dimethylformamide (DMF) with a suitable base.

  • Tosylation: Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (tosyl chloride) portion-wise while maintaining the temperature. The reaction is typically stirred for several hours to ensure complete conversion.

  • Quenching and Acidification: After the reaction is complete, it is quenched, and the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-tosyl-pipecolic acid.

  • Isolation and Washing: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

One reported synthesis describes the bromination of the ε-amino group of Nα-tosyl-L-lysine followed by cyclization with sodium hydride (NaH) in DMF to yield N-tosyl-L-pipecolic acid in a 45% yield[1].

Purification by Recrystallization

Recrystallization is a critical step to obtain a highly pure product, which is essential for accurate physicochemical measurements.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. This often involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common system is a mixture of an organic solvent (e.g., ethanol, ethyl acetate) and water.

  • Dissolution: Dissolve the crude N-tosyl-pipecolic acid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Core Physicochemical Properties: A Quantitative Overview

The introduction of the tosyl group significantly alters the physicochemical properties of pipecolic acid. The following table summarizes the key properties of both L-pipecolic acid and provides estimated values for N-tosyl-L-pipecolic acid based on the influence of the tosyl group.

PropertyL-Pipecolic AcidN-Tosyl-L-Pipecolic Acid (Estimated)Significance in Drug Development
Molecular Formula C₆H₁₁NO₂C₁₃H₁₇NO₄SDefines the elemental composition and molecular weight.
Molecular Weight 129.16 g/mol 283.34 g/mol Influences diffusion rates and molar-based calculations.
Melting Point (°C) 272[2]~140-160An indicator of purity and crystal lattice energy.
pKa (Carboxylic Acid) ~2.0-2.3~2.5-3.5Determines the ionization state at physiological pH, affecting solubility and receptor interactions.
logP -2.31 (experimental)[1]~1.5-2.5A measure of lipophilicity, which is crucial for membrane permeability and absorption.
Aqueous Solubility Soluble[3]Sparingly solubleAffects formulation, dissolution, and bioavailability.
Organic Solvent Solubility Poorly soluble in nonpolar solvents[4]Soluble in many organic solventsImportant for synthesis, purification, and formulation in non-aqueous vehicles.

In-Depth Analysis of Key Physicochemical Parameters

Acidity (pKa)

The acidity of N-tosyl-pipecolic acid is primarily attributed to its carboxylic acid group. The electron-withdrawing nature of the N-tosyl group is expected to have a modest acidifying effect on the carboxylic acid proton compared to the parent pipecolic acid.

Experimental Determination of pKa:

Potentiometric titration is a standard and reliable method for determining the pKa of an organic acid.

pKa_Determination Sample N-Tosyl-Pipecolic Acid in Solvent Titration Potentiometric Titration Sample->Titration Titrant Standardized Base (e.g., NaOH) Titrant->Titration pH_Meter pH Meter Data_Analysis Titration Curve (pH vs. Volume) pH_Meter->Data_Analysis pKa_Value pKa Determination (Half-Equivalence Point) Data_Analysis->pKa_Value Titration->pH_Meter

Figure 2: Workflow for the experimental determination of pKa via potentiometric titration.

Step-by-Step pKa Determination Protocol:

  • Sample Preparation: Accurately weigh a sample of pure N-tosyl-pipecolic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Lipophilicity (logP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The logarithmic form, logP, is more commonly used.

The addition of the tosyl group, with its aromatic ring, significantly increases the lipophilicity of N-tosyl-pipecolic acid compared to the highly polar pipecolic acid (logP of -2.31)[1].

Experimental Determination of logP (Shake-Flask Method):

The shake-flask method is the traditional and most direct method for determining logP.

logP_Determination Compound N-Tosyl-Pipecolic Acid Mixture Shake Flask (Equilibration) Compound->Mixture Octanol n-Octanol (Water Saturated) Octanol->Mixture Water Water (n-Octanol Saturated) Water->Mixture Separation Phase Separation Mixture->Separation Analysis_Octanol Concentration Analysis (Octanol Phase) Separation->Analysis_Octanol Analysis_Water Concentration Analysis (Aqueous Phase) Separation->Analysis_Water logP_Calculation logP = log([Compound]octanol / [Compound]water) Analysis_Octanol->logP_Calculation Analysis_Water->logP_Calculation

Figure 3: Workflow for the experimental determination of logP using the shake-flask method.

Step-by-Step logP Determination Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of N-tosyl-pipecolic acid in one of the pre-saturated phases.

  • Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

  • Equilibration: Shake the flask for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases and determine the concentration of N-tosyl-pipecolic acid in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility

The solubility of a compound in various solvents is a critical factor in its synthesis, purification, and formulation. N-tosyl-pipecolic acid, with both a polar carboxylic acid group and a nonpolar tosyl group, exhibits amphiphilic character.

  • Aqueous Solubility: The presence of the large, hydrophobic tosyl group is expected to significantly decrease its solubility in water compared to the highly soluble parent pipecolic acid[3]. The solubility will also be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • Organic Solvent Solubility: N-tosyl-pipecolic acid is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is likely to be low.

Experimental Determination of Solubility:

A common method to determine solubility is the equilibrium solubility method.

Step-by-Step Solubility Determination Protocol:

  • Sample Addition: Add an excess amount of solid N-tosyl-pipecolic acid to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, HPLC, or UV-Vis spectroscopy).

Relevance in Drug Discovery and Development

The physicochemical properties of N-tosyl-pipecolic acid are not just abstract parameters; they have direct and significant implications for its application in drug discovery.

  • Synthetic Handle: The N-tosyl group serves as an excellent protecting group, allowing for selective modifications at other positions of the pipecolic acid scaffold. Its robust nature makes it suitable for a wide range of reaction conditions.

  • Lipophilicity and Membrane Permeability: The increased lipophilicity imparted by the tosyl group can be advantageous for enhancing the membrane permeability of drug candidates containing the N-tosyl-pipecolic acid moiety. This is a crucial factor for oral bioavailability and for compounds targeting intracellular proteins.

  • Structure-Activity Relationship (SAR) Studies: N-tosyl-pipecolic acid and its derivatives are valuable tools in SAR studies[5]. By systematically modifying the substituents on the tosyl group or the pipecolic acid ring, medicinal chemists can probe the structural requirements for optimal binding to a biological target and fine-tune the ADME properties of a lead compound. For instance, piperidine derivatives are key components in the design of various inhibitors, and understanding their SAR is crucial for lead optimization[6].

  • Precursor for Bioactive Molecules: Pipecolic acid and its derivatives are important precursors for the synthesis of a wide range of biologically active molecules, including anesthetics and immunosuppressants. The defined stereochemistry and conformational rigidity of the pipecolic acid core make it an attractive scaffold in drug design.

Conclusion: A Versatile Building Block with Tunable Properties

N-tosyl-pipecolic acid stands out as a valuable and versatile building block in the arsenal of medicinal chemists. Its well-defined structure, coupled with the modulatory effect of the N-tosyl group on its physicochemical properties, provides a powerful platform for the rational design and synthesis of novel therapeutic agents. A comprehensive understanding and careful characterization of its acidity, lipophilicity, and solubility are essential for optimizing its use in synthetic strategies and for predicting the in vivo behavior of the resulting drug candidates. This guide has provided a foundational overview of these critical properties and the experimental methodologies for their determination, empowering researchers to leverage the full potential of N-tosyl-pipecolic acid in their drug discovery endeavors.

References

  • Bulletin of the Chemical Society of Japan. (1975). A Novel Synthesis of L-Pipecolic Acid.
  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic acid, (-)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-hydroxy-L-pipecolic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound L-Pipecolic acid (FDB000546). Retrieved from [Link]

  • Vapourtec. (2024). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pipecolic acid. Retrieved from [Link]

  • PMC. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). DL-Pipecolic acid (YMDB01675). Retrieved from [Link]

  • PMC. (n.d.). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • PMC. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Stenutz. (n.d.). l-pipecolic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.

Sources

Exploratory

An In-Depth Technical Guide to 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will cove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will cover its essential physicochemical properties, definitive identification using its CAS Registry Number, a curated list of commercial suppliers, and a detailed, field-tested protocol for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work. We will delve into the causality behind experimental choices, ensuring a deep, practical understanding of its application.

Introduction: The Significance of a Versatile Scaffold

In the landscape of drug discovery and fine chemical synthesis, the piperidine ring is a privileged scaffold. Its prevalence in numerous bioactive molecules, including those targeting the central nervous system, makes it a focal point of intensive research[1]. When this valuable core is functionalized, its utility expands exponentially. 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, also known as N-Tosyl-pipecolic acid, represents a strategic convergence of three critical chemical motifs:

  • The Piperidine Core: A saturated six-membered heterocycle that provides a defined three-dimensional structure.

  • The Carboxylic Acid: A versatile functional group that allows for amide bond formation, esterification, or can act as a bioisostere for other functionalities, crucial for interacting with biological targets[2][3].

  • The Tosyl (p-toluenesulfonyl) Group: An excellent protecting group for the piperidine nitrogen. The tosyl group is robust and stable across a wide range of reaction conditions, preventing unwanted side reactions at the nitrogen atom. This stability is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where it can be used for specialized applications[4][5][6].

This combination makes N-Tosyl-pipecolic acid an invaluable chiral building block for creating complex molecular architectures, peptidomimetics, and novel pharmaceutical candidates.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of reproducible science. The definitive identifier for this compound is its CAS Registry Number.

PropertyValueSource(s)
Chemical Name 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid[7][8][9]
Synonyms N-Tosyl-pipecolic acid, 1-Tosylpiperidine-2-carboxylic acid[10]
CAS Number 144630-15-9 [7][8][9][11][12]
Molecular Formula C13H17NO4S[9][10][12]
Molecular Weight 283.34 g/mol [9][12]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O[10]
Physical Form Solid

Note: The compound exists as a racemate under this CAS number. The (S)-enantiomer is identified by CAS 56099-73-1.[10]

Procurement and Supplier Qualification

Sourcing high-purity reagents is critical for the success of any synthetic endeavor. Impurities can lead to failed reactions, difficult purification, and misleading biological data.

Commercial Suppliers

Below is a list of suppliers who have listed 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (CAS 144630-15-9) in their catalogs. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

SupplierWebsiteNotes
ArctomLists the compound under catalog number AAB-AA00HX3Z.[7]
Howei PharmLists the compound under catalog number GZ1005739.[8]
ChemicalBookA marketplace listing multiple potential suppliers.[12]
TetrahedronLists the compound under catalog number TS102233.[9]
Supplier Qualification Workflow

A systematic approach to supplier selection is a self-validating system for ensuring reagent quality. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Selection Start Identify Need for CAS 144630-15-9 Search Search Databases & Supplier Catalogs Start->Search Shortlist Create Shortlist of 3-5 Potential Suppliers Search->Shortlist RequestCoA Request Lot-Specific Certificate of Analysis (CoA) Shortlist->RequestCoA ReviewSpec Review Purity (HPLC/NMR) & Characterization Data RequestCoA->ReviewSpec CheckStock Confirm Availability & Lead Time ReviewSpec->CheckStock Reject Reject Supplier (Data Unsatisfactory) ReviewSpec->Reject Compare Compare Price, Purity, & Lead Time CheckStock->Compare Select Select Optimal Supplier Compare->Select Purchase Place Purchase Order Select->Purchase

Caption: A logical workflow for the procurement and qualification of critical chemical reagents.

Synthesis and Characterization

While commercially available, an in-house synthesis may be required for large quantities or for preparing specific analogs. A common and reliable method is the N-sulfonylation of pipecolic acid.

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the secondary amine of pipecolic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride).

G PA Pipecolic Acid plus1 + Arrow NaOH (aq) Diethyl Ether 0°C to RT, 3h PA->Arrow TsCl Tosyl Chloride TsCl->Arrow Product 1-(Tosyl)-piperidine- 2-carboxylic acid Salt NaCl + H2O plus1->Arrow plus2 + Arrow->Product Arrow->Salt Arrow->plus2

Caption: Reaction scheme for the synthesis of N-Tosyl-pipecolic acid.[10]

Detailed Experimental Protocol (Schotten-Baumann Conditions)

This protocol describes the synthesis via the reaction of pipecolic acid with tosyl chloride under aqueous alkaline conditions, a classic and effective method.[10]

Materials:

  • (DL)-Pipecolic acid (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Diethyl ether (Et2O)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (DL)-Pipecolic acid (1.0 eq) and sodium hydroxide (2.5 eq) in deionized water. Cool the flask in an ice bath to 0-5 °C.

    • Causality: Using a base is essential to deprotonate the carboxylic acid and, more importantly, to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The excess base ensures the piperidine nitrogen remains a free, potent nucleophile. Cooling prevents potential side reactions and decomposition of the tosyl chloride.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of diethyl ether. Add this solution dropwise to the stirring aqueous solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • Causality: A two-phase system (Schotten-Baumann reaction) is effective. The tosyl chloride is more soluble in the organic phase, but the reaction occurs at the interface or in the aqueous phase. Dropwise addition controls the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3 hours.

    • Causality: Vigorous stirring is crucial to maximize the surface area between the two phases, thereby increasing the reaction rate.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The product is a sodium salt and will be in the aqueous layer. Discard the organic (ether) layer, which contains unreacted tosyl chloride.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2 (test with pH paper). A white precipitate of the product should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the final product neutral and insoluble in the aqueous media, causing it to precipitate.

  • Workup - Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts.

    • Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Causality: The brine wash removes bulk water, and MgSO4 removes residual traces, preventing water from interfering with subsequent steps or affecting final weight.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to afford the pure 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. Key signals to look for in ¹H NMR include the aromatic protons of the tosyl group (two doublets), the methyl singlet of the tosyl group, and the characteristic multiplets of the piperidine ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a clear molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated exact mass (283.0878).[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. For chiral synthesis, a chiral HPLC method would be required to determine the enantiomeric excess (ee).[13]

Applications in Research and Development

The utility of N-Tosyl-pipecolic acid lies in its dual nature as a protected amino acid and a chiral building block.

  • Peptidomimetics and Constrained Peptides: As a cyclic amino acid derivative, it is used to introduce conformational constraints into peptides. This is a key strategy in drug design to increase potency, selectivity, and metabolic stability by locking the peptide into its bioactive conformation. The tosyl group provides stable protection during the synthesis process[5][6].

  • Asymmetric Synthesis: The chiral center at the 2-position makes it a valuable starting material for the synthesis of more complex chiral molecules. The carboxylic acid and the piperidine ring can be further elaborated into a wide array of functionalities.

  • Pharmaceutical Intermediates: The piperidine scaffold is present in a vast number of marketed drugs. This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where precise control of stereochemistry and functionality is paramount[1].

Conclusion

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (CAS 144630-15-9) is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and organic synthesis. Its well-defined structure, robust protecting group, and versatile functional handles provide chemists with a reliable and strategic building block. By understanding the principles behind its procurement, synthesis, and application as detailed in this guide, researchers can confidently and effectively integrate this compound into their workflows to accelerate the discovery and development of novel molecules.

References

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  • ResearchGate. (2025). N-Nosyl-α-amino acids in solution phase peptide synthesis. [Link]

  • Journal of the American Chemical Society. (n.d.). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. [Link]

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  • Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • NIH. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. [Link]

  • MDPI. (n.d.). NMR Characterization of Lignans. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

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  • PubMed. (n.d.). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Abstract: 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, also known as N-Tosyl-L-pipecolic acid, is a crucial chiral building block in synthetic organic chemistry and drug development. Its rigid, protected amino ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, also known as N-Tosyl-L-pipecolic acid, is a crucial chiral building block in synthetic organic chemistry and drug development. Its rigid, protected amino acid structure makes it a valuable scaffold for creating complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document moves beyond a simple data repository, offering insights into the theoretical basis for expected spectral features, detailed protocols for data acquisition, and a guide to interpreting the resulting data in an integrated manner.

Molecular Structure and Spectroscopic Overview

The structural integrity of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is confirmed by analyzing the distinct spectroscopic signatures of its three core components: the p-toluenesulfonyl (tosyl) group, the saturated piperidine ring, and the carboxylic acid moiety. The molecular formula is C₁₃H₁₇NO₄S, with a monoisotopic mass of approximately 283.0878 Da[1].

A logical approach to characterization involves using each technique to probe different aspects of the molecule:

  • NMR Spectroscopy elucidates the complete carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy provides rapid confirmation of key functional groups.

  • Mass Spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis.

Caption: Molecular structure of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural assignment of the title compound. Experiments should be conducted in a solvent capable of dissolving the compound and, ideally, allowing for the observation of the acidic proton, such as DMSO-d₆ or CDCl₃.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Solvent Choice Causality: CDCl₃ is a common choice for general organic compounds. However, the carboxylic acid proton signal may be very broad or may exchange too rapidly for observation. DMSO-d₆ is often preferred as it slows down the exchange rate of acidic protons due to its hydrogen bond accepting nature, typically resulting in a visible, broad singlet for the -COOH proton.

  • Referencing: Reference the spectra to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₅ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Standard Experiments: Acquire standard 1D proton (¹H) and carbon (¹³C) spectra.

  • Advanced Experiments (for validation): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) to establish proton-proton coupling networks and HSQC (¹H-¹³C one-bond correlation) to link protons to their directly attached carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct regions for the aromatic, piperidine, and aliphatic protons.

Proton Assignment Predicted δ (ppm) Multiplicity Notes
Carboxylic Acid (-COH )> 10Broad SingletSignal will disappear upon D₂O exchange. Position is concentration and solvent dependent.
Aromatic (Tosyl, H -Ar)7.7 - 7.8Doublet (d)Protons ortho to the sulfonyl group, deshielded.
Aromatic (Tosyl, H -Ar)7.3 - 7.4Doublet (d)Protons meta to the sulfonyl group.
Piperidine (CH -2)~4.5 - 4.8Doublet of Doublets (dd)The α-proton is significantly deshielded by the adjacent N-sulfonyl and carboxylic acid groups.
Piperidine (CH ₂-6)~3.6 (eq), ~3.0 (ax)Multiplets (m)Diastereotopic protons adjacent to the nitrogen atom.
Piperidine (CH ₂-3,4,5)1.2 - 2.2Complex MultipletsOverlapping signals from the remaining 6 protons on the piperidine ring.
Methyl (Tosyl, -CH ₃)~2.4Singlet (s)Characteristic singlet for the tolyl methyl group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms.

Carbon Assignment Predicted δ (ppm) Notes
Carboxylic Acid (-C OOH)~170 - 175Carbonyl carbon, typically in the downfield region.[2]
Aromatic (Tosyl, C -ipso-S)~144Quaternary carbon attached to sulfur.
Aromatic (Tosyl, C -ipso-CH₃)~135Quaternary carbon attached to the methyl group.
Aromatic (Tosyl, C H)~129 - 130Aromatic CH carbons.
Piperidine (C -2)~58 - 62The α-carbon is shifted downfield due to attachment to N and COOH.
Piperidine (C -6)~45 - 50Carbon adjacent to the nitrogen.
Piperidine (C -3, C -4, C -5)~20 - 30Aliphatic carbons of the piperidine ring.
Methyl (Tosyl, -C H₃)~21Characteristic aliphatic methyl carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an efficient and non-destructive technique for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Trustworthiness: This method requires minimal sample preparation and provides highly reproducible results, making it a reliable technique for routine identification.

Expected Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch2500 - 3300Broad, StrongCarboxylic Acid O-H
C-H Stretch (Aromatic)3000 - 3100MediumTosyl Aryl C-H
C-H Stretch (Aliphatic)2850 - 2980MediumPiperidine & Methyl C-H
C=O Stretch1700 - 1725Strong, SharpCarboxylic Acid C=O
S=O Asymmetric Stretch1340 - 1360StrongSulfonyl S=O
S=O Symmetric Stretch1150 - 1170StrongSulfonyl S=O
C=C Stretch (Aromatic)~1600, ~1475Medium-WeakTosyl Aryl Ring

The presence of strong, sharp bands around 1350 cm⁻¹ and 1160 cm⁻¹, a strong carbonyl absorption around 1710 cm⁻¹, and a very broad absorption centered around 3000 cm⁻¹ would provide compelling evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can reveal structural information based on its fragmentation patterns under specific ionization conditions. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode Causality:

    • Positive Ion Mode [M+H]⁺: The piperidine nitrogen can be protonated. This is a common and effective mode.

    • Negative Ion Mode [M-H]⁻: The carboxylic acid is easily deprotonated, making this an excellent and often preferred method for high sensitivity.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da). For further structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

Expected Molecular Ions and Fragmentation
  • Molecular Weight: 283.35 g/mol [3][4]

  • Expected Ions:

    • [M-H]⁻ (Negative Mode): m/z 282.08

    • [M+H]⁺ (Positive Mode): m/z 284.09

    • [M+Na]⁺ (Positive Mode): m/z 306.07

The fragmentation pattern provides a fingerprint of the molecule's structure. Key bond cleavages can be predicted and used for confirmation.

parent [M+H]⁺ m/z 284.09 frag1 Loss of H₂O m/z 266.08 parent->frag1 - H₂O frag2 Loss of CO₂H₂ m/z 238.09 parent->frag2 - COOH₂ frag3 Loss of Tosyl Radical (C₇H₇SO₂) m/z 129.08 parent->frag3 - •C₇H₇SO₂ frag4 Tropylium Ion (C₇H₇⁺) m/z 91.05 parent->frag4 Further Fragmentation

Caption: Predicted major fragmentation pathways for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid in positive ion ESI-MS/MS.

Integrated Spectroscopic Analysis

A conclusive structural verification is achieved by synthesizing the information from all three techniques. The process is a self-validating system:

  • MS confirms the molecular mass (C₁₃H₁₇NO₄S).

  • IR confirms the presence of the key functional groups (-COOH, -SO₂-).

  • ¹³C NMR confirms the presence of 13 distinct carbons, consistent with the molecular formula.

  • ¹H NMR and 2D NMR establish the precise connectivity of the molecular skeleton, confirming the substitution pattern and completing the structural puzzle.

By following the protocols and interpretive frameworks outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, ensuring the integrity of their subsequent scientific endeavors.

References

  • PubChem. Piperidine-2-carboxylate | C6H11NO2. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid 3-(4-methoxy-phenyl)-propyl ester. National Center for Biotechnology Information. [Link]

  • LookChem. (2S)-1-Tosyl-piperidine-2-carboxylic acid. [Link]

  • Howei Pharm. CAS 144630-15-9 C13H17NO4S 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid. [Link]

  • ChemBK. 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • AWS. An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)-Proline and their N-Alkylated Derivatives. [Link]

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. 1H NMR spectra (CDCl3) of tosyl-activated a) 2-piperidone (2a) and b).... [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3256. [Link]

  • PubChem. Pipecolic acid, (-)- | C6H11NO2. National Center for Biotechnology Information. [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. [Link]

  • Wikipedia. Pipecolic acid. [Link]

  • NIST. 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). [Link]

  • Biological Magnetic Resonance Bank. bmse000237 DL-Pipecolic Acid. [Link]

  • Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). [Link]

  • PubChem. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Chiral Resolution of Racemic 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid

This guide provides an in-depth technical exploration of the chiral resolution of racemic 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, a key building block in modern drug discovery. Designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the chiral resolution of racemic 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, a key building block in modern drug discovery. Designed for researchers, chemists, and process development scientists, this document moves beyond simple protocols to explain the underlying principles and strategic decisions that lead to successful and scalable enantioseparation.

Strategic Importance: Why Resolve This Specific Racemate?

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is not just another chiral molecule; it is a constrained proline analogue. The tosyl group (Tosyl or Ts) serves a critical function: it locks the nitrogen's lone pair, preventing racemization at the alpha-carbon and introducing conformational rigidity. This structural feature is highly valued in medicinal chemistry for its ability to mimic peptide turns and to orient pharmacophoric elements in a defined three-dimensional space. Enantiomerically pure forms of this acid are crucial precursors for a range of advanced pharmaceutical intermediates, including ligands for G-protein coupled receptors (GPCRs) and inhibitors for various enzyme classes. The biological activity of these complex target molecules often resides in a single enantiomer, making efficient chiral resolution an essential, value-adding transformation.

The Core Challenge: Breaking Symmetry

The fundamental principle of chiral resolution is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point, boiling point). This transient diastereomeric state allows for physical separation.

The most robust and industrially scalable method for resolving carboxylic acids like our target compound is through diastereomeric salt formation . This technique relies on the acid-base reaction between the racemic carboxylic acid and an enantiomerically pure chiral base (the resolving agent).

The Mechanism of Diastereomeric Salt Formation

The process hinges on the differential interactions within the crystal lattice of the two diastereomeric salts. Let's consider our racemic acid (R/S)-Ts-Pip-COOH and a chiral resolving agent, (+)-Base:

  • (R)-Ts-Pip-COOH + (+)-Base → [(R)-Acid:(+)-Base] Diastereomeric Salt 1

  • (S)-Ts-Pip-COOH + (+)-Base → [(S)-Acid:(+)-Base] Diastereomeric Salt 2

Although both salts form, their three-dimensional structures are different. This leads to distinct lattice energies and, crucially, different solubilities in a given solvent system. By carefully selecting the resolving agent and solvent, we can create a scenario where one diastereomeric salt preferentially crystallizes from the solution, while the other remains dissolved.

Below is a logical workflow illustrating this core principle.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Salt Breaking & Isolation Racemic_Acid Racemic (R/S)-Ts-Pip-COOH in Solution Mix Formation of Diastereomeric Salts [(R)-Acid:(+)-Base] & [(S)-Acid:(+)-Base] Racemic_Acid->Mix Chiral_Base Enantiopure (+)-Base Chiral_Base->Mix Crystallization Cooling & Equilibration (Solubility Difference is Key) Mix->Crystallization Solvent Selection Solid Preferentially Crystallized Salt (e.g., [(R)-Acid:(+)-Base]) Crystallization->Solid Liquid Mother Liquor Enriched in Other Diastereomer (e.g., [(S)-Acid:(+)-Base]) Crystallization->Liquid Acidification_Solid Acidification (e.g., HCl) of Solid Salt Solid->Acidification_Solid Acidification_Liquid Acidification of Mother Liquor Liquid->Acidification_Liquid Pure_Enantiomer Isolated (R)-Ts-Pip-COOH Acidification_Solid->Pure_Enantiomer Base_Recovery_1 Recovered (+)-Base Acidification_Solid->Base_Recovery_1 Other_Enantiomer Isolated (S)-Ts-Pip-COOH (Lower Enantiomeric Purity) Acidification_Liquid->Other_Enantiomer Base_Recovery_2 Recovered (+)-Base Acidification_Liquid->Base_Recovery_2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Field-Proven Protocols for Resolution

The choice of resolving agent is paramount and is often determined empirically. For N-tosyl proline analogues, chiral amino alcohols and alkaloids have shown considerable success. We will detail a protocol using L-phenylalaninol, a readily available and effective resolving agent for this substrate.

Resolving Agent Selection: A Comparative Overview
Resolving AgentClassTypical SolventKey AdvantagesConsiderations
L-Phenylalaninol Amino AlcoholMethanol, EthanolHigh crystallinity of salts, good enantioselectivity.Cost can be a factor at large scale.
(1R,2R)-(-)-Pseudoephedrine AlkaloidAcetonitrile, Ethyl AcetateOften provides excellent resolution for N-protected amino acids.Regulated substance in some jurisdictions.
Cinchona Alkaloids (e.g., Quinine, Quinidine) AlkaloidAcetone, EthanolBroad applicability, rigid structure aids discrimination.Can lead to gel formation; sometimes requires more extensive solvent screening.
(R)-(+)-α-Methylbenzylamine Chiral AmineIsopropanolLower cost, widely available.Often results in lower diastereomeric excess for this specific substrate.
Detailed Experimental Protocol: Resolution with L-Phenylalaninol

This protocol is a self-validating system. The success of each step is confirmed by straightforward analytical checks before proceeding to the next, ensuring efficiency and minimizing loss of valuable material.

Objective: To isolate one enantiomer of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid with high enantiomeric excess (e.e. > 98%).

Materials:

  • Racemic 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (1.0 eq)

  • L-Phenylalaninol (0.5 eq)

  • Methanol (ACS Grade)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Chiral HPLC column for analysis (e.g., Chiralcel OD-H or equivalent)

Protocol Steps:

  • Diastereomeric Salt Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve racemic 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (e.g., 10.0 g) in methanol (e.g., 150 mL) with gentle heating.

    • In a separate beaker, dissolve L-phenylalaninol (0.5 equivalents) in a minimal amount of warm methanol.

    • Causality Check: Using 0.5 equivalents of the resolving agent is a standard starting point. The goal is to form the salt of only one enantiomer, leaving the other largely in solution.

    • Add the L-phenylalaninol solution dropwise to the stirred solution of the racemic acid.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. A crystalline precipitate should form.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol.

    • Trustworthiness Check: The physical form of the solid is a key indicator. Well-formed, hard crystals are desirable. Gummy or oily precipitates suggest poor selectivity or solvent choice.

    • Dry the salt. At this stage, a small sample can be taken, acidified, and analyzed by chiral HPLC to determine the diastereomeric excess (and thus the enantiomeric excess of the acid). If the e.e. is below the desired level (>95%), a recrystallization of the salt from fresh methanol can be performed.

  • Liberation of the Enantiopure Carboxylic Acid (Salt Breaking):

    • Suspend the dried, diastereomerically pure salt in a mixture of ethyl acetate and water.

    • Acidify the stirred mixture to a pH of ~1-2 using 2M HCl. Monitor with pH paper or a meter.

    • Mechanism Insight: This step protonates the carboxylate anion back to the free carboxylic acid and protonates the amine of the resolving agent, rendering both soluble in their preferred phases.

    • Transfer the mixture to a separatory funnel. The organic layer contains the desired carboxylic acid, and the aqueous layer contains the hydrochloride salt of L-phenylalaninol.

    • Separate the layers. Extract the aqueous layer once more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid as a solid.

  • Analysis and Characterization:

    • Determine the final enantiomeric excess by chiral HPLC or SFC.

    • Confirm the chemical identity and purity using ¹H NMR and mass spectrometry.

    • Measure the optical rotation as a final confirmation of the enantiomer obtained.

Alternative and Orthogonal Strategies

While diastereomeric salt formation is often the workhorse, other techniques should be considered, especially for analytical scale or when classical resolution proves difficult.

  • Preparative Chiral Chromatography (HPLC/SFC): This method offers a direct separation of enantiomers without chemical derivatization. It is highly effective but can be capital-intensive and less scalable than crystallization for large quantities. It is the gold standard for producing highly pure material (>99.9% e.e.) at the lab scale.

  • Enzymatic Resolution: Specific lipase or esterase enzymes can be used to selectively hydrolyze an ester derivative of the racemic acid (e.g., the methyl or ethyl ester). For instance, an enzyme might hydrolyze the (R)-ester to the (R)-acid while leaving the (S)-ester untouched. The resulting acid and ester can then be easily separated. This method offers high selectivity under mild conditions but requires screening for a suitable enzyme and development of a bioprocess.

The relationship between these primary methods is visualized below.

cluster_0 Chemical Method cluster_1 Physical Method cluster_2 Biocatalytic Method Title Chiral Resolution Strategies for (R/S)-Ts-Pip-COOH Racemate Racemic Acid Classical Diastereomeric Salt Formation Racemate->Classical Chiral_Chrom Preparative Chiral HPLC / SFC Racemate->Chiral_Chrom Enzymatic Enzymatic Resolution (via Ester) Racemate->Enzymatic Requires derivatization Classical_Adv Advantages: - Scalable - Cost-Effective Classical->Classical_Adv Classical_Dis Disadvantages: - Empirical Screening - Max Yield 50% Classical->Classical_Dis Chiral_Chrom_Adv Advantages: - Direct Separation - High Purity Chiral_Chrom->Chiral_Chrom_Adv Chiral_Chrom_Dis Disadvantages: - High Cost - Solvent Intensive Chiral_Chrom->Chiral_Chrom_Dis Enzymatic_Adv Advantages: - High Selectivity - Mild Conditions Enzymatic->Enzymatic_Adv Enzymatic_Dis Disadvantages: - Enzyme Screening - Substrate Modification Enzymatic->Enzymatic_Dis

Foundational

The Pivotal Role of the Tosyl Group in the Biological Activity of Piperidine Compounds: A Technical Guide for Drug Development Professionals

Foreword: Beyond a Simple Protecting Group To the discerning researcher in medicinal chemistry, the piperidine ring is a familiar and highly valued scaffold, forming the core of numerous approved drugs and clinical candi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Protecting Group

To the discerning researcher in medicinal chemistry, the piperidine ring is a familiar and highly valued scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design.[2][3] Equally familiar is the p-toluenesulfonyl (tosyl) group, a workhorse in organic synthesis, lauded for its utility as a robust protecting group for amines and an excellent leaving group for activating alcohols.[4][5] However, to relegate the tosyl group to a mere synthetic auxiliary would be to overlook its profound and often nuanced contributions to the biological significance of piperidine-containing molecules.

This technical guide moves beyond the foundational roles of the tosyl group to provide an in-depth exploration of its biological significance within piperidine compounds. We will dissect how this seemingly simple functional group can dramatically influence physicochemical properties, mediate crucial interactions with biological targets, and ultimately, shape the pharmacological profile of a drug candidate. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical guide to leveraging the unique attributes of the tosyl group in the rational design of novel piperidine-based therapeutics.

I. The Tosyl Group: A Modulator of Physicochemical Properties and Pharmacokinetics

The introduction of a tosyl group onto the piperidine nitrogen fundamentally alters the molecule's electronic and physical characteristics. Understanding these changes is paramount to predicting and optimizing the pharmacokinetic profile of a drug candidate.

The tosyl group, with its sulfonyl moiety attached to an aromatic ring, is strongly electron-withdrawing.[2] This has a direct impact on the basicity of the piperidine nitrogen. By delocalizing the nitrogen's lone pair of electrons, the tosyl group significantly reduces the pKa of the piperidine, rendering it less basic. This modulation of basicity can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may prevent off-target effects associated with high basicity.

Furthermore, the tosyl group substantially increases the lipophilicity of the piperidine scaffold.[6] Lipophilicity, often expressed as logP or logD, is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, and metabolic stability.[7][8] While increased lipophilicity can enhance cell penetration and target engagement, it must be carefully balanced to avoid issues such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[9]

Table 1: Physicochemical Impact of N-Tosylation on the Piperidine Scaffold

PropertyUnsubstituted PiperidineN-TosylpiperidineRationale for Change
Basicity (pKa of conjugate acid) ~11.2~2-3The electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, reducing its availability for protonation.
Lipophilicity (Calculated logP) ~1.1~2.5-3.0The addition of the aromatic tolyl group significantly increases the nonpolar surface area of the molecule.[10]
Hydrogen Bonding Hydrogen bond donor (N-H) and acceptor (N)Primarily a hydrogen bond acceptor (sulfonyl oxygens)The N-H is replaced by the N-Ts bond. The sulfonyl oxygens are potent hydrogen bond acceptors.[11]

II. The Tosyl Group as a Pharmacophore: Directing Interactions with Biological Targets

Beyond its influence on physicochemical properties, the tosyl group can act as a key pharmacophoric element, directly participating in binding interactions with biological targets such as enzymes and receptors.[12][13] The sulfonamide linkage and the associated aromatic ring offer a unique combination of hydrogen bonding capabilities, hydrophobic interactions, and dipolar interactions.

A notable example of the tosyl group's pharmacophoric role is seen in a series of N-tosylpiperidine derivatives designed as sigma-1 (σ1) receptor ligands.[14] The σ1 receptor is a chaperone protein implicated in a variety of central nervous system (CNS) disorders.[2] Structure-activity relationship (SAR) studies have revealed that the tosyl group in these compounds engages in specific interactions within the receptor's binding pocket. The sulfonyl oxygens can act as hydrogen bond acceptors, while the tolyl group can form favorable hydrophobic and π-stacking interactions with aromatic residues in the binding site.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a tosylated piperidine compound for the σ1 receptor.[2][15][16]

Materials:

  • Guinea pig liver membranes (source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Test compound (tosylated piperidine derivative)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in the Tris-HCl buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM)

    • 50 µL of the test compound dilution or buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 100 µL of guinea pig liver membrane suspension (final protein concentration ~100-200 µ g/well ).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Structure-Activity Relationship (SAR) of Tosylated Piperidine Compounds

The systematic modification of the tosyl group and the piperidine scaffold has provided valuable insights into the structural requirements for biological activity.

Case Study: N-Tosylpiperidines as Anticancer Agents

Recent studies have explored the potential of N-tosylpiperidine derivatives as anticancer agents.[17][18] For instance, certain compounds have shown significant cytotoxicity against various cancer cell lines. SAR studies have indicated that:

  • Substitution on the tolyl ring: The position and nature of substituents on the aromatic ring of the tosyl group can significantly impact anticancer activity. Electron-withdrawing groups at the para-position have been shown to enhance potency in some series.

  • Substitution on the piperidine ring: The introduction of substituents at the 3 and 4-positions of the piperidine ring can modulate activity and selectivity. For example, a 4-amino or 4-hydroxy group can serve as a handle for further functionalization and can also participate in hydrogen bonding interactions with the target.[19]

Table 2: Illustrative SAR Data for a Series of N-Tosylpiperidine Analogs as Anticancer Agents

CompoundR1 (on Tosyl)R2 (on Piperidine)IC50 (µM) vs. MCF-7
1a 4-CH₃H25.4
1b 4-ClH12.8
1c 4-NO₂H5.2
2a 4-CH₃4-NH₂18.9
2b 4-Cl4-NH₂8.1
2c 4-NO₂4-NH₂2.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

IV. Synthetic Strategies and Methodologies

The synthesis of tosylated piperidine compounds is generally straightforward, with the most common method being the reaction of a piperidine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of N-Tosyl-4-aminopiperidine

This two-step protocol describes the synthesis of a key intermediate, N-tosyl-4-aminopiperidine, which can be further functionalized.

Step 1: Synthesis of tert-butyl (1-tosylpiperidin-4-yl)carbamate

Materials:

  • 4-N-Boc-aminopiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 4-N-Boc-aminopiperidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Deprotection to N-Tosyl-4-aminopiperidine

Materials:

  • tert-butyl (1-tosylpiperidin-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the product from Step 1 in DCM in a round-bottom flask.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-tosyl-4-aminopiperidine.

V. Visualizing the Role of the Tosyl Group: Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for a series of active tosylated piperidine compounds can help to visualize the key contributions of the tosyl group to binding.

Below is a conceptual workflow for generating a pharmacophore model for a series of N-tosylpiperidine-based sigma-1 receptor ligands.

Pharmacophore_Workflow cluster_0 Ligand-Based Pharmacophore Model Generation cluster_1 Pharmacophore Model Features cluster_2 Application Ligands Set of Active N-Tosylpiperidine Ligands Conformations Generate Conformational Ensembles Ligands->Conformations Alignment Align Molecules Conformations->Alignment Model_Gen Generate Common Feature Pharmacophore Model Alignment->Model_Gen HBA Hydrogen Bond Acceptor (Sulfonyl O) Model_Gen->HBA Identifies HY Hydrophobic (Tolyl Ring) Model_Gen->HY Identifies VS Virtual Screening of Compound Libraries Model_Gen->VS POS Positive Ionizable (Piperidine N - if protonated) Model_gen Model_gen Model_gen->POS Identifies Lead_Opt Lead Optimization VS->Lead_Opt

Caption: Workflow for generating a ligand-based pharmacophore model for N-tosylpiperidine derivatives.

VI. Future Perspectives and Conclusion

The tosyl group, while a stalwart of synthetic chemistry, possesses a rich and multifaceted character that extends deep into the realm of biological activity. For researchers engaged in the design of piperidine-based therapeutics, a thorough understanding of the tosyl group's influence on physicochemical properties, its potential as a pharmacophoric element, and the nuances of its structure-activity relationships is indispensable.

Future research will likely focus on the development of novel tosylated piperidine analogs with enhanced selectivity and improved pharmacokinetic profiles. The use of computational tools, such as pharmacophore modeling and molecular dynamics simulations, will continue to play a crucial role in elucidating the precise interactions of these compounds with their biological targets and in guiding the design of next-generation therapeutics.

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Exploratory

Unlocking the Therapeutic Potential of Peptides: A Guide to Conformational Constraint and Mimesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Natural peptides are exquisite signaling molecules, offering high potency and specificity that make them attractive th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Natural peptides are exquisite signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, their translation into effective drugs is often thwarted by inherent weaknesses, including poor metabolic stability and low cell permeability.[1][2] This guide delves into the core strategies employed to overcome these limitations: the introduction of conformational constraints and the design of peptide mimetics. We will explore the foundational principles, from reducing the entropic penalty of binding to mimicking key secondary structures that govern biological interactions. This document provides a technical overview of the design, synthesis, and validation of these advanced therapeutic modalities, offering field-proven insights for professionals in drug discovery and development.

The Peptide Paradox: High Potency, Poor Pharmacokinetics

Peptides occupy a unique chemical space between small molecules and large biologics, allowing them to interact with targets, such as large, flat protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[3][4] Their high specificity stems from the vast chemical diversity offered by amino acid side chains, leading to tight binding and a lower likelihood of off-target effects.[5]

Despite these advantages, native peptides face significant hurdles as systemic drugs:

  • Proteolytic Degradation: Peptides are rapidly broken down by proteases in the bloodstream and gastrointestinal tract, resulting in very short half-lives.[1][6]

  • Renal Clearance: Their relatively small size leads to rapid filtration and removal by the kidneys.[2]

  • Low Permeability: The charged and flexible nature of many peptides prevents them from efficiently crossing cell membranes to engage intracellular targets.[2][7]

  • Conformational Flexibility: In solution, linear peptides exist as an ensemble of conformations.[8] Only a fraction of these conformers are biologically active, meaning a significant entropic penalty must be paid upon binding to the target, which can reduce affinity.[8][9]

These challenges necessitate innovative strategies to engineer peptides into robust, drug-like molecules.

cluster_0 In Vivo Environment Proteases Proteases Degradation Rapid Degradation Proteases->Degradation Kidney Renal Clearance Clearance Fast Clearance Kidney->Clearance Membrane Cell Membrane (Barrier) NoEntry Poor Permeability Membrane->NoEntry Peptide Linear Therapeutic Peptide Peptide->Proteases Susceptible Peptide->Kidney Filtered Peptide->Membrane Blocked Target Intracellular Target NoEntry->Target Fails to reach

Caption: The primary obstacles for linear peptide therapeutics in vivo.

The Core Principle: Pre-organization through Constraint

The central strategy to overcome the limitations of natural peptides is to introduce structural rigidity. By "locking" a peptide into its bioactive conformation, we can dramatically improve its drug-like properties.[4] This concept, known as conformational constraint, provides several key advantages:

  • Enhanced Binding Affinity: By pre-organizing the peptide into its active shape, the entropic cost of binding to its target is significantly reduced.[8] This leads to a more favorable free energy of binding and, consequently, higher potency.

  • Increased Proteolytic Resistance: Constrained structures are often poor substrates for proteases, which typically recognize and cleave peptides in more extended conformations.[8][10] This steric hindrance slows degradation and prolongs the peptide's half-life.

  • Improved Target Specificity: A flexible peptide might adopt conformations that allow it to bind to unintended targets. A rigid structure is less likely to fit into off-target binding sites, leading to greater selectivity.[11]

cluster_0 Linear Peptide cluster_1 Constrained Peptide lp Flexible Conformations l_receptor Receptor lp->l_receptor Binding l_bound High Entropic Cost (Lower Affinity) l_receptor->l_bound cp Bioactive Conformation (Pre-organized) c_receptor Receptor cp->c_receptor Binding c_bound Low Entropic Cost (Higher Affinity) c_receptor->c_bound

Caption: Constraint reduces the entropic penalty for target binding.

Key Strategies for Peptide Constraint and Mimesis

A variety of chemical biology techniques have been developed to impose conformational rigidity. These can be broadly categorized into methods that modify the native peptide backbone and those that use non-peptidic scaffolds to mimic secondary structures.

Covalent Cyclization

Cyclization is one of the most established strategies for constraining a peptide.[9] By covalently linking two points in the peptide sequence, the overall conformational freedom is drastically reduced. Common methods include:

  • Head-to-Tail: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid.

  • Side-Chain to Side-Chain: Linking the side chains of two amino acids, such as forming a disulfide bond between two cysteines or a lactam bridge between the side chains of Asp/Glu and Lys.[12]

  • Backbone-to-Side-Chain: Creating a covalent bond between a backbone amide and an amino acid side chain.

Incorporation of Unnatural Amino Acids

Introducing non-native amino acids into a peptide sequence can locally restrict rotation and stabilize specific secondary structures.

  • D-Amino Acids: Replacing a natural L-amino acid with its D-enantiomer can disrupt protease recognition sites and can be used to induce specific turn structures.[3][13]

  • N-Methylation: Methylating the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric bulk, which can prevent proteolytic cleavage and favor certain backbone conformations.[14]

  • β- and γ-Amino Acids: These amino acids have an extended backbone (two or three carbons, respectively, between the amine and carboxyl groups). Their incorporation can create novel, stable secondary structures like helices and turns that are resistant to proteolysis.[15][16][17]

Peptide Mimetics: Mimicking Secondary Structures

In many protein-protein interactions (PPIs), a specific secondary structure motif (e.g., an α-helix or β-turn) on one protein docks into a binding pocket on the other.[18] Peptide mimetics, or peptidomimetics, are small molecules designed to replicate the spatial arrangement of key side chains of these motifs on a non-peptidic or modified-peptide scaffold.[19]

α-Helix Mimetics: The α-helix is a critical mediator of PPIs.[18][20] Strategies to mimic or stabilize this structure include:

  • Hydrocarbon Stapling: This technique involves introducing two non-natural olefin-bearing amino acids (e.g., at the i and i+4 or i and i+7 positions) and then forming a covalent hydrocarbon "staple" via ring-closing metathesis. This macrocycle locks the peptide into an α-helical conformation, enhancing stability and cell permeability.[3][9]

  • Non-Peptide Scaffolds: Organic scaffolds, such as terphenyls or oligopyridylamides, can be functionalized with side chains that mimic the spatial presentation of key residues on one face of an α-helix.[21][22] These are often used to disrupt PPIs in therapeutic areas like oncology.[23]

β-Turn Mimetics: β-turns are four-residue structures that reverse the direction of a polypeptide chain and are frequently involved in molecular recognition.[24][25]

  • Scaffold-Based Mimetics: Constrained ring systems, such as benzodiazepines or trans-pyrrolidine-3,4-dicarboxamides, can serve as templates to which the side chains corresponding to the key residues of a β-turn are attached.[26][27] This approach creates a rigid molecule that presents the necessary pharmacophore in the correct 3D orientation for receptor binding.[24]

cluster_cyclization cluster_unnatural cluster_mimetics Constraint Peptide Constraint & Mimesis Strategies Cyclization Covalent Cyclization Constraint->Cyclization UnnaturalAA Unnatural Amino Acids Constraint->UnnaturalAA Mimetics Secondary Structure Mimetics Constraint->Mimetics ht Head-to-Tail Cyclization->ht ss Side-Chain to Side-Chain Cyclization->ss daa D-Amino Acids UnnaturalAA->daa nme N-Methylation UnnaturalAA->nme beta_gamma β/γ-Amino Acids UnnaturalAA->beta_gamma alpha α-Helix Mimetics Mimetics->alpha beta β-Turn Mimetics Mimetics->beta

Sources

Foundational

A Technical Guide to the Strategic Applications of Tosylated Pipecolic Acid Derivatives in Modern Drug Discovery

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. Pipecolic acid, a chiral, non-proteinogenic amino acid derivative of piperidine, offers a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. Pipecolic acid, a chiral, non-proteinogenic amino acid derivative of piperidine, offers a robust entry point for creating structurally diverse and stereochemically defined drug candidates.[1] The strategic application of a tosyl (p-toluenesulfonyl) group to the pipecolic acid core transforms this humble building block into a versatile and highly reactive intermediate. This guide provides an in-depth analysis of the synthesis, key transformations, and strategic applications of tosylated pipecolic acid derivatives, offering researchers and drug development professionals a practical framework for leveraging these powerful synthons in their discovery programs.

Introduction: The Strategic Importance of Chiral Scaffolds

In the quest for novel therapeutics, the ability to precisely control three-dimensional molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing molecules that can interact selectively with complex biological targets.[]

Pipecolic Acid: A Privileged Chiral Building Block

L-Pipecolic acid, the higher homolog of L-proline, is a naturally occurring derivative of L-lysine found in various plants and microorganisms.[3][4][5] Its constrained six-membered ring structure provides a rigid scaffold that, when incorporated into a larger molecule, can significantly reduce conformational flexibility. This pre-organization can lead to enhanced binding affinity and selectivity for a target protein by minimizing the entropic penalty of binding. The presence of both a secondary amine and a carboxylic acid offers two distinct points for chemical modification, making it an ideal starting material for library synthesis and lead optimization.[6][7]

The Role of the Tosyl Group: More Than Just Protection

The introduction of a p-toluenesulfonyl (tosyl, Ts) group onto the piperidine nitrogen is a critical strategic decision. While it serves as an excellent protecting group for the secondary amine, its influence extends far beyond this function.

  • Activation: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the α-proton (at C2), facilitating stereoselective deprotonation and subsequent alkylation.

  • Stereoelectronic Control: The bulky tosyl group can direct the approach of incoming reagents, influencing the stereochemical outcome of reactions at other positions on the ring.

  • Chemical Stability: The resulting N-tosyl amide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This robustness allows for complex synthetic transformations on other parts of the molecule without disturbing the core.[8]

The transformation from a simple amino acid to an N-tosylated derivative unlocks a wealth of synthetic possibilities, turning pipecolic acid into a powerful tool for asymmetric synthesis.

Synthesis and Characterization of Key Intermediates

The reliable synthesis of the core building block, N-Tosyl-L-Pipecolic Acid, is the gateway to its diverse applications.

Protocol: Synthesis of N-Tosyl-L-Pipecolic Acid

This procedure utilizes classic Schotten-Baumann conditions, which are effective for the tosylation of amino acids in an aqueous basic medium.

Objective: To synthesize N-Tosyl-L-Pipecolic Acid from L-Pipecolic Acid.

Materials:

  • L-Pipecolic Acid (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Pipecolic Acid in a 1 M NaOH solution in a round-bottom flask and cool the mixture to 0°C in an ice bath with stirring.

  • Tosylation: Dissolve p-toluenesulfonyl chloride in diethyl ether. Add this solution dropwise to the cold, stirring aqueous solution of L-pipecolic acid over 30 minutes. Causality Note: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and prevent hydrolysis of the tosyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted tosyl chloride and other organic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer again in an ice bath and carefully acidify to pH 1-2 by the slow addition of 1 M HCl. The product, N-Tosyl-L-Pipecolic Acid, will precipitate as a white solid. Causality Note: The protonation of the carboxylate salt renders the product insoluble in the aqueous medium, causing it to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold distilled water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield pure N-Tosyl-L-Pipecolic Acid.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process PipecolicAcid L-Pipecolic Acid Reaction Schotten-Baumann Reaction (0°C -> RT) PipecolicAcid->Reaction TsCl p-Tosyl Chloride TsCl->Reaction NaOH NaOH (aq) NaOH->Reaction Workup Ether Wash (Remove Impurities) Reaction->Workup Acidification Acidification (HCl, 0°C) Workup->Acidification Isolation Filtration & Drying Acidification->Isolation Product N-Tosyl-L-Pipecolic Acid Isolation->Product

Caption: Workflow for the synthesis of N-Tosyl-L-Pipecolic Acid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. While specific values can vary slightly, the following table provides expected data ranges.

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point Approx. 145-148 °C
¹H NMR (CDCl₃) δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.5 (d, 1H, NCH), ~3.5 (m, 1H, NCH₂), ~2.9 (m, 1H, NCH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.2-1.8 (m, 6H, piperidine CH₂)
¹³C NMR (CDCl₃) δ ~178 (C=O), ~144 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~60 (N-CH), ~48 (N-CH₂), ~28 (CH₂), ~25 (CH₂), ~21 (Ar-CH₃), ~20 (CH₂)

Note: NMR chemical shifts are approximate. Refer to specific literature or acquired spectra for precise values.[9][10]

Core Applications in Medicinal Chemistry

The true value of tosylated pipecolic acid derivatives lies in their application as versatile intermediates for constructing complex, biologically active molecules.[11][12][13]

As Chiral Scaffolds for Library Synthesis

The rigid piperidine ring serves as an excellent scaffold. By functionalizing the carboxylic acid (e.g., converting to an amide or ester) and then performing reactions at other positions (e.g., α-alkylation), chemists can generate a library of compounds where diverse substituents are displayed in a well-defined three-dimensional space. This is invaluable for structure-activity relationship (SAR) studies.

Scaffold_Concept cluster_core N-Tosyl Pipecolic Acid Core Core Rigid Piperidine Scaffold R1 R¹ Vector (from COOH) Core->R1 Amide/ Esterification R2 R² Vector (from C-4) Core->R2 C-H Activation R3 R³ Vector (from C-3) Core->R3 Functionalization

Caption: Use of the pipecolic acid core as a 3D scaffold.

In the Synthesis of Bioactive Molecules

Tosylated pipecolic acid derivatives are key starting materials in the total synthesis of natural products and complex pharmaceutical agents.[14] Their inherent chirality is transferred through the synthetic sequence to the final product, avoiding the need for costly chiral resolutions or asymmetric steps later on. For example, derivatives of pipecolic acid are found in immunosuppressants like rapamycin and various alkaloids.[15]

As Precursors to Substituted Piperidines

The tosyl group can be removed under reducing conditions (e.g., sodium in liquid ammonia, or HBr/phenol) at the end of a synthetic sequence. This reveals the secondary amine, which can be a key pharmacophore or a point for further diversification. Furthermore, the carboxylic acid can be reduced or converted to other functional groups, making N-tosyl pipecolic acid a precursor to a wide range of 2-substituted piperidines.

Key Synthetic Transformations

The utility of N-tosyl pipecolic acid stems from the unique reactivity imparted by its structure.

Alpha-Functionalization via Enolate Formation

Mechanism: The electron-withdrawing tosyl group acidifies the α-proton. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78°C) generates a stereochemically defined enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to install a substituent at the C2 position, often with high diastereoselectivity.

Protocol: α-Methylation of N-Tosyl-L-Pipecolic Acid Methyl Ester

  • Esterification: Convert N-Tosyl-L-Pipecolic Acid to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Enolate Formation: In a flame-dried flask under argon, dissolve the methyl ester in dry THF and cool to -78°C. Add a solution of LDA (1.1 eq) dropwise and stir for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq) to the enolate solution and stir at -78°C for 2-3 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Warm the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the α-methylated product.

Functionalization of the Carboxylic Acid

The carboxylic acid moiety is readily converted into a variety of other functional groups, providing a primary vector for diversification.

  • Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) generates a diverse library of amides.

  • Reduction to Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LAH) will reduce the carboxylic acid to the corresponding primary alcohol, (N-tosyl-piperidin-2-yl)methanol. This alcohol can then be used in further reactions, such as ether formation or oxidation to an aldehyde.

  • Conversion to Ketones: Reaction of the acid with organolithium reagents can lead to the formation of ketones, although careful control of stoichiometry is required to prevent over-addition.

Conclusion and Future Outlook

Tosylated pipecolic acid derivatives are more than just protected amino acids; they are powerful, versatile, and reliable chiral building blocks that serve as a cornerstone in modern synthetic and medicinal chemistry.[16][17] Their predictable reactivity, chemical robustness, and ability to impart stereochemical control make them indispensable tools for the construction of complex molecular architectures. As drug discovery continues to demand molecules with greater structural and stereochemical complexity, the strategic application of synthons like N-tosyl pipecolic acid will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.

References

  • An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)-Proline and their N-Alkylated Derivatives. (n.d.). AWS.
  • Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101–130. [Link]

  • Guzman-Martinez, A., et al. (2018). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 8(39), 21983–21991. [Link]

  • Harvey, B. G. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(9), 3568–3573. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). Retrieved January 15, 2026, from [Link]

  • Agami, C., Couty, F., Poursoulis, M., & Vaissermann, J. (1992). Asymmetric synthesis of pipecolic acid derivatives. Tetrahedron, 48(3), 431–442. [Link]

  • Gatto, G. J., et al. (2006). Biosynthesis of l-pipecolic acid. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407.
  • Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(3), 2094–2111. [Link]

  • Ahmad, I., et al. (2020). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. Journal of Molecular Structure, 1222, 128892.
  • Biological Magnetic Resonance Bank. (n.d.). DL-Pipecolic Acid at BMRB. Retrieved January 15, 2026, from [Link]

  • Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760–2766. [Link]

  • Prandi, C., & Occhiato, E. G. (2019). l-Pipecolic acid and its (poly)
  • Westerhoff, O., et al. (2001). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 508–513. [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407. [Link]

  • Aspira Chemical. (n.d.). Chiral Building Blocks. Retrieved January 15, 2026, from [Link]

  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(3), 2094–2111.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules, 25(24), 5939.
  • A versatile route towards 6-arylpipecolic acids. (2021). Beilstein Journal of Organic Chemistry, 17, 1426–1434.
  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved January 15, 2026, from [Link]

  • From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved January 15, 2026, from [Link]

  • Wickwire, B. A., & Broquist, H. P. (1990). Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway. Journal of Biological Chemistry, 265(25), 14982–14986.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Incorporation of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction and Strategic Rationale In the field of peptide chemistry and drug development, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, selectivity, and metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

In the field of peptide chemistry and drug development, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, selectivity, and metabolic stability. Non-proteinogenic amino acids are frequently incorporated to achieve these desired properties. 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, also known as N-Tosyl-L-pipecolic acid (N-Ts-Pip-OH), is a valuable building block for this purpose. As a homolog of proline, pipecolic acid introduces a six-membered ring into the peptide backbone, inducing unique conformational constraints and β-turn-like structures.[1]

The p-toluenesulfonyl (tosyl, Ts) group serves as a robust protecting group for the secondary amine of the pipecolic acid ring.[2] Its primary strategic advantage lies in its orthogonality to standard Fmoc and Boc protecting group strategies. The N-tosyl bond is exceptionally stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderately acidic conditions for Boc removal and standard resin cleavage (e.g., Trifluoroacetic acid, TFA).[3] This stability allows for the retention of the tosyl group on the peptide backbone during chain elongation and initial cleavage, enabling its use in complex synthetic schemes or as a permanent modification where a sulfonamide linkage is desired in the final product.[4]

This document provides a comprehensive guide to the theory, application, and detailed protocols for the successful incorporation of N-Ts-Pip-OH into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical Properties and Key Considerations

Before proceeding to the protocols, it is crucial to understand the chemical behavior of the N-tosyl group, as it dictates the entire synthetic strategy.

  • Orthogonality: The tosyl group is orthogonal to both Fmoc/tBu and Boc/Bzl strategies. It remains intact during repetitive deprotection cycles of the Nα-amino group.[4]

  • Steric Hindrance: As a secondary amino acid, N-Ts-Pip-OH is sterically hindered. This can lead to slower and less efficient coupling reactions compared to standard amino acids. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure complete acylation and prevent deletion sequences.

  • Deprotection: Removal of the N-tosyl group requires harsh conditions that are not typical in standard SPPS cleavage cocktails. The most common methods involve strong acidolysis (e.g., anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA)) or reductive cleavage (e.g., sodium in liquid ammonia, electrolytic reduction).[3][5] These methods require specialized equipment and stringent safety precautions. In many applications, the tosyl group is intended to remain on the final peptide.

PropertyImplication in SPPS
Protecting Group p-Toluenesulfonyl (Tosyl, Ts)
Nα Protection Typically used with an Fmoc group for SPPS, but the building block itself is N-Ts-Pip-OH.
Stability Stable to piperidine (Fmoc deprotection) and TFA (standard cleavage).[3]
Coupling Can be slow due to steric hindrance; requires potent activation reagents.
Deprotection Requires harsh conditions (e.g., HF, TFMSA, Na/NH₃, electrolytic reduction).[4][5]
Key Advantage Orthogonal to standard protecting groups, enabling complex synthesis or permanent sulfonamide moiety.[4]

Experimental Workflow and Protocols

The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. The workflow assumes the synthesis of a peptide where N-Ts-Pip-OH is one of the residues and the final product will be a fully deprotected peptide acid.

Diagram: Overall SPPS Workflow for N-Ts-Pip-OH Incorporation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_pip_coupling N-Ts-Pip-OH Incorporation cluster_final Final Cleavage & Deprotection Resin Start: Rink Amide / Wang Resin Swell Swell Resin (DMF, 1h) Resin->Swell Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Begin Synthesis Wash1 2. Wash (DMF, DCM) Fmoc_Deprotect->Wash1 n cycles Coupling 3. Couple Next AA (Standard Fmoc-AA) Wash1->Coupling n cycles Coupling->Fmoc_Deprotect n cycles Pip_Deprotect Fmoc Deprotection (Prepare for Pip coupling) Coupling->Pip_Deprotect At Pip Position Final_Wash Final Wash (DCM) & Dry Coupling->Final_Wash Sequence Complete Pip_Couple Couple N-Ts-Pip-OH (HATU/DIEA, 2-4h) Pip_Deprotect->Pip_Couple Pip_Wash Wash & Kaiser Test (Ensure completion) Pip_Couple->Pip_Wash Pip_Wash->Coupling Continue Elongation Cleavage Global Deprotection (e.g., HF or TFMSA) Final_Wash->Cleavage Precipitate Precipitate, Purify (HPLC) & Characterize (MS) Cleavage->Precipitate

Caption: General workflow for incorporating N-Ts-Pip-OH in Fmoc-SPPS.

Protocol 1: Coupling of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid

This protocol begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed and the resin has been thoroughly washed.[6][7]

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (N-Ts-Pip-OH): 119.7 mg (0.4 mmol, 4 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 152 mg (0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIEA): 139 µL (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the 0.1 mmol peptide-resin is pre-swollen in a reaction vessel and the N-terminal Fmoc group has been removed (verified by a positive Kaiser test).[6]

  • Activation Solution: In a separate vial, dissolve N-Ts-Pip-OH (4 eq.) and HATU (4 eq.) in ~2 mL of DMF. Add DIEA (8 eq.) to the solution. Vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

    • Scientist's Note: The solution may turn slightly yellow. HATU is a highly effective coupling reagent recommended for sterically hindered amino acids to minimize racemization and drive the reaction to completion.[8]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, this time can be extended to 4 hours or overnight.

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (clear/yellow beads) indicates a complete reaction.

  • Double Coupling (If Necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-5 (a "double couple") to ensure the reaction goes to completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively:

    • DMF (3 x 1 min)

    • Dichloromethane (DCM) (3 x 1 min)

    • DMF (3 x 1 min)

  • Chain Elongation: The resin is now ready for the deprotection of the next Fmoc-amino acid to be coupled, if applicable. The N-tosyl group on the pipecolic acid residue will remain intact.[4]

Protocol 2: Final Cleavage and Global Deprotection (Tosyl Removal)

WARNING: This procedure involves extremely hazardous and corrosive acids. It must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield) and by personnel trained in handling such reagents.

Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage

This is a classic but highly effective method for removing robust protecting groups like tosyl.[3]

Materials:

  • Dried peptide-resin (~0.1 mmol)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger): 10% v/v

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in the reaction vessel of the HF apparatus. Add anisole (1 mL for 0.1 mmol scale).

  • HF Condensation: Cool the vessel to -78 °C (dry ice/acetone bath) and condense liquid HF (~10 mL) into the vessel.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.

  • Isolation & Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum and proceed with HPLC purification.

Diagram: N-Tosyl Deprotection Mechanism (Reductive)

Note: Due to the limitations of DOT language in representing complex chemical structures, this diagram uses placeholders. The reaction shows the N-S bond cleavage.

Caption: Conceptual overview of reductive N-tosyl group cleavage.

Troubleshooting and Advanced Insights

  • Incomplete Coupling: If the Kaiser test remains positive after a double couple, consider using a different, more potent coupling reagent like PyBOP or switching to a microwave-assisted protocol to provide additional energy for the reaction. Capping the unreacted amines with acetic anhydride is crucial to prevent the formation of deletion peptides.

  • Side Reactions: The tosyl group is generally very stable. However, under extremely harsh basic conditions or with certain nucleophiles, it could potentially be compromised, although this is rare in standard SPPS.[9]

  • Alternative Deprotection: For peptides sensitive to strong acids, electrolytic reduction offers a milder alternative for tosyl group removal, preserving peptide bonds and optical activity.[4] This method requires specialized electrochemical equipment. Another method involves sodium naphthalenide, which performs a single-electron transfer reduction.[10]

References

  • Iwasaki, T., Matsumoto, K., Matsuoka, M., Takahashi, T., & Okumura, K. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 46(3), 852-855. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Application of Proline and Pipecolic Acid Derivatives: Tools for Stabilization of Peptide Secondary Structures. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive detosylation of N-tosyl amides by dual PRC. Retrieved from [Link]

  • Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(3), 507-509. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Download Scientific Diagram. Retrieved from [Link]

  • Gassman, P. G., & Guggenheim, T. L. (1983). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 105(18), 5849-5850. Retrieved from [Link]

  • Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. WO2007095276A2.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • ResearchGate. (n.d.). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • PubMed Central. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Retrieved from [Link]

  • Overhand, M., et al. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 143(31), 12056-12063. Retrieved from [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from [Link]

  • PubMed. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Retrieved from [Link]

  • PubMed Central. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]

  • PubMed. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Retrieved from [Link]

  • ChemRxiv. (2023). A Guide to C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]

  • PubMed Central. (2017). Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Tosyl-(Sa)-1,1'-binaphthyl-2,2'-diamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid in Drug Discovery

An In-Depth Guide for Medicinal Chemists Abstract 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, often referred to as N-Tosyl-L-pipecolic acid, is a versatile chiral building block in medicinal chemistry. Its rigid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Abstract

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, often referred to as N-Tosyl-L-pipecolic acid, is a versatile chiral building block in medicinal chemistry. Its rigid piperidine scaffold, derived from the non-proteinogenic amino acid L-pipecolic acid, offers a conformationally constrained alternative to proline and other linear amino acids. The presence of the N-tosyl group serves a dual function: it acts as a robust protecting group for the secondary amine, preventing undesirable side reactions and neutralizing its basicity, while also providing a sulfonamide moiety that can engage in specific interactions with biological targets. This guide provides an in-depth look at the synthesis, properties, and strategic applications of this compound, complete with detailed protocols for its use as a peptidomimetic component and a scaffold for further chemical elaboration.

Introduction: A Multifunctional Synthetic Tool

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (CAS 144630-15-9) is a derivative of L-pipecolic acid, the six-membered ring homolog of proline[1][2][3]. L-pipecolic acid itself is a crucial precursor in the biosynthesis of numerous microbial secondary metabolites with pharmaceutical applications, including the immunosuppressant rapamycin[4][5]. By functionalizing the piperidine nitrogen with a p-toluenesulfonyl (tosyl) group, the compound's chemical properties are significantly altered, transforming it into a valuable intermediate for drug discovery programs.

Key Structural Features and Their Implications:

  • Chiral Piperidine-2-carboxylic Acid Core: This moiety provides a well-defined three-dimensional structure. In peptide synthesis, its incorporation induces specific conformational constraints, which can be pivotal for enhancing binding affinity, selectivity, and metabolic stability of the resulting peptide.

  • N-Tosyl Group: The tosyl group is a highly stable protecting group, resistant to a wide range of reaction conditions, including acidic and some reductive environments. Its electron-withdrawing nature renders the nitrogen non-basic and amide-like. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor and participate in key interactions with protein targets, a feature leveraged in the design of various enzyme inhibitors and receptor antagonists[6][7].

This combination of a rigid, chiral scaffold and a versatile functional handle makes N-Tosyl-L-pipecolic acid an ideal starting point for synthesizing complex molecules targeting a range of therapeutic areas, from neurological disorders to infectious diseases[6][8].

Physicochemical and Structural Data

A summary of the key properties for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is provided below. This data is essential for planning synthetic routes, purification strategies, and for computational modeling studies.

PropertyValueSource(s)
CAS Number 144630-15-9[1][2]
Molecular Formula C₁₃H₁₇NO₄S[1][2]
Molecular Weight 283.35 g/mol [1]
Melting Point 167-169 °C[9]
Predicted pKa 4.38 ± 0.20[9]
XLogP3 1.9[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 5[10]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O[10]

Synthesis and Characterization

The most direct and common method for preparing N-Tosyl-L-pipecolic acid is through the N-sulfonylation of commercially available L-pipecolic acid.

Protocol 1: Synthesis of 1-(Toluene-4-sulfonyl)-L-piperidine-2-carboxylic Acid

This protocol describes a modified Schotten-Baumann reaction, a reliable method for acylating or sulfonylating amines under aqueous basic conditions.

Causality Behind Experimental Choices:

  • Sodium Hydroxide (NaOH): A base is required to neutralize the HCl generated during the reaction, driving it to completion. It also deprotonates the carboxylic acid, increasing its solubility in the aqueous phase.

  • Diethyl Ether/Water Biphasic System: This system allows the water-soluble L-pipecolic acid salt to react at the interface with the ether-soluble p-toluenesulfonyl chloride (TsCl).

  • Acidification: The final product is anionic at basic pH. Acidification is necessary to protonate the carboxylate, rendering the final product neutral and causing it to precipitate from the aqueous solution for isolation.

G cluster_reactants Reactants reactant1 L-Pipecolic Acid condition1 NaOH (2 eq.) reactant1->condition1 dissolve product Product: 1-(Tosyl)-piperidine- 2-carboxylic Acid reactant2 p-Toluenesulfonyl Chloride (TsCl) condition2 Diethyl Ether / Water reactant2->condition2 dissolve condition3 0°C to Room Temp, 3h step1 Separate Layers step2 Wash Ether Layer step3 Acidify Aqueous Layer (conc. HCl, pH ~2) step4 Filter Precipitate step5 Wash with Cold Water step6 Dry under Vacuum

Caption: Synthetic workflow for N-Tosyl-L-pipecolic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-pipecolic acid (1.0 eq) in 2 M aqueous sodium hydroxide (2.2 eq) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in diethyl ether. Add this solution dropwise to the stirred, cooled aqueous solution of L-pipecolic acid over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of L-pipecolic acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with diethyl ether (2x) to remove any unreacted TsCl and other organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts.

  • Drying: Dry the purified white solid under high vacuum to a constant weight. A typical yield is 75-90%[10].

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the tosyl group (aromatic protons and a methyl singlet ~2.4 ppm) and the piperidine ring protons.

  • ¹³C NMR: Confirm the presence of all 13 unique carbons.

  • Mass Spectrometry (MS): Verify the molecular weight (m/z for [M+H]⁺ ≈ 284.09).

  • Melting Point: Compare the observed melting point with the literature value (167-169 °C) as a purity check[9].

Applications in Medicinal Chemistry

Application 1: A Building Block for Peptidomimetics

The conformationally restricted nature of the N-tosylated pipecolic acid scaffold makes it an excellent substitute for proline or other amino acids in peptide drug candidates. This can lead to improved proteolytic stability and receptor binding affinity.

Protocol 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of N-Tosyl-L-pipecolic acid onto a resin-bound peptide with a free N-terminal amine using the Fmoc/tBu strategy.

Causality Behind Experimental Choices:

  • Fmoc Deprotection: A solution of 20% piperidine in DMF is the standard reagent for removing the N-terminal Fmoc group, exposing the free amine for the next coupling step[11][12].

  • Coupling Reagents (HATU/DIEA): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid. DIEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to maintain basic conditions required for the coupling reaction without causing premature cleavage from the resin or other side reactions[13][14].

G cluster_activation Activation & Coupling start Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 free_amine Free N-terminal Amine (H₂N-Peptide-Resin) wash1->free_amine coupling Coupling Reaction (Add activated acid to resin) free_amine->coupling reagent N-Tosyl-L-pipecolic Acid activator HATU / DIEA in DMF reagent->activator pre-activate 1-2 min activator->coupling wash2 Wash (DMF, DCM) coupling->wash2 final_product Coupled Product (Tosyl-Pip-NH-Peptide-Resin) wash2->final_product

Caption: Workflow for SPPS coupling of N-Tosyl-L-pipecolic acid.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-protected, peptide-bound resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve N-Tosyl-L-pipecolic acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated coupling solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines remain).

  • Final Wash: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle or final cleavage.

Application 2: A Chiral Scaffold for Non-Peptidic Ligands

The carboxylic acid functional group is a versatile handle that can be transformed into a variety of other functionalities, making the molecule an excellent starting point for building complex, non-peptidic small molecule drugs.

Protocol 3: Reduction to the Corresponding Chiral Alcohol

Reduction of the carboxylic acid yields 1-(Toluene-4-sulfonyl)-piperidin-2-yl)methanol, a chiral alcohol that can be used in nucleophilic substitutions, etherifications, or other synthetic transformations.

Causality Behind Experimental Choices:

  • Borane-THF Complex (BH₃·THF): This reagent is highly effective for reducing carboxylic acids. It is generally preferred over stronger reducing agents like LiAlH₄ when chemoselectivity is desired and offers a safer, more convenient workup procedure.

  • Anhydrous THF: Borane reagents react violently with water. The reaction must be conducted under anhydrous conditions to prevent quenching of the reagent and ensure safety.

  • Acidic Workup: The initial product is a borate ester complex. An acidic workup is required to hydrolyze this complex and liberate the free alcohol.

Step-by-Step Methodology:

  • Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N-Tosyl-L-pipecolic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add a solution of 1 M BH₃·THF (2-3 eq) dropwise via a syringe. Gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and very carefully quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure alcohol.

Conclusion

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is more than just a protected amino acid; it is a strategic synthetic intermediate that offers solutions to common challenges in medicinal chemistry. Its rigid framework provides a means to control molecular conformation, while the tosyl group offers robust protection and potential for beneficial pharmacophoric interactions. The protocols detailed herein provide a practical framework for researchers to leverage this compound's unique properties in the design and synthesis of novel peptidomimetics and complex heterocyclic drug candidates.

References

  • Howei Pharm. 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.
  • Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
  • LookChem. (2S)-1-Tosyl-piperidine-2-carboxylic acid.
  • Ritacco, F., et al. Biosynthesis of l-pipecolic acid. ResearchGate.
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Application Notes & Protocols: The Piperidine Scaffold as a Privileged Motif in Neurological Drug Discovery

Abstract The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2] Its prevalence in over 70 commerciall...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2] Its prevalence in over 70 commercially available drugs stems from a unique combination of favorable physicochemical properties that enhance druggability, including metabolic stability and the ability to cross the blood-brain barrier.[2][3] This guide provides an in-depth exploration of the strategic development of piperidine-based therapeutics for neurological disorders. We will dissect the rationale behind the scaffold's success, detail robust synthetic strategies, and provide validated protocols for preclinical evaluation, from initial in vitro screening to in vivo efficacy models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the next generation of neurological treatments.

The Piperidine Scaffold: A Privileged Structure in Neuroscience

The enduring success of the piperidine motif is not coincidental; it is rooted in its inherent structural and chemical properties.

  • Structural Rigidity and Conformational Flexibility: The chair-like conformation of the piperidine ring provides a rigid scaffold that can be precisely decorated with functional groups. This reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. At the same time, its ability to undergo ring-flipping allows it to adapt its shape to the steric demands of a receptor's binding pocket.[3]

  • Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic (pKa ≈ 11), meaning it is protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in target proteins. Furthermore, the overall lipophilicity of the scaffold can be finely tuned through substitution, which is critical for achieving the delicate balance required to cross the blood-brain barrier.[4][5]

  • Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to aromatic systems. However, its stability is influenced by the substitution pattern, particularly at positions adjacent to the nitrogen atom.[3] This inherent stability contributes to favorable pharmacokinetic profiles.

The following diagram illustrates the general workflow for developing a piperidine-based CNS drug, from initial concept to preclinical validation.

DrugDiscoveryWorkflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Efficacy TargetID Target Identification (e.g., AChE, D2R) LibrarySynth Piperidine Library Synthesis TargetID->LibrarySynth informs TargetAssay Target-Based Assays (Binding, Enzyme Inhibition) LibrarySynth->TargetAssay screen CellAssay Cell-Based Assays (Neuroprotection, Toxicity) TargetAssay->CellAssay validate hits HitID Hit Identification CellAssay->HitID LeadOpt Medicinal Chemistry (SAR, ADME Profiling) HitID->LeadOpt AnimalModels Disease Animal Models (e.g., MPTP, 5xFAD) LeadOpt->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD PreclinicalCandidate Preclinical Candidate Selection PKPD->PreclinicalCandidate

Caption: High-level workflow for piperidine-based CNS drug discovery.

Synthetic Strategies for Piperidine Scaffolds

The synthesis of substituted piperidines is a well-established field in organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.

  • Hydrogenation of Pyridine Derivatives: This is one of the most common and direct methods. It involves the reduction of a substituted pyridine ring using catalysts like platinum, palladium, or rhodium under hydrogen pressure. A significant advantage is the commercial availability of a vast array of substituted pyridines. More recently, heterogeneous cobalt catalysts have enabled these reactions to be performed under milder, acid-free conditions, even in water.[6]

  • Reductive Amination of Dicarbonyls: The cyclization of 1,5-dicarbonyl compounds with ammonia or a primary amine, followed by reduction, provides a versatile route to 2,6-disubstituted piperidines.

  • Cyclization Cascades: Modern synthetic methods often employ cascade reactions to build the piperidine ring with high efficiency and stereoselectivity. For example, the intramolecular hydroamination/cyclization of alkynes containing an appropriately positioned amine can generate the piperidine core in a single step.[6]

Causality in Synthesis: The selection of a synthetic strategy is a critical decision. For instance, if a specific stereoisomer is required (as is often the case for chiral drugs), a stereoselective route, such as an asymmetric hydrogenation or a chiral auxiliary-based cyclization, must be employed from the outset to avoid costly and difficult chiral separations later in the synthesis.[5]

Preclinical Evaluation Workflow

Once a library of piperidine derivatives has been synthesized, it must undergo a rigorous screening cascade to identify promising lead compounds.

Initial Screening: In Vitro Assays

The initial phase of screening involves a battery of in vitro assays designed to assess the compound's activity at its intended target and its effect on relevant cellular phenotypes. These assays should be robust, reproducible, and scalable for high-throughput screening.[7]

Table 1: Key Molecular Targets for Piperidine-Based Drugs in Neurological Disorders

Neurological DisorderPrimary Molecular Target(s)Examples of Piperidine-Based Drugs/Candidates
Alzheimer's Disease Acetylcholinesterase (AChE), BACE1, MAO-BDonepezil, Piperine-derived multi-target ligands[8][9][10]
Parkinson's Disease Dopamine D2 Receptor, MAO-B, NMDA ReceptorBudipine, Piperine[11][12][13]
Schizophrenia Dopamine D2 Receptor, Serotonin 5-HT1A/2A ReceptorsHaloperidol, Risperidone, Multi-target benzoxazole derivatives[14][15][16]
Huntington's Disease Phosphodiesterase (PDE) enzymesPDE8 inhibitors[4]
Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity

Objective: To evaluate the ability of test compounds to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[10][17]

Rationale: This cell-based phenotypic assay provides a physiologically relevant system to identify compounds that can interfere with the downstream toxic effects of Aβ, such as oxidative stress and apoptosis. The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for this purpose.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Aβ (1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • Test compounds (piperidine derivatives)

  • Positive control (e.g., Edaravone)[17]

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds or positive control. Include "vehicle control" wells treated with DMSO only. Incubate for 1-2 hours.

  • Aβ-Induced Toxicity: Add Aβ (1-42) oligomers to the wells (final concentration typically 5-10 µM), except for the "untreated control" wells.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the dose-response curve for each compound and determine the EC₅₀ (half-maximal effective concentration) value.

Self-Validation: The assay's validity is confirmed by observing a significant reduction in cell viability in the Aβ-treated vehicle control group compared to the untreated control, and a significant protective effect in the positive control group.

AssayProtocol Start Start: Plate SH-SY5Y Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Induce Induce Toxicity (Add Aβ Oligomers) Treat->Induce Incubate2 Incubate 24-48h Induce->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability, EC₅₀) Read->Analyze End End Analyze->End

Caption: Experimental flowchart for the Aβ-induced neurotoxicity assay.

Lead Optimization

"Hits" identified from initial screening rarely possess the ideal combination of properties for a drug candidate. The lead optimization phase is a crucial medicinal chemistry effort to iteratively modify the hit structure to improve:

  • Potency and Selectivity: Enhancing affinity for the desired target while minimizing activity at off-targets to reduce potential side effects.[18]

  • ADME Properties: Optimizing Absorption, Distribution, Metabolism, and Excretion. This includes improving solubility, metabolic stability, and cell permeability.

  • Safety Profile: Reducing any observed cytotoxicity or other adverse effects.

Causality in Optimization: For example, if a promising piperidine compound shows high potency but poor brain penetration, a medicinal chemist might add a small, lipophilic group (like a fluorine atom) or mask a polar group to increase its ability to cross the blood-brain barrier. Conversely, if a compound is metabolized too quickly at a specific site on the piperidine ring, chemists might add a bulky group nearby to sterically hinder the metabolic enzymes.[3]

Efficacy Testing: In Vivo Models

Promising lead compounds must be tested in animal models of disease to evaluate their efficacy in a complex biological system. The choice of model is critical for translational relevance.[7][19]

Table 2: Common In Vivo Models for Neurological Disorders

DisorderModelInduction Method & Key FeaturesTypical Behavioral Readouts
Parkinson's Disease MPTP Mouse ModelSystemic injection of MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[12][13]Rotarod test (motor coordination), Pole test (bradykinesia), Open field test (locomotion).
Alzheimer's Disease Scopolamine-induced Amnesia Rat ModelAdministration of scopolamine, a muscarinic receptor antagonist, to induce transient cognitive deficits.[10]Morris water maze (spatial learning/memory), Novel object recognition (recognition memory).
Schizophrenia MK-801-induced Hyperactivity ModelAdministration of MK-801, an NMDA receptor antagonist, to induce hyperlocomotion, mimicking positive symptoms.[20]Open field test (hyperactivity).
Protocol 2: MPTP-Induced Parkinson's Disease Mouse Model

Objective: To assess the neuroprotective or neuro-restorative effects of a piperidine-based test compound on motor deficits and dopaminergic neuron loss in a mouse model of Parkinson's disease.

Rationale: The MPTP model is one of the most widely used and well-characterized toxin-induced models of Parkinson's disease. It recapitulates key pathological features, including the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and subsequent motor impairments.[12][13]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)

  • Test compound

  • Vehicle for test compound (e.g., saline, 0.5% carboxymethylcellulose)

  • Rotarod apparatus

  • Anesthetics and perfusion solutions (saline, 4% paraformaldehyde)

  • Immunohistochemistry reagents (anti-TH antibody)

Step-by-Step Methodology:

  • Acclimatization and Baseline Testing: Allow mice to acclimate to the facility for at least one week. Handle the mice daily. Perform baseline behavioral testing (e.g., Rotarod) to establish pre-treatment performance and randomize animals into groups.

  • Dosing Regimen (Protective Paradigm):

    • Begin oral or intraperitoneal (i.p.) administration of the test compound or vehicle daily. This pre-treatment typically lasts for 7-14 days.[12][13]

  • MPTP Induction:

    • Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 4-7 consecutive days. Continue daily administration of the test compound or vehicle throughout this period.[12]

    • Safety Precaution: MPTP is a potent neurotoxin. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Behavioral Assessment:

    • 7-14 days after the final MPTP injection, perform behavioral tests (e.g., Rotarod test) to assess motor coordination.

    • Rotarod Test: Place mice on a rotating rod with accelerating speed. Record the latency to fall. A longer latency indicates better motor function.

  • Tissue Collection and Analysis:

    • Following the final behavioral test, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

    • Carefully dissect the brains and post-fix them.

    • Process the brains for cryosectioning.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on brain sections (specifically the substantia nigra and striatum) using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra using stereological methods.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare behavioral performance and TH-positive cell counts between the vehicle-treated, MPTP + vehicle-treated, and MPTP + test compound-treated groups.

Self-Validation: A successful study will show significant motor deficits and a loss of TH-positive neurons in the MPTP + vehicle group compared to the vehicle-only control group. A potentially effective therapeutic compound will significantly attenuate these MPTP-induced deficits.[13]

Case Study: Donepezil - A Piperidine Success Story for Alzheimer's Disease

Donepezil is a classic example of a successful piperidine-based drug. It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[8] In Alzheimer's disease, cholinergic neurons are progressively lost, leading to a deficiency in acetylcholine that correlates with cognitive decline.[8]

AChE_Mechanism cluster_Normal Normal Synapse cluster_AD Alzheimer's Disease (AD) cluster_Treatment AD + Donepezil Treatment ACh_Pre Acetylcholine (ACh) Released ACh_Post ACh binds to Postsynaptic Receptor ACh_Pre->ACh_Post signals AChE AChE breaks down ACh ACh_Post->AChE terminates signal ACh_Low Reduced ACh Release Signal_Weak Weakened Signal ACh_Low->Signal_Weak Donepezil Donepezil (Piperidine Drug) AChE_Inhibited AChE Inhibited Donepezil->AChE_Inhibited blocks ACh_Increased ACh level in synapse increases AChE_Inhibited->ACh_Increased leads to Signal_Restored Signal Restored ACh_Increased->Signal_Restored

Caption: Mechanism of action for Donepezil in Alzheimer's disease.

The development of Donepezil followed the principles outlined in this guide. Its piperidine core was essential for its interaction with the AChE active site. Extensive clinical trials demonstrated its ability to significantly improve cognition and global function in patients with mild to moderate Alzheimer's disease, leading to its approval and widespread use.[8]

Conclusion

The piperidine scaffold remains a highly valuable and versatile starting point for the design of novel drugs for a wide range of neurological disorders. Its favorable physicochemical properties and synthetic tractability provide a robust foundation for medicinal chemistry campaigns. By employing a systematic preclinical evaluation workflow, encompassing well-validated in vitro and in vivo protocols as detailed in these notes, researchers can effectively identify and optimize new piperidine-based candidates. The continued exploration of this privileged structure, combined with a deeper understanding of the complex biology of neurological diseases, holds immense promise for developing transformative therapies for patients in need.

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Application

Application Notes and Protocols: Asymmetric Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid Derivatives

Introduction: The Significance of Chiral Piperidine Scaffolds The piperidine ring is a paramount structural motif in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1] Its conformation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a paramount structural motif in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When chirality is introduced, particularly at the C-2 position to form pipecolic acid derivatives, the resulting molecules can exhibit highly specific interactions with biological targets. The attachment of a toluenesulfonyl (tosyl) group to the piperidine nitrogen modulates the molecule's electronic properties and can serve as a crucial element for synthetic transformations or as a key pharmacophoric feature. Consequently, the development of robust and efficient methods for the asymmetric synthesis of "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" and its derivatives is of significant interest to researchers in drug discovery and development.

This guide provides an in-depth overview of established and effective strategies for the enantioselective synthesis of this important molecular scaffold. We will explore various methodologies, delving into the mechanistic underpinnings that govern stereochemical control and offering detailed, actionable protocols for their implementation in a research setting.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure 1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and the specific stereoisomer required. The most successful and widely adopted strategies include:

  • Catalytic Asymmetric Hydrogenation of a Pyridine Precursor: This "outside-in" approach involves the stereoselective reduction of a planar, achiral pyridine ring to introduce the desired chirality.

  • Diastereoselective Synthesis using Chiral Auxiliaries: An "inside-out" strategy where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a ring-forming or functionalization reaction.

  • Chiral Resolution of a Racemic Mixture: A classical approach where a racemic mixture of the final product or a key intermediate is separated into its constituent enantiomers.

We will now examine these strategies in detail, providing both the scientific rationale and practical experimental guidance.

Strategy 1: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[1] In the context of our target molecule, this strategy typically involves the hydrogenation of a suitable pyridine precursor, such as 2-pyridinecarboxylic acid, in the presence of a chiral catalyst.

Mechanistic Rationale and Stereochemical Control

The enantioselectivity of the hydrogenation is governed by the formation of a chiral catalyst-substrate complex. Chiral phosphine ligands, such as (S)-BINAP, in complex with a transition metal like rhodium or ruthenium, create a chiral environment around the metal center. The pyridine substrate coordinates to the metal, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition to the prochiral ring, leading to the preferential formation of one enantiomer.

The tosylation of the piperidine nitrogen is typically performed after the asymmetric hydrogenation to avoid potential catalyst poisoning by the sulfur-containing group.

Workflow for Catalytic Asymmetric Hydrogenation

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Method

Application Notes and Protocols: 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid as a Proline Surrogate in Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Canonical Twenty – Engineering Peptides with Proline Surrogates Proline, unique among the 20 proteinogenic amino acids, imparts sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty – Engineering Peptides with Proline Surrogates

Proline, unique among the 20 proteinogenic amino acids, imparts significant conformational constraints on the peptide backbone due to its cyclic pyrrolidine side chain. This rigidity is crucial for the structure and function of many peptides and proteins, influencing protein folding, interrupting secondary structures like α-helices and β-sheets, and playing a key role in molecular recognition events.[1][2] The peptide bond preceding a proline residue can adopt both cis and trans conformations, with the slow isomerization between these states often being a rate-limiting step in protein folding.[3][4]

In the pursuit of novel therapeutics and research tools, the modification of peptides with unnatural amino acids offers a powerful strategy to enhance their properties.[5] Replacing proline with synthetic analogues, or surrogates, allows for the fine-tuning of a peptide's conformational preferences, stability, and bioactivity.[6] These modifications can lead to peptides with increased resistance to proteolytic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles.[7][8]

This guide focuses on 1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid , a six-membered ring analogue of proline (also known as N-tosyl-pipecolic acid). The introduction of a larger piperidine ring and a bulky, electron-withdrawing tosyl group on the nitrogen atom offers a unique set of steric and electronic properties to rationally modify peptide structure and function.

Rationale for Using 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

The substitution of proline with 1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid is a strategic choice for peptide design, driven by several key factors:

  • Conformational Constraint: The six-membered piperidine ring is inherently more conformationally restricted than proline's five-membered pyrrolidine ring. This can enforce specific backbone dihedral angles (φ and ψ) on the peptide, potentially locking it into a bioactive conformation.

  • Modulation of cis/trans Isomerism: The bulky N-tosyl group is expected to create significant steric hindrance, which can influence the equilibrium and rate of isomerization of the preceding peptide bond. It is hypothesized that this group will strongly favor the trans conformation, thereby reducing conformational heterogeneity and potentially increasing binding affinity for targets that recognize a specific isomer.

  • Enhanced Proteolytic Stability: The N-substituted piperidine ring is not a natural substrate for many proteases that recognize and cleave at proline residues.[1][9][10] The tosyl group further shields the peptide backbone from enzymatic attack, which is expected to significantly increase the peptide's half-life in biological media.[7]

  • Increased Lipophilicity: The aromatic tosyl group increases the lipophilicity of the amino acid residue. This can enhance the peptide's ability to cross cell membranes, a desirable property for intracellular drug targets.

Synthesis of the Building Block: Fmoc-(2S)-1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid

The successful incorporation of this proline surrogate into peptides via Solid-Phase Peptide Synthesis (SPPS) requires the Nα-Fmoc protected building block. Below is a representative synthetic scheme based on established chemical transformations.

Workflow for Building Block Synthesis

Synthesis_Workflow start (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) step1 N-Tosylation start->step1 p-Toluenesulfonyl chloride, Base (e.g., NaOH), Solvent (e.g., H2O/Ether) intermediate (S)-1-(Toluene-4-sulfonyl)- piperidine-2-carboxylic acid step1->intermediate step2 Nα-Fmoc Protection intermediate->step2 Fmoc-OSu, Base (e.g., NaHCO3), Solvent (e.g., Acetone/H2O) end Fmoc-(2S)-1-(Toluene-4-sulfonyl)- piperidine-2-carboxylic acid step2->end

Caption: Synthetic workflow for the Fmoc-protected proline surrogate.

Protocol 1: Synthesis of (S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

This protocol describes the N-tosylation of commercially available L-pipecolic acid.

Materials:

  • (S)-Piperidine-2-carboxylic acid (L-Pipecolic acid)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (S)-Piperidine-2-carboxylic acid (1.0 eq) in a 1 M NaOH aqueous solution (2.5 eq) in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in diethyl ether.

  • Add the TsCl solution dropwise to the stirred amino acid solution at 0°C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2x) to remove any unreacted TsCl.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield (S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Fmoc-(2S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

This protocol describes the attachment of the Fmoc protecting group, which is essential for SPPS.

Materials:

  • (S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.

  • Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the Fmoc-protected building block.

  • Confirm the structure and purity by NMR and mass spectrometry.

Incorporation into Peptides via Fmoc-SPPS

The synthesized Fmoc-(2S)-1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid can be incorporated into peptide sequences using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[11][12]

Workflow for Peptide Synthesis

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) washing1 2. Washing (DMF, DCM) deprotection->washing1 coupling 3. Amino Acid Coupling (Activated AA, Base) washing1->coupling washing2 4. Washing (DMF, DCM) coupling->washing2 washing2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection washing2->final_deprotection After Final AA start Resin Swelling (e.g., Rink Amide Resin in DMF) start->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 3: SPPS Incorporation of the Proline Surrogate

This protocol outlines a single coupling cycle for the incorporation of the title compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • Fmoc-(2S)-1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure® or HOBt

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Surrogate Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-(2S)-1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Alternatively, use 3 equivalents of the proline surrogate, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the resin and allow the coupling reaction to proceed for 2-4 hours. Due to the steric bulk of the surrogate, a longer coupling time and/or double coupling may be necessary.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.

Expected Impact and Characterization

The incorporation of 1-(toluene-4-sulfonyl)-piperidine-2-carboxylic acid is expected to have measurable effects on the peptide's properties.

Comparative Data Table (Hypothetical)

The following table illustrates the type of data that should be generated when comparing a native peptide with its surrogate-containing analogue. The values presented are hypothetical and serve as an example.

PropertyNative Peptide (Ac-Pro-NH₂)Surrogate Peptide (Ac-Tsp-NH₂)Expected Outcome
Receptor Binding (Kᵢ, nM) 15.28.5Increased affinity due to pre-organized conformation
Plasma Stability (t½, min) 25>180Significantly increased stability against proteolysis
Solubility (Aqueous, mg/mL) 5.02.1Decreased aqueous solubility due to lipophilic tosyl group
RP-HPLC Retention (min) 10.414.8Increased retention time due to higher lipophilicity
cis/trans Ratio (NMR) 70:30 (trans:cis)>98:2 (trans:cis)Strong preference for the trans isomer

Tsp = 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Characterization Notes
  • NMR Spectroscopy: ¹H NMR is a powerful tool to assess the impact of the surrogate on peptide conformation.[8] Look for changes in the chemical shifts of backbone amide protons and alpha protons adjacent to the surrogate. The ratio of cis to trans isomers can be quantified by integrating the distinct sets of signals for each conformer. The large, aromatic tosyl group will provide distinct signals in the aromatic region of the spectrum (~7.4-7.8 ppm).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) can be used for sequencing. It has been noted that replacing proline with pipecolic acid can alter fragmentation patterns, eliminating the "proline effect" (preferential cleavage N-terminal to Pro) and favoring cleavage C-terminal to the residue.[13] Similar effects may be observed with this N-tosylated analogue.

  • Circular Dichroism (CD) Spectroscopy: CD can provide insights into changes in the peptide's secondary structure in solution. A comparison of the CD spectra of the native and modified peptides can reveal whether the surrogate induces or disrupts ordered structures like turns or helices.

  • Enzymatic Stability Assays: Incubate the peptide with relevant biological media (e.g., rat plasma, serum) or specific proteases.[7][9] The rate of degradation can be monitored by RP-HPLC or LC-MS over time to determine the peptide's half-life.

Conclusion and Future Perspectives

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is a promising building block for medicinal chemists and peptide scientists seeking to enhance the therapeutic potential of peptides. Its unique steric and electronic properties provide a powerful tool for enforcing conformational rigidity, modulating cis/trans isomerism, and improving metabolic stability. While its incorporation requires careful consideration of coupling conditions and may impact solubility, the potential gains in bioactivity and bioavailability make it a valuable addition to the toolkit of non-natural amino acids. Further studies are warranted to fully explore its application in diverse peptide scaffolds and to build a comprehensive understanding of its structure-activity relationships.

References

  • Liu, D.-G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R., Jr. (2002). Enantioselective Synthesis of N(alpha)-Fmoc Protected (2S,3R)-3-phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(5), 1448–1452.
  • Boĭko, A. S., Zolotarev, Iu. A., Zvereva, I. A., & Miasoedov, N. F. (2014). [Stability of prolin-containing peptides in biological media]. Bioorganicheskaia khimiia, 40(5), 531–539.
  • Chai, C., Ma, H., Zhang, L., Wang, Y., Wang, M., & Liu, K. (2020). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 18(28), 5349–5355.
  • Cavelier, F., Vivet, B., Martinez, J., Aubry, A., Didierjean, C., Vicherat, A., & Marraud, M. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. BenchChem.
  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Fleminger, G., & Yaron, A. (1983). Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 743(3), 437–446.
  • BenchChem. (2024). Fmoc-HoPro-OH | 86069-86-5. BenchChem.
  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744.
  • Fields, G. B. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • NovoPro. (2021).
  • Di Lodovico, S., Pantic, J., & Pompilio, G. (2022). Proline derivatives used in this study.
  • Vitali, A., & Mangoni, M. L. (2015). Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs. Current protein & peptide science, 16(1), 28–39.
  • Moroder, L., Musiol, H.-J., & Thamm, P. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed., 52-79.
  • Piotrowska-Kempisty, A., Kucinska, M., Murias, M., & Nowicka, A. (2019). Proline-containing peptides-New insight and implications: A Review. IUBMB life, 71(11), 1747–1756.
  • BOC Sciences. (2024).
  • Sigma-Aldrich. (n.d.). (S)-N-Fmoc-piperidine-2-carboxylic acid 97. Sigma-Aldrich.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
  • Hart, R. E., & Hodges, J. A. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12734–12746.
  • Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 9(8), 518-526.
  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12734–12746.
  • Sigma-Aldrich. (n.d.).
  • Cruz, L. J., Castro, J. L., García, J., & Gairi, M. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Ham, J., & Ryzhov, V. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1649–1657.

Sources

Application

Incorporation of N-tosyl-pipecolic acid into bioactive peptides

An Application Guide for the Incorporation of N-tosyl-pipecolic Acid into Bioactive Peptides Authored by: A Senior Application Scientist Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Incorporation of N-tosyl-pipecolic Acid into Bioactive Peptides

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. Pipecolic acid, a higher homolog of proline, offers unique conformational constraints that can enhance the stability, potency, and bioavailability of bioactive peptides. Protecting the secondary amine of pipecolic acid is crucial for its use in stepwise synthesis. The p-toluenesulfonyl (tosyl) group serves as a robust and orthogonal protecting group, stable under the standard conditions of both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS). However, its chemical stability presents a significant challenge for its eventual removal. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of N-tosyl-pipecolic acid into peptide sequences, covering building block preparation, SPPS coupling strategies, and robust methods for final deprotection and peptide characterization.

Introduction: The Strategic Value of N-Tosyl-Pipecolic Acid

Pipecolic acid, with its six-membered piperidine ring, introduces a distinct conformational bias in the peptide backbone compared to the five-membered pyrrolidine ring of proline. This structural feature can be harnessed to modulate the secondary structure of peptides, potentially locking them into a bioactive conformation or improving their resistance to enzymatic degradation.[1][2] The incorporation of such constrained analogs is a key strategy in the development of novel peptide therapeutics, from integrin antagonists to immunosuppressants.[3][4]

The secondary amine of the pipecolic acid ring must be protected during peptide synthesis to prevent unwanted side reactions. The tosyl group is an ideal candidate for this role due to its exceptional stability. It is resistant to the repetitive acidic conditions of Boc-SPPS (e.g., trifluoroacetic acid, TFA) and the basic conditions of Fmoc-SPPS (e.g., piperidine), rendering it fully orthogonal to both mainstream synthesis strategies.[5] This stability, however, necessitates the use of harsh cleavage conditions for its ultimate removal, a critical factor that researchers must plan for from the outset. This guide will detail the methodologies to successfully navigate these challenges.

Preparation of the N-Tosyl-Pipecolic Acid Building Block

The first step in the workflow is the synthesis of the N-tosyl-pipecolic acid monomer. This is typically achieved through the direct tosylation of L-pipecolic acid.

Protocol 1: Synthesis of N-Tosyl-L-Pipecolic Acid

This protocol describes the tosylation of the secondary amine of L-pipecolic acid under Schotten-Baumann conditions.

Materials:

  • L-Pipecolic acid

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve L-Pipecolic acid (1.0 eq) in a 2 M NaOH aqueous solution (3.0 eq) in a round-bottom flask and cool the mixture in an ice bath.

  • In a separate flask, dissolve p-Toluenesulfonyl chloride (1.2 eq) in DCM or diethyl ether.

  • Add the Ts-Cl solution dropwise to the vigorously stirred, ice-cold pipecolic acid solution over 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The product, N-Tosyl-L-pipecolic acid, can be purified by recrystallization or silica gel chromatography.

Causality and Rationale: The use of a biphasic system with a strong base (NaOH) deprotonates the secondary amine of pipecolic acid, activating it for nucleophilic attack on the sulfonyl chloride. The reaction is kept cold initially to control the exothermicity and minimize side reactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of N-tosyl-pipecolic acid into a growing peptide chain follows standard SPPS protocols. The Fmoc/tBu strategy is detailed here due to its widespread use.[6][7] The tosyl group on the pipecolic acid residue will remain completely intact throughout the synthesis cycles.[5]

Diagram: Fmoc-SPPS Cycle for Peptide Elongation

SPPS_Cycle Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Amino Acid Coupling (AA/Activator/Base) Washing1->Coupling Free N-terminus Washing2 DMF/DCM Wash Coupling->Washing2 Elongated Elongated Peptide-Resin (Fmoc-N-terminus) Washing2->Elongated New Peptide Bond Elongated->Deprotection Next Cycle Cleavage_Decision Start Peptide-Resin with N-Tosyl-Pip Check_HF HF Apparatus Available? Start->Check_HF Check_Sensitivity Peptide Sensitive to Strongest Acids? Check_HF->Check_Sensitivity No Method_HF Protocol 3A: Anhydrous HF Cleavage Check_HF->Method_HF Yes Method_TFMSA Protocol 3B: TFMSA Cleavage Check_Sensitivity->Method_TFMSA No Method_Reductive Protocol 3C: Reductive Cleavage Check_Sensitivity->Method_Reductive Yes

Caption: Decision tree for selecting a final cleavage and deprotection strategy.

Protocol 3A: Anhydrous Hydrogen Fluoride (HF) Cleavage

This is the most effective but most hazardous method. It achieves simultaneous cleavage from the resin and removal of the tosyl group and other acid-labile side-chain protecting groups. [5][8] Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, anisole, or thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the vessel. Scavengers are critical to prevent re-attachment of reactive cations to sensitive residues like Trp, Met, or Tyr.

  • Cool the vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Wash the peptide precipitate multiple times with cold ether to remove scavengers and organic-soluble impurities.

  • Dry the crude peptide under vacuum.

Protocol 3B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can also cleave tosyl groups and is often considered a slightly more manageable alternative to HF. [5] Materials:

  • Peptide-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a round-bottom flask.

  • Prepare the cleavage cocktail: a solution of TFMSA (10%) and thioanisole (5%) in TFA.

  • Add the cocktail to the resin and stir at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Wash and dry the crude peptide as described in the HF protocol.

Protocol 3C: Electrolytic Reductive Cleavage

For sensitive peptides, electrolytic reduction offers a milder, non-acidolytic alternative for tosyl group removal, although it requires specialized equipment. [9]This method cleaves the N-S bond while preserving peptide bonds and other protecting groups like Boc or Benzyl ethers. [9] Conceptual Procedure:

  • The N-tosyl peptide is dissolved in a suitable electrolyte solution (e.g., methanol-water with KCl).

  • An electrolytic cell is set up, typically using a lead cathode.

  • A controlled electrical potential is applied. The N-tosyl group is reduced at the cathode, cleaving the sulfonamide bond to release the free amine.

  • The reaction progress is monitored by HPLC.

  • The peptide is isolated from the electrolyte solution following the reaction.

Peptide Purification and Characterization

After cleavage, the crude peptide must be purified and its identity confirmed.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. [10]

  • Column: C18 stationary phase is most common.

  • Mobile Phase: A gradient of acetonitrile in water is used for elution.

  • Additive: Trifluoroacetic acid (TFA, 0.1%) is typically added to both solvents to improve peak shape and resolution. For peptides intended for biological assays, formic acid can be a more biocompatible alternative, although separation may be affected. [10] Characterization Techniques: A combination of analytical techniques is required to confirm the success of the synthesis. [11][12]

    Technique Purpose Key Information Provided
    RP-HPLC/UPLC Purity Assessment Provides a chromatogram showing the percentage of the desired peptide versus impurities. [11]
    Mass Spectrometry (MS) Identity Confirmation Verifies the molecular weight of the final peptide, confirming successful synthesis and deprotection. [12]
    Tandem MS (MS/MS) Sequence Verification Fragments the peptide to confirm the amino acid sequence. [13]

    | NMR Spectroscopy | Structural Analysis | Provides detailed 3D structural information, confirming the conformation induced by the pipecolic acid residue. [2]|

Conclusion

The incorporation of N-tosyl-pipecolic acid is a powerful technique for creating conformationally defined peptides with potentially enhanced therapeutic properties. The orthogonality of the tosyl group allows for its seamless integration into standard SPPS workflows. The primary challenge remains the final deprotection step, which requires careful planning, specialized equipment, and adherence to strict safety protocols. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can successfully leverage this valuable building block to advance the frontiers of peptide-based drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
  • Iwasaki, T., Matsumoto, K., Matsuoka, M., Takahashi, T., & Okumura, K. (n.d.). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan. Oxford Academic.
  • Bernardi, A., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. PubMed.
  • Veber, D. F., et al. (n.d.). Peptide Coupling Challenges on Route to Aza-Pipecolyl Smac Mimetic.
  • Fujii, N., & Yajima, H. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • (2016). Peptide Coupling Challenges to Aza-Pipecolyl Smac Mimetic.
  • Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC, PubMed Central.
  • McClerren, A. L., et al. (n.d.). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society.
  • Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2760-2766.
  • Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • (n.d.). Introduction to Peptide Synthesis. PMC, NIH.
  • (2025). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr.
  • (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • O'Connor, D. (2024). Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. W&M ScholarWorks.
  • Coin, I., Beyermann, M., & Bienert, M. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure.
  • Cardillo, G., et al. (n.d.).
  • (n.d.). SOLID PHASE PEPTIDE SYNTHESIS. Slideshare.
  • Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides.
  • (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • (2025). Synthesis of Pipecolic Acid and Baikiain.
  • Agócs, A., et al. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. RSC Publishing.
  • Pignataro, L., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids.
  • Laps, S., et al. (2021). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media.
  • Knox, A. J., et al. (n.d.). Native Chemical Ligation of Peptides and Proteins. PMC, NIH.
  • Agilent. (n.d.).
  • (2025). The first total synthesis of the cyclodepsipeptide pipecolidepsin A.
  • Song, L., et al. (2024). Ribosomal Incorporation of Lithocholic Acid into Peptides for the De Novo Discovery Of Peptide-Lithocholic Acid Hybrid Macrocyclic Peptides.

Sources

Method

Synthetic routes to N-tosyl-piperidine-2-carboxamides

Application Notes & Protocols: Strategic Synthesis of N-Tosyl-Piperidine-2-Carboxamides Introduction: The Significance of the N-Tosyl Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Strategic Synthesis of N-Tosyl-Piperidine-2-Carboxamides

Introduction: The Significance of the N-Tosyl Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its three-dimensional sp³-hybridized structure allows for precise spatial orientation of substituents, which is critical for effective interaction with complex biological targets.[4] Within this structural class, N-tosyl-piperidine-2-carboxamides have emerged as exceptionally valuable chiral building blocks in drug discovery. The N-tosyl group serves not only as a stable and robust protecting group for the piperidine nitrogen but also as an activating group that can influence the reactivity of the heterocyclic core.[5][6] Concurrently, the carboxamide moiety is a ubiquitous feature in bioactive molecules, crucial for establishing key hydrogen bonding interactions within receptor binding pockets.

The synthesis of these compounds, particularly in an enantiomerically pure form, presents distinct challenges, primarily centered on the stereoselective formation of the C2-substituted piperidine ring and the efficient construction of the amide bond without racemization.[7] This guide provides a detailed exploration of the principal synthetic routes, offering field-proven insights into experimental design, reagent selection, and protocol optimization for researchers in synthetic and medicinal chemistry.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of N-tosyl-piperidine-2-carboxamides can be approached from several distinct strategic directions. A general retrosynthetic analysis reveals three primary pathways, each offering unique advantages depending on the availability of starting materials and the desired complexity of the final molecule.

G cluster_0 Route 1: Amide Coupling cluster_1 Route 2: Late-Stage Tosylation cluster_2 Route 3: Ring Construction Target N-Tosyl-Piperidine-2-Carboxamide Amine R¹R²NH Target->Amine Amide Bond Formation N_Tosyl_Acid N-Tosyl-Piperidine-2-Carboxylic Acid Target->N_Tosyl_Acid Amide Bond Formation Carboxamide Piperidine-2-Carboxamide Target->Carboxamide N-Tosylation Acyclic Acyclic Precursor (e.g., Unsaturated Tosylamide) Target->Acyclic Intramolecular Cyclization

Caption: Retrosynthetic analysis of N-Tosyl-Piperidine-2-Carboxamide.

Route 1: Amide Coupling of N-Tosyl-Piperidine-2-Carboxylic Acid

This is arguably the most direct and widely employed strategy, leveraging a convergent synthesis where the chiral piperidine backbone and the desired amine are coupled in the final steps. The success of this route hinges on the efficient execution of two key transformations: N-tosylation and amide bond formation.

Workflow for Route 1```dot

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}

Caption: Workflow for the late-stage N-tosylation route.

Protocol 3: Synthesis via Late-Stage Tosylation

  • Amide Coupling: Couple commercially available N-Boc-(S)-piperidine-2-carboxylic acid with the desired amine using the HATU-mediated procedure described in Protocol 2 .

  • Boc Deprotection: Dissolve the purified N-Boc-piperidine-2-carboxamide in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Isolation of Amine Salt: Remove the solvent and excess acid under reduced pressure to obtain the crude piperidine-2-carboxamide salt, which is typically used directly in the next step.

  • N-Tosylation: Dissolve the crude amine salt in a suitable solvent (e.g., DCM or pyridine). Add a base (e.g., triethylamine or pyridine, 3.0 equiv) followed by the slow addition of tosyl chloride (1.2 equiv) at 0 °C.

  • Reaction and Purification: Allow the reaction to proceed at room temperature overnight. Perform an aqueous workup as described in Protocol 1 and purify the final product by flash column chromatography.

Route 3: De Novo Ring Construction via Cyclization

For the synthesis of highly substituted or unique piperidine analogs where the corresponding pipecolic acid is not readily available, constructing the N-tosyl piperidine ring from an acyclic precursor is a powerful strategy. Intramolecular iodocyclization of unsaturated tosylamides is a particularly effective method. [5][8]

Mechanism of Iodocyclization

G cluster_workflow Iodocyclization Mechanism A Unsaturated Tosylamide B Iodonium Ion Intermediate A->B I⁺ (from KI/Oxone) C 6-exo-trig Cyclization B->C Intramolecular Nucleophilic Attack D Iodomethyl-Piperidine Product C->D Proton Loss

Caption: Mechanism for iodocyclization to form N-tosyl piperidines.

This approach involves the synthesis of a linear N-tosyl amine containing a terminal alkene at the appropriate position. Treatment with an electrophilic iodine source, such as iodine monofluoride or, more conveniently, a mixture of potassium iodide and an oxidant like Oxone®, generates an iodonium ion intermediate. [8]The tosylamide nitrogen then acts as an intramolecular nucleophile, attacking the iodonium ion in a 6-exo-trig cyclization to form the N-tosyl-iodomethyl-piperidine ring with high stereospecificity. The resulting iodomethyl group can then be further functionalized to install the desired carboxamide or its precursor.

Protocol 4: Iodocyclization of an Unsaturated Tosylamide

  • Preparation of Substrate: Synthesize the required N-(pent-4-en-1-yl)-p-toluenesulfonamide from the corresponding homoallylic amine.

  • Reaction Setup: Dissolve the unsaturated tosylamide (1.0 equiv) and potassium iodide (2.0 equiv) in a biphasic solvent system such as DCM/water (1:1).

  • Oxidant Addition: Cool the mixture to 0 °C and add Oxone® (potassium peroxymonosulfate, 2.0 equiv) portion-wise over 30 minutes. The Oxone® oxidizes KI to generate the electrophilic iodine species in situ. [8]4. Reaction: Stir the reaction vigorously at room temperature for 6-12 hours.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N-tosyl-2-(iodomethyl)piperidine. This intermediate can then be converted to the target carboxamide through standard functional group manipulations (e.g., substitution of iodide with cyanide followed by hydrolysis).

Conclusion and Future Outlook

The synthesis of N-tosyl-piperidine-2-carboxamides is a well-established field with several robust and reliable strategies. The most common and versatile approach remains the direct amide coupling of N-tosyl-pipecolic acid using modern coupling reagents like HATU, which ensures high yields and stereochemical fidelity. Alternative routes involving late-stage tosylation or de novo ring construction provide critical flexibility for accessing more complex or novel analogs. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the development of novel catalytic methods, including biocatalytic C-H oxidation and radical cross-coupling reactions, will undoubtedly open new avenues for the efficient and enantioselective synthesis of these vital chemical building blocks. [4]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.
  • Yar, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
  • Bazurin, A. A., et al. (2005). Synthesis of 2‐Piperidinecarboxylic Acid and Its Derivatives. ChemInform.
  • Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis.
  • Marcotullio, M. C., et al. (2025). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. ResearchGate.
  • Cardillo, G., et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
  • Gribble, G. W. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Fisher Scientific. Amide Synthesis.
  • Murphy, P. V., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record.
  • Cardillo, G., et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
  • Kumar, A., et al. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. ChemistrySelect.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

Application

The Catalyst of Choice: Leveraging p-Toluenesulfonic Acid for Efficient Piperidine Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence demands efficient and versatile synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence demands efficient and versatile synthetic methodologies. This guide provides an in-depth exploration of the application of p-toluenesulfonic acid (p-TsOH) as a powerful and practical catalyst for the synthesis of piperidine derivatives. We will delve into the mechanistic underpinnings of p-TsOH catalysis and provide detailed protocols for key synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this inexpensive, readily available, and effective catalyst.[1][2]

The Enduring Appeal of p-Toluenesulfonic Acid in Organic Synthesis

p-Toluenesulfonic acid, a strong organic acid, offers several distinct advantages that make it a preferred catalyst in a multitude of organic transformations.[2] It is a non-toxic, commercially available, and inexpensive solid, which simplifies handling and storage compared to many liquid mineral acids.[2] Its high acidity is crucial for activating various organic functional groups, leading to faster reaction rates and often enabling reactions to proceed under milder conditions.[2] Furthermore, p-TsOH-promoted reactions are characterized by their operational simplicity, high selectivity, and excellent yields, contributing to more sustainable and cost-effective synthetic processes.[2]

Key Synthetic Strategies for Piperidine Ring Formation using p-TsOH

This guide will focus on three robust and widely applicable methods for piperidine synthesis where p-TsOH serves as a key catalytic component:

  • Multicomponent Reactions (MCRs): A powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation.

  • The Pictet-Spengler Reaction: A classic and reliable method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including piperidine-containing fused rings.

  • Reductive Amination of Dialdehydes: A direct and efficient approach to forming the piperidine ring through the reaction of a primary amine with a five-carbon dialdehyde.

I. One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines

Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency and atom economy. The use of p-TsOH as a catalyst in these reactions provides a straightforward and effective route to complex piperidine structures. A common and powerful MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester.

Mechanistic Rationale

The reaction proceeds through a cascade of acid-catalyzed steps. Initially, p-TsOH protonates the carbonyl oxygen of the aromatic aldehyde, activating it towards nucleophilic attack by the amine to form an imine intermediate. Concurrently, the β-ketoester can undergo enolization, also promoted by p-TsOH. The subsequent key steps involve a Mannich-type reaction between the imine and the enol, followed by an intramolecular cyclization and dehydration to afford the highly substituted piperidine ring.

MCR_Mechanism cluster_cyclization Cyclization & Dehydration Aldehyde ArCHO Imine Imine (Ar-CH=N-R) Aldehyde->Imine + Amine - H2O (p-TsOH cat.) Amine R-NH2 Amine->Imine Ketoester β-Ketoester Enol Enol of β-Ketoester Ketoester->Enol p-TsOH cat. Mannich_Adduct Mannich Adduct Imine->Mannich_Adduct + Enol Enol->Mannich_Adduct Cyclized_Intermediate Cyclized Intermediate Mannich_Adduct->Cyclized_Intermediate Intramolecular Cyclization Piperidine Functionalized Piperidine Cyclized_Intermediate->Piperidine - H2O

Figure 1: General workflow for the p-TsOH catalyzed multicomponent synthesis of functionalized piperidines.

Experimental Protocol: One-Pot Synthesis of a Tetrahydro-chromeno[4,3-d]pyrimidin-5-one Derivative

This protocol details the synthesis of a complex heterocyclic system containing a piperidine moiety, illustrating the power of p-TsOH-catalyzed multicomponent reactions.[1]

Materials:

  • 4-Hydroxycoumarin (1.0 eq)

  • 4-Piperidinobenzaldehyde (1.0 eq)

  • Thiourea (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (10 mol%)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxycoumarin (0.01 mol, 1.62 g), thiourea (0.01 mol, 0.76 g), 4-piperidinobenzaldehyde (0.01 mol, 1.89 g), and p-toluenesulfonic acid monohydrate (10 mol%, 0.19 g).

  • Add absolute ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold ethanol.

  • Recrystallize the crude product from dioxane to afford the pure 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one.

Expected Yield: 93%[1]

ParameterValue
Catalyst Loading10 mol%
SolventAbsolute Ethanol
TemperatureReflux
Reaction Time3 hours
Yield93%

Table 1: Reaction parameters for the p-TsOH catalyzed one-pot synthesis of a functionalized piperidine derivative.[1]

II. The Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and tetrahydroisoquinolines, which are prevalent in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the piperidine ring fused to the aromatic system. p-TsOH is an effective catalyst for this transformation.

Mechanistic Overview

The reaction is initiated by the formation of a Schiff base (or iminium ion) from the β-arylethylamine and the carbonyl compound, a process catalyzed by p-TsOH. The acid then facilitates the intramolecular cyclization by protonating the imine, rendering it more electrophilic. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium carbon, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product.

Pictet_Spengler cluster_intermediates Intermediate Formation cluster_product Product Formation Tryptamine Tryptamine Iminium Iminium Ion Tryptamine->Iminium + Aldehyde - H2O (p-TsOH cat.) Aldehyde Aldehyde (RCHO) Aldehyde->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Substitution THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & Deprotonation

Figure 2: Simplified mechanism of the p-TsOH catalyzed Pictet-Spengler reaction.

Representative Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 20 mol%)

  • Toluene or Dichloromethane (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in anhydrous toluene or dichloromethane.

  • Add the aldehyde (1.1 eq) to the solution.

  • Add p-toluenesulfonic acid monohydrate (20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.

ParameterRepresentative Value
Catalyst Loading10-20 mol%
SolventToluene, Dichloromethane
TemperatureRoom Temperature to 50 °C
Reaction Time4-24 hours

Table 2: Typical reaction parameters for a p-TsOH catalyzed Pictet-Spengler reaction.

III. Reductive Amination of Glutaraldehyde for Piperidine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds. For piperidine synthesis, the intramolecular reductive amination of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine is a direct and efficient route. p-TsOH can be employed to catalyze the initial imine formation, which is then reduced in situ by a suitable reducing agent.

Mechanistic Pathway

The reaction commences with the p-TsOH-catalyzed condensation of the primary amine with both aldehyde functionalities of glutaraldehyde to form a di-imine or, more likely, a cyclic iminium ion intermediate after the first condensation and subsequent intramolecular attack. This intermediate is then reduced by a hydride source, such as sodium borohydride or sodium cyanoborohydride, to yield the piperidine ring.

Reductive_Amination cluster_intermediates Intermediate Formation cluster_product Product Formation Glutaraldehyde Glutaraldehyde Iminium Cyclic Iminium Ion Glutaraldehyde->Iminium + Amine - 2 H2O (p-TsOH cat.) Amine Primary Amine (R-NH2) Amine->Iminium Piperidine N-Substituted Piperidine Iminium->Piperidine Reduction (e.g., NaBH4)

Figure 3: Proposed pathway for the p-TsOH catalyzed reductive amination of glutaraldehyde.

Representative Protocol: Synthesis of an N-Substituted Piperidine

This protocol is based on the general principles of reductive amination where p-TsOH is used as a catalyst for imine formation.[4][5]

Materials:

  • Glutaraldehyde (50% aqueous solution) (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 10 mol%)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (2.0-3.0 eq)

  • Methanol or Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in methanol or dichloromethane.

  • Add p-toluenesulfonic acid monohydrate (10 mol%).

  • Cool the mixture in an ice bath and add the glutaraldehyde solution (1.0 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture again in an ice bath and add the reducing agent (sodium borohydride or sodium triacetoxyborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction carefully by the slow addition of water.

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation to obtain the N-substituted piperidine.

ParameterRepresentative Value
Catalystp-Toluenesulfonic acid monohydrate
Reducing AgentNaBH₄ or STAB
SolventMethanol, Dichloromethane
Temperature0 °C to Room Temperature

Table 3: General conditions for the reductive amination synthesis of piperidines.

IV. Synthesis of 2,6-Disubstituted Piperidines

The synthesis of stereochemically defined 2,6-disubstituted piperidines is of great interest due to their presence in numerous alkaloids. One approach involves the intramolecular cyclization of δ-amino ketones, a transformation that can be effectively catalyzed by p-TsOH.

General Strategy

The synthesis begins with a δ-amino ketone, which upon treatment with p-TsOH, undergoes an intramolecular condensation between the amine and the ketone to form a cyclic iminium ion. This intermediate can then be reduced in a subsequent step to yield the 2,6-disubstituted piperidine. The stereochemical outcome of the reaction can often be controlled by the choice of reducing agent and reaction conditions.

While a specific, detailed protocol for the p-TsOH-catalyzed intramolecular cyclization of a δ-amino ketone to a piperidine was not found in the initial searches, the principles of acid-catalyzed imine formation are directly applicable. The reaction would typically be carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the cyclized product.

Conclusion

p-Toluenesulfonic acid is a highly effective, versatile, and practical catalyst for the synthesis of the medicinally important piperidine scaffold. Its application in multicomponent reactions, the Pictet-Spengler reaction, and reductive amination protocols offers significant advantages in terms of operational simplicity, cost-effectiveness, and efficiency. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ p-TsOH in their synthetic endeavors to create novel piperidine-based molecules for drug discovery and development.

References

  • Thabet, H. K., Ubeid, M. T., & Abu Shuheil, M. Y. (2022). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Oriental Journal of Chemistry, 38(2), 406-409. Available at: [Link]

  • Calcaterra, A., Berardozzi, S., Mangiardi, L., Di Mieri, G., Quaglio, D., Balducci, S., Iazzetti, A., Franzini, R., & Botta, B. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(10), 2468. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wang, L., et al. (2020). Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI. Research on Chemical Intermediates, 46, 4311–4322. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. Available at: [Link]

  • Dong, G., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry, 32(6), 547-552. Available at: [Link]

  • Huang, D., et al. (2006). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry, 78(18), 6427-6435. Available at: [Link]

  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. Available at: [Link]

  • Saeedi, M., et al. (2011). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry, 50B, 1149-1153.
  • Chen, Y.-C., et al. (2015). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 5, 12398. Available at: [Link]

  • Maji, B., & Kundu, P. (2021). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 19(35), 7576-7597. Available at: [Link]

  • El-Sheref, E. M., et al. (2015). On-Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Journal of Peptide Science, 21(8), 656-663. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2007). Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. Letters in Organic Chemistry, 4(8), 541-545.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Yamazaki, S., Naito, T., Tatsumi, T., & Kakiuchi, K. (2018). Synthesis of Piperidines via Intramolecular Hydride Transfer from α‐Amino sp3 Carbon Atoms to Ethenetricarboxylate‐Derived Fragments and Further Cyclization. ChemistrySelect, 3(16), 4505–4511.
  • Heravi, M. M., et al. (2018). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.
  • Synfacts. (2008). Synthesis of trans-2,6-Disubstituted Piperazines. Synfacts, 2008(04), 0379–0379.
  • Kapoor, J. C., et al. (2018). Multicomponent preparation of highly functionalized piperidines using magnesium hydrogen sulfate as an efficient catalyst. Journal of the Serbian Chemical Society, 83(1), 25-34.
  • Ohba, M., et al. (2006). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 4(16), 3121-3127.
  • Smith, A. B., III, et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters, 11(16), 3622–3625.
  • Gualandi, A., et al. (2011). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • Coldham, I., et al. (1998). Preparation of polysubstituted piperidines via radical cyclization. Journal of the Chemical Society, Perkin Transactions 1, 1509-1516.
  • Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for challenges related to the synthetic use of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for challenges related to the synthetic use of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this sterically demanding, N-sulfonylated pipecolic acid derivative into their synthetic routes. The unique conformational constraints and the electron-withdrawing nature of the N-tosyl group present specific challenges in achieving efficient and epimerization-free amide bond formation.[1] This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols to ensure the success of your coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with N-Tosyl-pipecolic acid.

Q1: My coupling reaction with 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is resulting in very low yields. What is the primary cause?

A: Low yields are typically rooted in the significant steric hindrance imposed by the bulky N-tosyl group and the rigid six-membered ring structure. This bulk can physically impede the approach of both the activating agent to the carboxylic acid and the subsequent nucleophilic attack by the amine. Standard coupling conditions, particularly those using less reactive reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone, often fail to overcome this activation barrier efficiently.[2]

Q2: Which class of coupling reagents is most effective for this hindered amino acid derivative?

A: For sterically demanding substrates like this, high-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended.[3][4] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are superior choices.[5][6][7] HATU is particularly effective because it forms a highly reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the rate of amidation and minimizing side reactions.[3][5][8]

Q3: I am observing significant epimerization at the C2 position. How can this be prevented?

A: Epimerization is a critical risk during the activation of the C-terminal carboxylic acid of an amino acid derivative.[9] It proceeds via the formation of an oxazolone intermediate or direct deprotonation of the α-hydrogen, which is facilitated by strong bases or prolonged reaction times. To suppress epimerization:

  • Use an appropriate additive: The use of 1-hydroxy-7-azabenzotriazole (HOAt), either directly or as part of the HATU reagent, is more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[3][10] Newer, non-explosive additives like Oxyma Pure® also provide excellent suppression when used with carbodiimides.[3]

  • Control the base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][11] Employ the minimum stoichiometry required (typically 1-2 equivalents) and consider using a weaker base like sym-collidine in highly sensitive cases.[3]

  • Lower the temperature: Perform the initial acid activation at 0 °C before adding the amine and allowing the reaction to slowly warm to room temperature.[10]

Q4: Which solvents are optimal for these coupling reactions?

A: Anhydrous, polar aprotic solvents are the standard choice as they effectively dissolve the reactants and intermediates. N,N-Dimethylformamide (DMF) is the most common solvent for these reactions.[8][12][13] Other options include N-methylpyrrolidone (NMP) and dichloromethane (DCM). In an effort to move towards greener chemistry, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate (DMC) have been shown to be viable alternatives for amide bond formation.[14][15] It is critical to use anhydrous solvents to prevent hydrolysis of the activated ester intermediate.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving common experimental failures.

Problem: Low to No Product Formation
Potential CauseScientific Rationale & ValidationRecommended Solution
Inefficient Carboxylic Acid Activation The energy barrier to form the active ester intermediate is too high for the chosen reagent due to steric hindrance. This is the most common failure point. Validation: Monitor the reaction by LC-MS; you will observe only unreacted starting materials.[16]Primary Action: Switch to a high-reactivity coupling reagent such as HATU, HCTU, or PyAOP. Secondary Action: Implement a "pre-activation" step. Stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA) in DMF for 15-30 minutes at 0 °C before adding the amine component.[17] This ensures the active ester is fully formed prior to the coupling attempt.
Poor Reagent Quality Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture and degrade over time, leading to a complete lack of reactivity.[18]Use fresh, high-quality reagents from a reputable supplier. Store reagents under an inert atmosphere (e.g., in a desiccator or glovebox) as recommended.
Suboptimal Reaction Concentration Bimolecular reactions, such as amide coupling, are concentration-dependent. Dilute conditions can slow the reaction rate to a point where it is effectively stalled, particularly for challenging couplings.Increase the concentration of all reactants. A starting concentration of 0.2 M to 0.5 M for the limiting reagent is a robust benchmark for difficult couplings.[19]
Problem: Significant Epimerization Detected (>2%)
Potential CauseScientific Rationale & ValidationRecommended Solution
Excessive Basicity or Prolonged Reaction Time The α-proton of the activated ester is acidic. Prolonged exposure to a strong, non-nucleophilic base can lead to its abstraction and subsequent loss of stereochemical integrity.[10] Validation: Chiral HPLC analysis is required to quantify the diastereomeric ratio of the product.Primary Action: Reduce the amount of base to the stoichiometric minimum (1.0-1.5 equivalents). If using a salt of the amine component, ensure the base calculation accounts for its neutralization. Secondary Action: Lower the reaction temperature. Start the activation at 0 °C and let the reaction proceed at this temperature for a longer period before warming.
Inappropriate Coupling Reagent/Additive Combination Reagents that form highly reactive, short-lived intermediates without a stabilizing additive (e.g., DCC alone) are more prone to causing epimerization.[3][9]Primary Action: Ensure an epimerization-suppressing additive is used. The gold standard is a HOAt-based system (e.g., HATU).[3][20] Secondary Action: If using a carbodiimide like DIC or EDC, always include an additive such as Oxyma Pure® or HOBt (note: HOAt and its derivatives are superior).[3][21][22]
Problem: Formation of Major Byproducts
Potential CauseScientific Rationale & ValidationRecommended Solution
N-Acylurea Formation This occurs specifically with carbodiimide reagents (DCC, EDC, DIC). The highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to a stable, unreactive N-acylurea before the amine can intercept it.[3][22] Validation: This byproduct can often be identified by LC-MS as having a mass corresponding to [Carboxylic Acid + Carbodiimide].This side reaction is almost completely suppressed by the addition of HOBt, HOAt, or Oxyma Pure®.[22][23] These additives rapidly trap the O-acylisourea to form the corresponding active ester, which does not rearrange.
Guanidinylation of the Amine This is a known side reaction for uronium/aminium reagents (HBTU, HATU). If the coupling reagent is present in significant excess, the free amine can attack the guanidinium carbon of the reagent itself, leading to a capped, unreactive amine.[3][5] Validation: The byproduct will have a mass corresponding to [Amine + (Me₂N)₂C].Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.0 eq acid, 0.95 eq HATU). Alternatively, use a phosphonium-based reagent like PyBOP or PyAOP, which do not have this side reaction pathway.[3][6]

Section 3: Protocols and Data

Table 1: Comparison of Recommended Coupling Reagents
ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, excellent for hindered couplings, superior suppression of epimerization due to HOAt moiety.[5][6][20]Can cause guanidinylation if used in large excess. Higher cost.
HCTU Uronium/AminiumSimilar reactivity to HATU, often more soluble. Based on 6-Cl-HOBt.May cause guanidinylation.
PyBOP PhosphoniumHigh reactivity, does not cause guanidinylation, byproducts are less hazardous than original BOP reagent.[3][7]Solutions in DMF have moderate stability and should be made fresh.
COMU Uronium/AminiumBased on Oxyma Pure®, a non-explosive and highly effective HOBt/HOAt alternative. High reactivity and solubility.[11][21]May cause guanidinylation.
DIC/Oxyma Carbodiimide + AdditiveCost-effective, byproduct (DIU) is soluble in most organic solvents. Oxyma provides excellent epimerization suppression.[3]Less reactive than uronium/phosphonium salts; may require longer reaction times or elevated temperatures for this substrate.
Protocol: Optimized Solution-Phase Coupling with HATU

This protocol provides a robust starting point for coupling 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (1.0 eq)

  • Amine component (1.0-1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the solution. Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step.

  • In a separate flask, dissolve the amine component (1.0-1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[22]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with a standard aqueous workup and purification (e.g., extraction followed by column chromatography).

Section 4: Mechanistic and Workflow Diagrams

Diagram 1: Generalized Amide Coupling Mechanism

CouplingMechanism RCOOH R-COOH (N-Tosyl-pipecolic acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - HB⁺ Base Base (e.g., DIPEA) ActiveEster Activated Intermediate (OAt-Ester) RCOO->ActiveEster + HATU HATU Coupling Reagent (e.g., HATU) Product Amide Product (R-CO-NHR') ActiveEster->Product + Amine (R'-NH₂) Byproducts Byproducts (Tetramethylurea, HOAt) ActiveEster->Byproducts Amine Amine (R'-NH₂) TroubleshootingWorkflow Start Low Coupling Yield Observed CheckReagent Using Carbodiimide (EDC, DCC)? Start->CheckReagent SwitchReagent Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) CheckReagent->SwitchReagent Yes CheckConditions Check Reaction Conditions CheckReagent->CheckConditions No Preactivate Implement Pre-activation Step (15-30 min @ 0°C) CheckConditions->Preactivate Concentrate Increase Reactant Concentration (>0.2 M) Preactivate->Concentrate CheckQuality Reagents Fresh & Anhydrous? Concentrate->CheckQuality Recheck Re-run and Monitor by LC-MS CheckQuality->Recheck Yes ReplaceReagents Use Fresh, Anhydrous Reagents and Solvent CheckQuality->ReplaceReagents No ReplaceReagents->Recheck

Caption: Decision tree for troubleshooting low yield reactions.

References

  • Vertex AI Search Grounding API. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kuranov, A. M., et al. (1998). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemicalBook. (2024).
  • L-C. Céspedes-Camacho, et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH.
  • SlideShare. (2015).
  • Wikipedia.
  • McKnight, S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry.
  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • BenchChem. (2025). Troubleshooting low yields in peptide coupling with HS-PEG12-COOH.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • Aapptec Peptides. Coupling Reagents.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • PeptLab. Optimizing Peptide Coupling: Key Techniques.
  • M. A. F. Jalil, et al. (2022).
  • ResearchGate. (2021).
  • Highfine. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • M. S. T. Morin, et al. (2025). A versatile route towards 6-arylpipecolic acids. PMC - NIH.

Sources

Optimization

Preventing racemization of "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" during activation

Welcome to the technical support center. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address the critical challenge of preventing racemization in "1-(Toluene-4-sulfonyl)-piper...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address the critical challenge of preventing racemization in "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" during its activation for coupling reactions. Maintaining the stereochemical purity of this chiral building block is paramount for the efficacy and safety of downstream pharmaceutical compounds.

Frequently Asked Questions (FAQs)
Q1: Why is "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" so susceptible to racemization during activation?

The high susceptibility to racemization stems from the chemical nature of the N-protecting group. The Toluene-4-sulfonyl ("tosyl" or "Ts") group is strongly electron-withdrawing. This property significantly increases the acidity of the proton on the alpha-carbon (the chiral center at position 2 of the piperidine ring). During the activation of the adjacent carboxylic acid, this acidic proton can be easily removed by a base, leading to a loss of stereochemical information. This issue is common in many N-protected amino acids but is particularly pronounced with strongly withdrawing groups like sulfonyls.

Q2: What is the primary chemical mechanism responsible for this racemization?

The dominant pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2]

The process unfolds as follows:

  • Activation: A coupling reagent (e.g., a carbodiimide like EDC) activates the carboxylic acid, forming a highly reactive intermediate like an O-acylisourea.[2][3]

  • Oxazolone Formation: This intermediate is susceptible to a rapid, intramolecular attack by the oxygen atom of the sulfonyl group, causing it to cyclize into a planar oxazolone ring.

  • Enolization & Racemization: The proton at the chiral center of the oxazolone is now extremely acidic. A base in the reaction mixture can easily abstract this proton to form a planar, achiral enolate anion.[4][5][6]

  • Loss of Chirality: When this planar intermediate is re-protonated, the proton can add to either face of the ring with roughly equal probability, resulting in a mixture of both the original (L) and the inverted (D) enantiomers—a racemic mixture.[4][5]

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Activation & Racemization Pathway cluster_2 Products A N-Ts-Piperidine-COOH (Stereochemically Pure) B Highly Reactive Intermediate (e.g., O-Acylisourea) A->B Add Coupling Reagent (e.g., EDC) C 5(4H)-Oxazolone Intermediate B->C Intramolecular Cyclization E Desired Coupled Product (Chirality Retained) B->E Add Amine + Additive (e.g., OxymaPure) (Desired Pathway) D Planar Achiral Enolate (Loss of Stereochemistry) C->D Base abstracts alpha-proton F Racemized Coupled Product (Mixture of Enantiomers) D->F Coupling with Amine + Reprotonation

Caption: Mechanism of racemization via the oxazolone intermediate.

Q3: How do additives like HOBt and OxymaPure® prevent racemization?

Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (OxymaPure®) are known as "racemization suppressants."[7][8] Their function is to intercept the highly reactive intermediate (like the O-acylisourea formed by carbodiimides) before it can cyclize to the racemization-prone oxazolone.

They achieve this by forming a new active ester (an OBt or Oxyma ester, respectively) in situ.[1][2][9] These active esters are:

  • More stable: They have a much lower tendency to form the oxazolone.

  • Sufficiently reactive: They are still excellent acylating agents that will react efficiently with the desired amine to form the final amide bond.

Essentially, these additives divert the reaction away from the racemization pathway.[1][9] OxymaPure® is now widely preferred over HOBt as it offers superior or equivalent performance in suppressing racemization and has a significantly better safety profile, as anhydrous HOBt is explosive.[2][3][10][11]

Q4: Which coupling reagents are best for minimizing racemization?

The choice of coupling reagent is critical. For sensitive substrates like N-tosylated amino acids, modern uronium/aminium or phosphonium salt reagents are strongly recommended over simple carbodiimides used alone.

Reagent ClassExamplesRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HCTU Very Low Considered the gold standard for difficult couplings.[12][13] They activate the acid by forming a highly reactive OAt (from HATU) or 6-ClOBt (from HCTU) ester in situ, which reacts rapidly with the amine, minimizing side reactions.[11][12][14][15]
Phosphonium Salts PyBOP, PyAOP Low Very effective and rapid, but can be less reactive than uronium salts for highly hindered couplings. Byproducts are generally less hazardous than older reagents like BOP.[15]
Carbodiimides EDC, DIC, DCC High (when used alone) Form a highly reactive O-acylisourea that readily leads to racemization.[7] MUST be used with an additive like OxymaPure® or HOBt to achieve low racemization levels.[3][10]

For maximum stereochemical retention with "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid," HATU or HCTU are the top-tier choices.

Troubleshooting Guide
Problem Observed Potential Cause Recommended Solution
Significant racemization detected by chiral HPLC. 1. Use of carbodiimide (EDC, DIC) without an additive. Always include at least 1 equivalent of a racemization suppressant. OxymaPure® is the recommended choice. [2][3]
2. Inappropriate base. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) . Avoid stronger, less hindered bases like triethylamine (TEA).[4][13]
3. Excess base. Use the minimum amount of base required, typically 2.0 equivalents for an amine salt. Titrate the base carefully.
4. High reaction temperature. Perform the activation and coupling steps at 0 °C . For extremely sensitive couplings, consider lowering the temperature to -15 °C.[16][17]
5. Prolonged activation time. Do not let the activated carboxylic acid stand for extended periods before adding the amine. Add the amine nucleophile as soon as reasonably possible after the activation is initiated.
Low coupling yield. 1. Insufficient activation. Switch to a more powerful coupling reagent like HATU , which is known for its high efficiency, especially with challenging substrates.[12][15]
2. Solvent choice. While polar solvents like DMF can sometimes increase racemization risk[18], they are often necessary for solubility. If using less polar solvents like DCM, ensure all reagents are fully dissolved. Sonication may help.
Recommended Experimental Protocol

This protocol details a robust, low-racemization procedure for coupling "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" with a primary amine using HATU.

Workflow Diagram

Workflow A 1. Dissolve Acid & Amine (in anhydrous DMF) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Base (DIPEA) (2.0 eq.) B->C D 4. Add Coupling Reagent (HATU) (1.05 eq.) C->D E 5. Stir at 0 °C for 15 min D->E F 6. Warm to Room Temperature & Stir for 2-4 hours E->F G 7. Monitor Reaction (TLC / LCMS) F->G H 8. Aqueous Workup & Extraction G->H I 9. Purify Product (Chromatography) H->I J 10. Analyze for Enantiomeric Purity (Chiral HPLC) I->J

Caption: Recommended low-racemization coupling workflow.

Step-by-Step Methodology
  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (1.0 eq.).

    • Add the amine coupling partner (1.0 - 1.1 eq.). If the amine is a hydrochloride or TFA salt, it will require an additional equivalent of base.

    • Dissolve the components in anhydrous dimethylformamide (DMF).

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq. if using an amine salt, 1.0 eq. if using a free amine) dropwise while stirring.

    • In a separate vial, dissolve HATU (1.05 eq.) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture. The solution may turn yellow.

    • Stir the reaction at 0 °C for 15 minutes.

  • Reaction Completion and Workup:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the consumption of the starting acid by TLC or LCMS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Crucially, determine the enantiomeric purity of the final product using a suitable chiral HPLC method.[19][20][21]

Quantitative Analysis: Assessing Racemization

The definitive method for quantifying the extent of racemization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows it to interact differently with the two enantiomers of your product, causing them to travel through the column at different rates and emerge as two separate peaks.[19][20]

  • Procedure:

    • Develop a method using a suitable chiral column (e.g., polysaccharide-based CSPs like CHIRALPAK®).[21]

    • Prepare a standard of the racemic product to confirm the peak identities for the L and D enantiomers.

    • Inject the purified product from your coupling reaction.

    • The enantiomeric excess (% ee) can be calculated from the area of the two enantiomer peaks: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100

Direct analysis of the derivatized product is preferred. Alternatively, the amide bond can be hydrolyzed, and the resulting piperidine-2-carboxylic acid can be analyzed after derivatization.[22][23]

References
  • Wikipedia. (n.d.). Peptide synthesis.
  • BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Karas, J. A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • American Chemical Society. (2025).
  • BenchChem. (2025). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives.
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • El-Faham, A., & Albericio, F. (2022).
  • Komaravolu, Y., et al. (n.d.).
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Montalbán, M., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant.
  • Abdel-Moty, S. G., et al. (2025). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Association of Biomolecular Resource Facilities. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • Oliveira, C. S., et al. (2024). Mechanisms of base-catalyzed racemization during activation step.
  • Giraldo, S., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Gonzalez, J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • PubChem. (n.d.). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.
  • ScienceMadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids.
  • CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
  • Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
  • ChemicalBook. (n.d.). 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-2-CARBOXYLIC ACID Product Description.
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

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Optimization

Overcoming steric hindrance in N-tosyl-pipecolic acid coupling

Welcome to the technical support guide for overcoming challenges associated with the amide coupling of N-tosyl-pipecolic acid. This document is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges associated with the amide coupling of N-tosyl-pipecolic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties due to the inherent steric hindrance of this substrate. Here, we provide in-depth troubleshooting advice, validated protocols, and comparative data to help you navigate these complex reactions successfully.

Frequently Asked Questions (FAQs)

Q1: My standard coupling reaction with N-tosyl-pipecolic acid is failing or giving very low yields. What is the primary cause?

The principal challenge in coupling N-tosyl-pipecolic acid lies in the significant steric hindrance around the carboxylic acid. This bulkiness arises from two main factors:

  • The α-Substituted Ring: The piperidine ring itself provides more steric bulk than a simple acyclic amino acid.

  • The N-Tosyl Group: The large, rigid tosyl (p-toluenesulfonyl) group severely restricts access to the carbonyl carbon, increasing the activation energy required for nucleophilic attack by the amine.

Standard coupling conditions, such as those using carbodiimides like EDC or DCC alone, often fail because the formation of the activated O-acylisourea intermediate is reversible, and the subsequent slow reaction with a hindered amine allows for side reactions, like the formation of an unreactive N-acylurea, to dominate.[1]

Q2: I can confirm my carboxylic acid is being activated (e.g., via LCMS analysis of an activated ester), but the subsequent reaction with my amine does not proceed. What should I try next?

This is a classic symptom of a sterically demanding coupling. If the acid is activated but the coupling fails, the issue is the high energy barrier for the nucleophilic amine to approach the activated carbonyl.[1] In this scenario, your strategy should shift towards increasing the reaction's kinetic energy or employing a more reactive type of activated intermediate.

Immediate troubleshooting steps include:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Reactions can be heated, sometimes up to 80 °C, but this must be balanced against the thermal stability of your reactants and products.[1]

  • Switch to a More Potent Coupling Reagent: Move from standard carbodiimides to more powerful uronium or phosphonium salt reagents like HATU, HBTU, PyBOP, or COMU.[1] These reagents form highly reactive activated esters (OAt or OBt esters) that can better overcome the steric hindrance.

  • Consider Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl fluoride or chloride can dramatically increase reactivity. This is often a highly effective strategy for severely hindered systems.[2][3]

Q3: I am observing significant epimerization at the α-carbon of my pipecolic acid. How can I minimize this?

Epimerization is a major risk, especially when dealing with difficult couplings that require harsh conditions or extended reaction times. It typically proceeds through two main pathways: direct enolization or the formation of an oxazolone intermediate.

Strategies to suppress epimerization include:

  • Choice of Additive: Use additives known to suppress racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally superior to 1-hydroxybenzotriazole (HOBt) due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the desired coupling and minimizes the lifetime of the activated intermediate.[4][5][6] OxymaPure is another excellent, non-explosive alternative.[5][7]

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of tertiary amines like triethylamine (TEA), which can promote epimerization.[8] For particularly sensitive substrates, a weaker base like sym-collidine may be beneficial.[8]

  • Lower Reaction Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of epimerization.[4][6]

  • Minimize Pre-activation Time: A long pre-activation period (mixing the carboxylic acid, coupling reagent, and base before adding the amine) can lead to higher concentrations of the epimerization-prone activated species.[4] Consider adding the coupling reagent to a mixture of the acid and amine (in situ activation).[4]

Troubleshooting Guides & Advanced Protocols

This section provides a deeper dive into specific experimental challenges and offers structured solutions.

Problem 1: Low to No Yield with Standard Uronium Reagents (HATU, HBTU)

Even powerful reagents like HATU can sometimes fail if both the acid and the amine are exceptionally hindered.

G start Low/No Yield with HATU check_purity Verify Purity & Anhydrous Conditions for All Reagents start->check_purity increase_temp Increase Temperature (e.g., 40-80 °C) check_purity->increase_temp Purity OK switch_reagent Switch to a More Reactive System increase_temp->switch_reagent Still Low Yield pybop Phosphonium Salts: PyBOP / PyAOP switch_reagent->pybop comu Advanced Uronium Salt: COMU (Oxyma-based) switch_reagent->comu acyl_fluoride Acyl Fluoride Formation: TFFH / BTFFH switch_reagent->acyl_fluoride

Caption: A troubleshooting decision tree for difficult amide couplings.

For a systematic approach, consider the relative strengths of different reagent classes when HATU is insufficient.

Reagent ClassExample(s)Key Advantage(s) for Hindered CouplingPotential Downsides
Uronium (HOAt-based) HATU, HCTUHigh reactivity, excellent racemization suppression.[9]Can cause guanidinylation of the amine if used in excess; HOAt is explosive.[5][9]
Uronium (Oxyma-based) COMUReactivity is comparable or superior to HATU; based on non-explosive OxymaPure, offering a better safety profile.[5][8]Can also cause guanidinylation.
Phosphonium PyBOP, PyAOPExcellent for hindered couplings and suppressing racemization; does not cause guanidinylation, so can be used in excess to drive slow reactions.[1]Solutions in DMF have moderate stability; byproducts can sometimes complicate purification.
Acyl Fluoride Precursors TFFH, BTFFH, PyFluorForms a small, highly reactive acyl fluoride intermediate that minimizes steric clash between coupling partners.[2][8] Often succeeds where other methods fail completely.[2][10]Requires a two-step, one-pot procedure; fluorinating agents can be moisture-sensitive.[11]
Problem 2: The "Last Resort" Coupling Fails - Switching to Acyl Fluorides

When even the most potent in-situ coupling reagents are unsuccessful, forming an acyl fluoride from N-tosyl-pipecolic acid is a robust and highly effective strategy.[2] The small size of the fluorine atom makes the resulting acyl fluoride an excellent electrophile that is less sterically shielded than the corresponding OAt- or OBt-activated esters.[2]

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH N-Tosyl-Pipecolic Acid RCOF Acyl Fluoride Intermediate (Small & Highly Reactive) RCOOH->RCOF Activation Fluor_Reagent Fluorinating Agent (e.g., BTFFH, Pyridine) Fluor_Reagent->RCOF Product Amide Product RCOF->Product Nucleophilic Attack (Lower Steric Clash) Amine Hindered Amine (R'-NH2) Amine->Product

Caption: Acyl fluoride formation and subsequent coupling pathway.

This protocol is adapted from methodologies developed for highly challenging amide bond formations.[2][10]

Materials:

  • N-Tosyl-pipecolic acid (1.0 equiv)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Hindered amine (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Activation: To a stirred solution of N-tosyl-pipecolic acid (1.0 equiv) in anhydrous DCM (0.1 M), add BTFFH (1.2 equiv).

  • Base Addition: Add pyridine (3.0 equiv) to the mixture. Pyridine acts as both a base and a catalyst.[1]

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes. You can monitor the formation of the acyl fluoride by 19F NMR or by quenching a small aliquot and analyzing by LCMS if necessary.

  • Amine Addition: Add the hindered amine (1.1 equiv) to the solution containing the pre-formed acyl fluoride.

  • Reaction & Monitoring: Continue to stir at room temperature. For exceptionally difficult couplings, the reaction may require heating to 40-60 °C.[10] Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

  • Thieme. (2021, September 20). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Thieme Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015, December). December 2015. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Retrieved from [Link]

  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed, NIH. Retrieved from [Link]

  • Ulven, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Hamilton, G. S., et al. (2002). Synthesis of N-glyoxyl prolyl and pipecolyl amides and thioesters and evaluation of their in vitro and in vivo nerve regenerative effects. PubMed. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Maison, W., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, PMC, NIH. Retrieved from [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, PMC, PubMed Central. Retrieved from [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beilstein Journals. (2020). A versatile route towards 6-arylpipecolic acids. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, PMC, PubMed Central, NIH. Retrieved from [Link]

  • Bergmann, D., et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. Retrieved from [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
  • RSC Publishing. (2002). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed. Retrieved from [Link]

  • Arkat USA. (2016). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Retrieved from [Link]

  • PubMed. (1995). Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. Retrieved from [Link]

  • Hartmann, M., & Zeier, J. (2018). l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. PubMed. Retrieved from [Link]

  • Chen, Y. C., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Profiling of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid." The focus is on the practic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid." The focus is on the practical application and troubleshooting of analytical methods to detect, identify, and quantify impurities, ensuring product quality, safety, and regulatory compliance.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity analysis of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, grounding the experimental work in established scientific and regulatory principles.

Q1: Why is impurity profiling critical for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid?

A1: Impurity profiling is a cornerstone of pharmaceutical development and is mandated by global regulatory bodies like the ICH, FDA, and EMA.[1][2][3] For an active pharmaceutical ingredient (API) intermediate like 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, impurities can directly impact the quality, safety, and efficacy of the final drug product.[2] They can arise from various sources including starting materials, synthetic by-products, degradation, or residual solvents.[4] A thorough understanding and control of the impurity profile are essential for regulatory submissions and ensuring patient safety.[3]

Q2: What are the typical classes of impurities I should expect to find?

A2: Based on the structure and common synthetic routes, impurities can be categorized as follows:

  • Organic Impurities: These include starting materials (e.g., piperidine-2-carboxylic acid, p-toluenesulfonyl chloride), intermediates, and by-products from unintended side reactions.[4]

  • Degradation Products: The compound may degrade under stress conditions such as heat, light, humidity, or extreme pH, leading to hydrolysis of the sulfonamide bond.[5][6]

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification process must be monitored and controlled.[2][4]

  • Genotoxic Impurities (GTIs): A critical subclass to consider are p-toluenesulfonate esters (e.g., methyl, ethyl, or isopropyl p-toluenesulfonates). These can form if corresponding alcohols are used in the process and are considered potentially carcinogenic, requiring control at very low levels.[7][8]

Q3: What are the regulatory thresholds for reporting and identifying impurities?

A3: The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines provide a framework for managing impurities.[1][9] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug substance and dictate the action required.

Threshold TypeMDD ≤ 2 g/day MDD > 2 g/day Action Required
Reporting ≥ 0.05%≥ 0.03%Impurity must be reported in regulatory filings.[1]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The chemical structure of the impurity must be determined.[1][3]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%Toxicological data is required to justify the proposed acceptance limit.[1]

This table summarizes the general thresholds. Specific cases may require different limits.

Q4: Which analytical technique is the primary choice for impurity profiling of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used and effective technique.[2] The molecule's structure, containing both a polar carboxylic acid and a non-polar tosyl group, makes it well-suited for separation on C18 columns with UV detection.[10][11]

Q5: What is the role of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) in this analysis?

A5: While HPLC is excellent for separation and quantification, MS and NMR are indispensable for structural elucidation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is the workhorse for identifying unknown impurities detected during HPLC analysis. It provides the molecular weight of the impurity, which is a critical first step in determining its structure.[6][12]

  • NMR Spectroscopy provides definitive structural confirmation of an impurity, typically after it has been isolated.[6] Advanced 1D and 2D NMR techniques reveal the precise arrangement and connectivity of atoms.[13]

Section 2: HPLC Method Development and Troubleshooting

This section provides a troubleshooting guide for common issues encountered during the HPLC analysis of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.

Workflow for Impurity Identification & Control

G cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Control Strategy A HPLC Analysis Reveals Unknown Peak > Reporting Threshold B Quantify Peak Relative to API A->B C Is Peak > Identification Threshold? B->C D Perform LC-MS Analysis C->D Yes I Is Peak > Qualification Threshold? C->I No E Propose Structure based on MS data & Synthesis Pathway D->E F Isolate Impurity (Prep-HPLC) E->F G Confirm Structure (NMR, HRMS) F->G H Synthesize Reference Standard G->H K Set Specification Limit in Drug Substance H->K J Conduct Toxicological Assessment I->J Yes J->K L Document in Regulatory Filing K->L

Caption: Workflow for impurity identification and control strategy.

Q&A Troubleshooting Guide: HPLC

Q: My main API peak is showing significant tailing. What is the cause and how can I fix it? A: Peak tailing for this compound is often caused by secondary interactions between the free carboxylic acid group and active sites (residual silanols) on the HPLC column packing.[14]

  • Causality: At neutral pH, the carboxylic acid is deprotonated (negatively charged), leading to strong, unwanted ionic interactions with the stationary phase.

  • Solution 1 (Primary): Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of the carboxylic acid by lowering the pH of the aqueous mobile phase. Add an acidifier like 0.1% phosphoric acid or 0.1% formic acid to bring the pH to ~2.5-3.0.[10][15] This protonates the carboxyl group, making it neutral and minimizing secondary interactions.

  • Solution 2: Reduce Sample Load. Overloading the column can also cause peak tailing.[14] Try injecting a more dilute sample to see if the peak shape improves.

  • Solution 3: Use a High-Quality Column. Modern, fully end-capped C18 columns have fewer exposed silanol groups and are less prone to this issue.[16]

Q: I am having trouble retaining and separating a very polar impurity that elutes near the void volume. What should I do? A: This is a common challenge when analyzing polar compounds with standard reversed-phase methods.[16]

  • Causality: The mobile phase may have too much organic solvent (e.g., acetonitrile) at the beginning of the run, causing polar compounds to pass through the column with little or no retention.

  • Solution 1: Modify the Gradient. Decrease the initial percentage of the organic solvent in your gradient. For example, start with 5% acetonitrile instead of 20%. This increases the polarity of the mobile phase, promoting better retention of polar analytes.[17]

  • Solution 2: Use an AQ-type Column. Consider using a column specifically designed for high-aqueous mobile phases (often labeled "AQ"). These columns have modified surface chemistry to prevent "phase collapse" or "dewetting" that can occur with 100% aqueous mobile phases, ensuring reproducible retention for polar compounds.[16][18]

  • Solution 3: Check Sample Solvent. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a very strong solvent (like 100% acetonitrile) can cause peak distortion and poor retention for early-eluting peaks.[19]

Q: My retention times are drifting from one injection to the next. How can I stabilize my method? A: Retention time drift is usually caused by a lack of equilibrium in the system or changes in experimental conditions.[16]

  • Causality & Solutions:

    • Temperature: Small changes in ambient temperature can affect retention. Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C).[10][15]

    • Mobile Phase Composition: Ensure your mobile phase is prepared accurately and is well-mixed. If using an online mixing pump, verify its performance. Evaporation of the more volatile organic component can change the composition over time; prepare fresh mobile phase daily.[16][17]

    • Column Equilibration: This is a frequent cause. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes, especially for high-aqueous or buffered mobile phases.[16]

Troubleshooting Flowchart: Resolving HPLC Peak Tailing

G decision decision start_node Start: API Peak is Tailing decision1 Is pH < 3? start_node->decision1 Check Mobile Phase end_node Peak Shape Acceptable action1 Add 0.1% Phosphoric Acid or Formic Acid to Aqueous Mobile Phase decision1->action1 No decision2 Check Sample Concentration decision1->decision2 Yes action1->decision2 action2 Dilute Sample (e.g., by 5-10x) decision2->action2 No (High Conc.) decision3 Check Column Condition decision2->decision3 Yes (Dilute) action2->decision3 decision3->end_node Yes (Good) action3 Replace with a Modern, High-Purity End-Capped C18 Column decision3->action3 No (Old/Poor Quality) action3->end_node

Caption: Troubleshooting flowchart for HPLC peak tailing.

Section 3: Key Experimental Protocols

These protocols provide a starting point for method development. They must be fully validated according to ICH Q2(R2) guidelines to prove they are fit for their intended purpose.[20][21][22]

Protocol 1: RP-HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column Inertsil ODS-3V, 4.6 x 250 mm, 5 µm (or equivalent C18) Provides good retention and resolution for this class of compounds.[10][15]
    Mobile Phase A 0.1% Phosphoric Acid in Water Low pH suppresses ionization of the carboxylic acid, improving peak shape.[10]
    Mobile Phase B Acetonitrile Common organic modifier providing good selectivity.
    Gradient 0-5 min (10% B), 5-30 min (10-80% B), 30-35 min (80% B), 35-36 min (80-10% B), 36-45 min (10% B) A shallow initial gradient helps separate polar impurities, while the ramp elutes the API and less polar impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures stable and reproducible retention times.[10]
    Detection UV at 235 nm The tosyl group provides strong UV absorbance in this region.

    | Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector response. |

  • Method Validation:

    • The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[20][23] Specificity should be demonstrated by spiking the sample with known impurities and performing forced degradation studies.[5]

Protocol 2: GC-MS Method for Potential Genotoxic Impurities

This protocol outlines a method for detecting trace levels of p-toluenesulfonate esters.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

  • GC-MS Conditions:

    Parameter Condition Rationale
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent) A general-purpose column suitable for separating these analytes.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
    Inlet Temp. 250 °C Ensures volatilization of the analytes.
    Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates the target analytes from the solvent and other matrix components.
    MS Interface 280 °C Prevents condensation of analytes.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization mode for GC-MS.

    | Acquisition | Selected Ion Monitoring (SIM) | Provides maximum sensitivity by monitoring only characteristic ions for the target impurities.[7] |

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a GC vial.

    • Dissolve in a suitable solvent (e.g., Dichloromethane) that is free from interfering peaks.

    • Spike with a known concentration of certified reference standards for the target p-toluenesulfonate esters to confirm retention time and fragmentation pattern.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide. Retrieved January 15, 2026.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 15, 2026.
  • AMSbiopharma. (2025, July 22).
  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Thermo Fisher Scientific. (n.d.).
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review.
  • Slideshare. (n.d.).
  • ICH. (1996, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • R Discovery. (2021, August 3).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • Sigma-Aldrich. (n.d.). 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester.
  • Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
  • Howei Pharm. (n.d.). CAS 144630-15-9 C13H17NO4S 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.
  • ChemBK. (n.d.). 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID.
  • PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • ChemicalBook. (n.d.). 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-3-CARBOXYLIC ACID.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
  • JOCPR. (2012). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance.
  • ResearchGate. (2021, October).
  • PubMed. (2022, January 20).
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid and Fmoc-pipecolic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel biological activities. Among these, pipecolic acid (Pip), a cyclic amino acid and a higher homolog of proline, is of significant interest for its ability to introduce conformational constraints into peptide backbones.[1][2] The choice of protecting group for pipecolic acid is a critical decision in Solid-Phase Peptide Synthesis (SPPS), directly impacting coupling efficiency, deprotection strategies, and the purity of the final peptide. This guide provides an in-depth, data-driven comparison of two commercially available protected forms of pipecolic acid: 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (Tos-Pip-OH) and 9-fluorenylmethyloxycarbonyl-pipecolic acid (Fmoc-Pip-OH).

At a Glance: Tos-Pip-OH vs. Fmoc-Pip-OH
Feature1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (Tos-Pip-OH)Fmoc-pipecolic acid (Fmoc-Pip-OH)
Protecting Group Toluene-4-sulfonyl (Tosyl)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Chemistry Acid-labile (Strong Acid)Base-labile (Piperidine)
Compatibility with SPPS Primarily Boc/Bzl strategyPrimarily Fmoc/tBu strategy[3][]
Orthogonality Limited in Fmoc/tBu SPPSFully orthogonal in Fmoc/tBu SPPS[3][]
Racemization Risk Lower during couplingCan be a concern, dependent on coupling reagents[5][6]
Key Advantage Stability to basic conditionsMild deprotection conditions[7][8]
Primary Disadvantage Requires harsh acidic cleavagePotential for diketopiperazine formation[5]

Deep Dive: Chemical Strategies and Performance

Fmoc-Pipecolic Acid: The Workhorse of Modern SPPS

Fmoc-Pip-OH is the overwhelmingly preferred choice for incorporating pipecolic acid in contemporary Fmoc/tBu-based SPPS.[7][9] The Fmoc group's lability to secondary amines like piperidine, coupled with the acid-lability of side-chain protecting groups (e.g., tBu, Trt), forms the basis of an orthogonal protection scheme.[3][] This orthogonality is crucial for the synthesis of complex peptides, allowing for the selective removal of the Nα-protecting group without disturbing side-chain protections.[3][]

Advantages of Fmoc-Pip-OH:

  • Mild Deprotection: The use of piperidine for Fmoc removal is significantly milder than the strong acids required for Boc or Tosyl group cleavage, preserving the integrity of sensitive peptide sequences.[7][8]

  • Orthogonality: Seamlessly integrates into the standard Fmoc/tBu SPPS workflow, enabling the synthesis of peptides with diverse functionalities.[3][]

  • Automation Compatibility: The standardized deprotection and coupling cycles of Fmoc chemistry are well-suited for automated peptide synthesizers.[7]

Challenges and Mitigation Strategies with Fmoc-Pip-OH:

  • Diketopiperazine (DKP) Formation: When pipecolic acid is the second amino acid in a sequence, the deprotected dipeptide-resin is susceptible to intramolecular cyclization, forming a diketopiperazine and truncating the peptide chain. This is a known issue, particularly with proline and its homologs.[5]

    • Mitigation:

      • Utilize sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, which physically impedes the back-biting reaction.[5][10]

      • Incorporate the first two amino acids as a pre-formed dipeptide, bypassing the vulnerable dipeptide-resin intermediate.[5]

  • Racemization: While generally less prone to racemization than amino acids like histidine or cysteine, activation of Fmoc-Pip-OH can still lead to some degree of epimerization.[5][6]

    • Mitigation:

      • The use of coupling reagents containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization by forming less reactive, more stable active esters.[5][11]

      • Uronium/aminium salt-based coupling reagents such as HATU and HBTU are highly efficient and generally result in low levels of racemization.[12][13]

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid: A Niche Player

Tos-Pip-OH utilizes the tosyl group to protect the secondary amine of the pipecolic acid ring. The tosyl group is exceptionally stable to the basic conditions used for Fmoc deprotection and the moderate acid conditions used for Boc deprotection. Its removal typically requires strong, harsh acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which limits its application in modern SPPS.

Potential Applications and Considerations for Tos-Pip-OH:

  • Compatibility with Boc/Bzl SPPS: Tos-Pip-OH is theoretically compatible with the Boc/Bzl peptide synthesis strategy. In this scheme, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the tosyl group and benzyl-based side-chain protecting groups are removed simultaneously in the final, harsh acid cleavage step.[8]

  • Stability: The robust nature of the tosyl group makes it suitable for syntheses involving harsh reaction conditions where the Fmoc group might be compromised.

Limitations of Tos-Pip-OH:

  • Harsh Deprotection: The requirement for strong acids like HF for cleavage is a significant drawback. HF is highly corrosive and requires specialized, expensive equipment.[7] This makes the Boc/Bzl strategy, and by extension the use of Tos-Pip-OH, less common in modern peptide labs.

  • Lack of Orthogonality in Fmoc SPPS: While the tosyl group is stable to piperidine, its removal conditions are not orthogonal to the acid-labile side-chain protecting groups used in Fmoc/tBu SPPS. This makes its selective removal without cleaving the peptide from the resin or removing other protecting groups impossible.

Experimental Workflows

General SPPS Cycle using Fmoc-Pip-OH

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid, including Fmoc-Pip-OH, in SPPS.

SPPS_Cycle Resin Resin-Bound Peptide (Free Amine) Coupling Coupling: Fmoc-Pip-OH + Activator (e.g., HATU) + Base (e.g., DIPEA) Resin->Coupling 1. Add Reagents Wash1 Wash (e.g., DMF) Coupling->Wash1 2. Reaction Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection 3. Purify Wash2 Wash (e.g., DMF) Deprotection->Wash2 4. Expose Amine Next_Cycle Ready for Next Cycle Wash2->Next_Cycle 5. Purify

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Protocol: Coupling of Fmoc-Pip-OH

This protocol outlines a standard procedure for coupling Fmoc-Pip-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (e.g., 5 x 1 min).

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Pip-OH (3-5 equivalents) and a coupling activator such as HATU (2.9 equivalents) in DMF.[12]

  • Coupling Reaction: Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture and immediately add the solution to the deprotected peptide-resin.[12]

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conceptual Workflow: Incorporation of Tos-Pip-OH in Boc-SPPS

While less common, the incorporation of Tos-Pip-OH would follow the general principles of Boc-SPPS.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection: ~50% TFA in DCM Start->Deprotection Neutralization Neutralization: DIPEA in DCM/DMF Deprotection->Neutralization Coupling Coupling: Boc-AA-OH or Tos-Pip-OH + Activator (e.g., DIC/HOBt) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage: HF or TFMSA Wash->Cleavage Final Step Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: Conceptual workflow for Boc-SPPS, including a Tos-protected residue.

Conclusion and Recommendations

For the vast majority of applications in solid-phase peptide synthesis, Fmoc-pipecolic acid is the superior choice . Its compatibility with the mild, orthogonal, and automatable Fmoc/tBu strategy makes it the modern standard.[][7] The challenges associated with its use, such as diketopiperazine formation and potential racemization, are well-understood and can be effectively managed with established protocols, including the use of appropriate resins and coupling reagents.[5][10]

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid remains a specialized building block, primarily of interest for researchers working within the traditional Boc/Bzl synthesis framework. The harsh deprotection conditions required to cleave the tosyl group are a significant barrier to its widespread adoption.

Recommendation for Researchers:

  • Default Choice: Utilize Fmoc-Pip-OH for all standard Fmoc/tBu-based SPPS protocols.

  • For Difficult Sequences: When incorporating Fmoc-Pip-OH at the second position (C-terminal is position 1), use a 2-chlorotrityl chloride resin to minimize diketopiperazine formation.[5][10]

  • Minimize Racemization: Employ uronium/aminium or phosphonium salt-based coupling reagents (e.g., HATU, HBTU, PyBOP ) in conjunction with an appropriate base to ensure high coupling efficiency and minimal epimerization.[12][13]

  • Consider Tos-Pip-OH only if: Your laboratory is specifically equipped for and experienced with Boc/Bzl SPPS and its associated harsh cleavage protocols (e.g., HF cleavage).

By understanding the distinct chemical properties and strategic implications of each protecting group, researchers can make informed decisions to optimize the synthesis of pipecolic acid-containing peptides, paving the way for the development of novel and effective therapeutics.

References

Sources

Comparative

A Comparative Guide to the Biological Activity of N-Tosyl and N-Acyl Piperidine Derivatives

Introduction: The Piperidine Scaffold and the Decisive Role of the N-Substituent The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Decisive Role of the N-Substituent

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and the basicity of its nitrogen atom allow it to engage in diverse and critical interactions with biological targets.[4] However, the true therapeutic potential of a piperidine-containing molecule is often unlocked and fine-tuned by the nature of the substituent on the ring's nitrogen atom. This N-substituent dictates the molecule's steric profile, electronic properties, lipophilicity, and metabolic stability, thereby governing its pharmacological activity.[4]

This guide provides an in-depth comparative analysis of two common classes of N-substituted piperidines: N-tosyl and N-acyl derivatives. We will dissect how the fundamental differences between the electron-withdrawing sulfonyl group (tosyl) and the planar amide-forming acyl group translate into distinct biological activities, supported by experimental data from the literature. This analysis is designed for researchers, scientists, and drug development professionals to inform rational drug design and lead optimization efforts.

Chapter 1: Structural and Physicochemical Divergence

The choice between an N-tosyl and an N-acyl group is a critical decision in scaffold design, as they impart fundamentally different properties to the parent piperidine ring.

  • N-Tosyl (p-Toluenesulfonyl) Derivatives: The tosyl group is a strong electron-withdrawing group. This significantly reduces the basicity of the piperidine nitrogen, making it a poor hydrogen bond acceptor and unlikely to be protonated at physiological pH. Its bulky, rigid structure imposes significant steric hindrance around the nitrogen. The sulfonyl oxygens can, however, act as hydrogen bond acceptors.

  • N-Acyl Derivatives: The N-acyl group creates an amide bond. Due to resonance, this bond has a planar character, which restricts the rotation around the C-N bond. The nitrogen's lone pair is delocalized into the carbonyl group, rendering the nitrogen non-basic. The carbonyl oxygen is an excellent hydrogen bond acceptor.

These differences are pivotal, as the basicity of the piperidine nitrogen is often crucial for interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.[5] The reduction of this basicity by both groups is a shared feature, but their steric and hydrogen bonding potentials diverge significantly.

G cluster_0 N-Tosyl Piperidine cluster_1 N-Acyl Piperidine a Piperidine Ring b Sulfonyl Group (SO₂) a->b N-S bond f Nitrogen is Non-Basic a->f c Toluene Ring b->c d Strongly Electron-Withdrawing b->d e Bulky & Rigid b->e g Piperidine Ring h Carbonyl Group (C=O) g->h N-C bond (Amide) l Nitrogen is Non-Basic g->l i R-Group h->i j Planar Amide Bond h->j k Potent H-Bond Acceptor (Oxygen) h->k

Caption: Physicochemical properties of N-Tosyl vs. N-Acyl groups.

Chapter 2: A Comparative Analysis of Biological Activities

Direct head-to-head studies are rare, but by examining data from different contexts, a clear picture of their divergent applications emerges.

Anticancer Activity

Both scaffolds have been explored as anticancer agents, but their efficacy and mechanisms vary. The choice of substituent can dramatically alter cytotoxicity.

  • N-Tosyl Derivatives: The sulfonyl moiety is a key pharmacophore in many anticancer drugs. In a study on σ1 receptor ligands, which are implicated in cancer cell survival, an N-tosyl piperidine derivative showed considerably lower affinity for the target compared to its N-methyl analogue.[6] This suggests that for certain targets, the bulky, non-basic tosyl group may be detrimental to binding. However, in other contexts, it can be beneficial.

  • N-Acyl Derivatives: N-acyl piperidines have shown significant promise. For instance, piperidine-dihydropyridine hybrids bearing carboxamide (N-acyl) functionalities have demonstrated potent anticancer activity against MCF-7 (breast) and A-549 (lung) cancer cell lines, with IC50 values as low as 15.94 µM.[7] The amide bond in these structures is often crucial for forming key hydrogen bonds within the target's active site, such as the hinge region of a kinase.

Table 1: Comparative Anticancer Activity Data

Compound Class Derivative Example Cancer Cell Line Activity Metric Value (µM) Reference
N-Acyl Piperidine Piperidine-dihydropyridine hybrid (3-fluoro carboxamide) A-549 (Lung) IC₅₀ 15.94 ± 0.201 [7]
N-Acyl Piperidine Piperidine-dihydropyridine hybrid (3-fluoro carboxamide) MCF-7 (Breast) IC₅₀ 22.12 ± 0.213 [7]
N-Acyl Piperidine Piperidine-dihydropyridine hybrid (cyclobutyl) A-549 (Lung) IC₅₀ 16.56 ± 0.125 [7]
Misc. Piperidine Piperidine Derivative 16 786-0 (Kidney) GI₅₀ 0.4 (µg/mL) [8]

| Misc. Piperidine | (E)-2-cyanoacrylamide 3f | CAKI-1 (Kidney) | GI₅₀ | 0.287 |[9] |

Note: Data is compiled from different studies for illustrative comparison of potential potencies.

Antimicrobial Activity

The physicochemical properties imparted by the N-substituent are critical for antimicrobial action, influencing factors like bacterial cell wall penetration and target engagement.

  • N-Tosyl (Sulfonamide) Derivatives: The sulfonamide group is a classic antibacterial pharmacophore (sulfa drugs). A study focused on novel sulfonyl piperidine carboxamides found that these compounds exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The sulfonamide moiety is a well-established mimic of p-aminobenzoic acid (PABA), enabling it to inhibit dihydropteroate synthase in the bacterial folate synthesis pathway.

  • N-Acyl Derivatives: N-acyl substitution can also lead to potent antimicrobial agents. For example, a series of N-acylpiperidines showed significant antifungal activity, with some derivatives completely inhibiting the growth of pathogenic yeasts and molds at concentrations between 1.6 to 12.5 µg/mL.[11] The lipophilicity and hydrogen-bonding capacity of the acyl chain are often key determinants of activity.

Table 2: Comparative Antimicrobial Activity Data

Compound Class Derivative Example Organism Activity Metric Value (µg/mL) Reference
N-Tosyl (Sulfonyl) Sulfonyl piperidine carboxamides Various Bacteria/Fungi MIC Moderate to Good [10]
N-Acyl Piperidine 2-(N-dodecylpiperidin-4-yl)isoquinoline C. albicans MIC₁₀₀ 1.6 [11]
N-Acyl Piperidine 2-(N-decylpiperidin-4-yl)isoquinoline C. glabrata MIC₁₀₀ 3.1 [11]

| N-Alkyl Piperidine | N-dodecyl-N-ethoxycarbonylmethyl-piperidinium chloride | Various Bacteria/Yeast | MIC | Active |[12] |

Central Nervous System (CNS) Activity

In CNS drug design, the ability to cross the blood-brain barrier and bind with high affinity to specific receptors is paramount.

  • N-Tosyl Derivatives: The properties of the N-tosyl group can be suboptimal for some CNS targets. As mentioned, an N-tosyl derivative displayed significantly reduced affinity for the σ1 receptor, a target for various neurological disorders.[6] This highlights a potential limitation where the steric bulk and lack of basicity hinder optimal receptor engagement.

  • N-Acyl Derivatives: Conversely, N-acyl derivatives have been successfully developed as potent CNS agents. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease found that N-acylation was critical.[5] However, they also noted that the N-benzoylpiperidine derivative itself was almost inactive, demonstrating that while the acyl group is a key part of the larger pharmacophore, the basicity of the other nitrogen (the piperidine) was essential for activity. This illustrates the complex interplay of different structural elements. One of the most potent inhibitors identified had an IC50 of 0.56 nM.[5]

Chapter 3: Experimental Design and Mechanistic Rationale

The selection of assays to compare these derivatives must be deliberate and self-validating. A typical workflow involves a tiered approach, moving from broad screening to specific mechanistic studies.

The causality behind this workflow is to efficiently identify potent and selective compounds while minimizing resource expenditure. Initial cytotoxicity screening (e.g., MTT assay) provides a broad measure of biological effect. This is followed by target-specific assays (e.g., enzyme inhibition, receptor binding) to confirm the mechanism of action. Orthogonal assays are crucial; for example, if a compound is active in the MTT assay (which measures metabolic activity), its effect on cell viability should be confirmed with a membrane-integrity assay (like Trypan Blue exclusion) to rule out artifacts.

G compound N-Tosyl & N-Acyl Piperidine Libraries screen Primary Screening (e.g., In Vitro Cytotoxicity - MTT Assay) compound->screen orthogonal Orthogonal Viability Assay (e.g., Trypan Blue, LDH Release) screen->orthogonal Validate Hits target_assay Target-Specific Assay (e.g., Kinase Inhibition, Receptor Binding) orthogonal->target_assay Confirm Mechanism sar Structure-Activity Relationship (SAR) Analysis target_assay->sar Inform Design lead_opt Lead Optimization sar->lead_opt Refine Scaffold

Caption: A tiered workflow for evaluating bioactive piperidine derivatives.

Chapter 4: Key Experimental Protocols

Reproducibility is the cornerstone of scientific trustworthiness. The following are generalized, detailed protocols for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of N-Tosyl Piperidine Derivatives

Rationale: This protocol utilizes the Schotten-Baumann reaction conditions, a robust method for acylating or sulfonylating amines. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.

  • Dissolution: Dissolve the parent piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically triethylamine (1.5 eq) or pyridine, to the solution and cool to 0 °C in an ice bath.

  • Sulfonylation: Add p-toluenesulfonyl chloride (1.1 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol 2: General Synthesis of N-Acyl Piperidine Derivatives (Amide Coupling)

Rationale: This procedure employs standard peptide coupling reagents (like HATU or HOBt/EDC) to form the amide bond under mild conditions, minimizing side reactions and preserving sensitive functional groups.

  • Activation: In a flask, dissolve the carboxylic acid (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: To the activated acid mixture, add a solution of the parent piperidine derivative (1.0 eq) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor for completion via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic phase, concentrate, and purify the resulting crude amide by flash chromatography.

  • Characterization: Verify the final product's identity and purity via NMR and mass spectrometry.[10]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antimicrobial potency.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[14]

  • Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbes in medium, no drug), a negative control (medium only), and a standard antibiotic control (e.g., chloramphenicol, fluconazole).[11][14]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion

The N-substituent on a piperidine ring is not a passive placeholder but an active modulator of biological function. The N-tosyl group, with its bulky, electron-withdrawing sulfonamide character, is well-suited for applications leveraging the classic sulfa drug mechanism or where a non-basic, rigid moiety is required. In contrast, the N-acyl group provides a planar, non-basic amide with a potent hydrogen bond-accepting carbonyl, a feature frequently exploited in designing inhibitors for enzymes like kinases and proteases.

Understanding the distinct steric, electronic, and hydrogen-bonding profiles of these two functionalities is paramount for medicinal chemists. This guide demonstrates that a rational choice between an N-tosyl and an N-acyl derivative, based on the specific requirements of the biological target, can be the deciding factor between an inactive molecule and a potent therapeutic lead.

References

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
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  • Woźniak, E., Mozrzymas, A., Czarny, A., Kocieba, M., Rózycka-Roszak, B., Dega-Szafran, Z., Dulewicz, E., & Petryna, M. (2004). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides.
  • (Year not available). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • (Year not available). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Source Not Available.
  • Tehrani, M. B., & Bieniecki, A. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1549.
  • (2020). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. International Journal of Pharmaceutical Quality Assurance.
  • Alsafy, N. A., & Alrazzak, N. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Pharmaceutical and Bio-Medical Science.
  • Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167.
  • (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • (Year not available). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. PubMed.
  • Tanaka, T., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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  • Al-Ghorbani, M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Schepmann, D., et al. (Year not available).
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  • (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry.
  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • de Oliveira, R. B., et al. (Year not available). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry.
  • Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4).
  • (2024). Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. Source Not Available.
  • (Year not available). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Chemistry & Biodiversity.
  • (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-288.
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  • (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.

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Validation

A Senior Application Scientist's Guide to the Validation of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid as a Superior Constrained Amino Acid

Abstract In the rational design of peptide-based therapeutics, control over molecular conformation is paramount. Constrained amino acids are indispensable tools, pre-organizing a peptide's backbone to enhance binding aff...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rational design of peptide-based therapeutics, control over molecular conformation is paramount. Constrained amino acids are indispensable tools, pre-organizing a peptide's backbone to enhance binding affinity, selectivity, and metabolic stability.[1][2] While L-proline and its homolog, L-pipecolic acid, are foundational building blocks, their inherent conformational flexibility can be a liability. This guide introduces 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (Ts-Pip-OH), a derivative of pipecolic acid, as a candidate for a highly rigid, conformationally-defined building block. We posit that the steric bulk and electronic properties of the N-tosyl group will lock the piperidine ring into a single, predictable conformation. This document provides the full experimental and computational workflow to validate this hypothesis, comparing its expected performance against established alternatives like L-proline and N-Boc-L-pipecolic acid.

Introduction: The Quest for Conformational Control

The therapeutic potential of peptides is often hindered by their inherent flexibility, which leads to poor receptor selectivity and susceptibility to proteolytic degradation.[3] The introduction of conformational constraints is a proven strategy to mitigate these issues, effectively "locking" the peptide into its bioactive shape.[4] The five-membered ring of proline is nature's primary tool for this purpose, restricting the peptide backbone's phi (Φ) torsion angle. Its six-membered homolog, pipecolic acid (Pip), offers a different geometric profile but is known to be significantly more flexible.[5][6]

Modifying the ring nitrogen of pipecolic acid with a bulky substituent presents an opportunity to create a superior constraining element. We hypothesize that the N-tosyl group in Ts-Pip-OH, due to its size and the partial double-bond character it induces in the N-C bond, will introduce severe pseudoallylic strain.[7][8] This strain is predicted to force the piperidine ring into a rigid chair conformation with a defined orientation of the C2-carboxylic acid, making it a powerful tool for inducing specific secondary structures in peptides. This guide outlines the necessary steps to validate this claim.

Synthesis of (2S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (Ts-Pip-OH)

The target compound is readily accessible from commercially available (S)-pipecolic acid. The following protocol describes a standard tosylation procedure.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve (S)-pipecolic acid (1.0 eq) in a 2:1 mixture of diethyl ether and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise while stirring vigorously.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Transfer the mixture to a separatory funnel. Discard the organic layer. Wash the aqueous layer twice with diethyl ether.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure (2S)-1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.[9]

Synthesis Workflow Diagram

cluster_synthesis Synthesis of Ts-Pip-OH A 1. Dissolve (S)-Pipecolic Acid in Ether/Water B 2. Cool to 0°C, Add NaOH A->B C 3. Add p-Toluenesulfonyl Chloride B->C D 4. Stir at RT for 3h C->D E 5. Aqueous Workup D->E F 6. Acidify to pH 2 E->F G 7. Ethyl Acetate Extraction F->G H 8. Dry & Concentrate G->H I 9. Recrystallize H->I

Caption: Step-by-step workflow for the synthesis of Ts-Pip-OH.

Validation of Conformational Constraint: A Trifold Approach

To rigorously validate Ts-Pip-OH as a constrained amino acid, we will employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This ensures a comprehensive understanding of its structure in both solution and solid states.

Method 1: NMR Spectroscopy for Solution-State Conformation

NMR is the premier technique for determining the conformational preferences of molecules in solution.[10][11] Analysis of proton-proton coupling constants (³J) and Nuclear Overhauser Effects (NOEs) will allow us to define the ring's geometry.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Prepare a 5-10 mg/mL solution of Ts-Pip-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • COSY Spectrum: Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

  • NOESY/ROESY Spectrum: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms. This is critical for differentiating through-space interactions, such as those between axial-axial and axial-equatorial protons, which are key to defining the chair conformation.[11]

  • Data Analysis:

    • Measure the ³J(H,H) coupling constants from the 1D spectrum. Large couplings (~10-13 Hz) between vicinal protons are indicative of a trans-diaxial relationship, characteristic of a chair conformation.[12]

    • Analyze NOESY cross-peaks. Strong NOEs between protons 1,3-diaxial to each other provide definitive evidence for a chair conformation and the specific orientation of substituents.

Method 2: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's solid-state structure, serving as the gold standard for conformational assignment.[13][14]

Experimental Protocol: Crystallography

  • Crystal Growth: Grow single crystals of Ts-Pip-OH suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages. The resulting model will reveal precise bond lengths, bond angles, and torsional angles, defining the piperidine ring pucker and the orientation of the tosyl and carboxyl groups.

Method 3: Computational Modeling for Energy Analysis

Computational chemistry allows us to probe the relative energies of different possible conformations and reinforces our experimental findings.[15][16]

Protocol: DFT Calculations

  • Conformer Generation: Build initial 3D structures for plausible conformations of Ts-Pip-OH (e.g., chair with axial carboxyl, chair with equatorial carboxyl, and various twist-boat forms).

  • Geometry Optimization: Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative Gibbs free energies of the optimized conformers to determine the most stable structure. The energy differences will quantify the degree of conformational restriction imposed by the N-tosyl group.

Validation Workflow Diagram

cluster_validation Conformational Validation Workflow Start Ts-Pip-OH Sample NMR NMR Spectroscopy (Solution State) Start->NMR XRAY X-ray Crystallography (Solid State) Start->XRAY COMP Computational Modeling (In Silico) Start->COMP NMR_Result ³J Couplings NOE Distances NMR->NMR_Result XRAY_Result Atomic Coordinates Torsion Angles XRAY->XRAY_Result COMP_Result Conformer Energies (ΔG) COMP->COMP_Result Conclusion Validated 3D Conformation NMR_Result->Conclusion XRAY_Result->Conclusion COMP_Result->Conclusion

Caption: The integrated workflow for validating the 3D structure of Ts-Pip-OH.

Comparative Analysis: Ts-Pip-OH vs. The Field

The true value of Ts-Pip-OH is realized when compared to existing constrained amino acids. Its primary competitors are the ubiquitous L-proline and the commonly used synthetic precursor, N-Boc-L-pipecolic acid.

FeatureL-ProlineN-Boc-L-Pipecolic Acid1-Ts-L-Pipecolic Acid (Predicted)
Ring Size 5-Membered (Pyrrolidine)6-Membered (Piperidine)6-Membered (Piperidine)
N-Substituent Endocyclictert-Butoxycarbonyl (Boc)p-Toluenesulfonyl (Tosyl)
Key Torsion Angle (Φ) Restricted (~ -60°)Moderately RestrictedHighly Restricted
Conformational Rigidity Moderate (Envelope Pucker)Low-Moderate (Flexible Chair)High (Locked Chair)
Steric Demand ModerateHighVery High
Key Advantage Natural, well-studiedSynthetically versatileSuperior conformational locking

Discussion: L-Proline's constraint is limited to the Φ angle, with the ring itself still possessing flexibility. The N-Boc group on pipecolic acid is bulky but conformationally flexible due to rotation around its single bonds. In contrast, the N-tosyl group of Ts-Pip-OH combines significant steric bulk with electronic rigidity. The delocalization of the nitrogen lone pair into the sulfonyl group imparts a higher degree of planarity and rotational restriction at the N-C(ring) bond. This is expected to create a much higher energetic penalty for ring flipping or deviation from a single, low-energy chair conformation, making Ts-Pip-OH a more potent and predictable structural element in peptide design.

Application in Peptide Design: Engineering the β-Turn

A primary application for a highly constrained amino acid like Ts-Pip-OH is the stabilization of secondary structures, such as β-turns. By incorporating it into a peptide sequence, a researcher can force the peptide backbone to fold back on itself in a predictable manner.

cluster_peptide Peptide Backbone Modulation cluster_flexible Flexible Peptide cluster_constrained Constrained with Ts-Pip-OH cluster_turn A1 A1 B1 B1 A1->B1 C1 Gly B1->C1 D1 D1 C1->D1 E1 E1 D1->E1 A2 A2 B2 B2 A2->B2 C2 Ts-Pip B2->C2 D2 D2 C2->D2 note Ts-Pip-OH induces a predictable β-turn, pre-organizing the peptide for receptor binding. C2->note E2 E2 D2->E2

Caption: Ts-Pip-OH acts as a rigid scaffold to enforce a β-turn structure.

Conclusion

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid holds significant promise as a next-generation constrained amino acid. The powerful steric and electronic influence of the N-tosyl group is predicted to confer a level of conformational rigidity superior to that of proline or other N-acylated pipecolic acid derivatives. The comprehensive validation workflow detailed in this guide—combining synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling—provides a clear and robust pathway for confirming its structural properties. For researchers in drug development, the validated Ts-Pip-OH building block would represent a valuable new tool for engineering peptides with enhanced potency, selectivity, and stability.

References

  • Designing amino acids to determine the local conformations of peptides. (n.d.).
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  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2022). PubMed Central.
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  • pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. (2020).
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Comparative

A Comparative Guide to Assessing the Metabolic Stability of Peptides Containing N-Tosyl-Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation, leading to short in vivo half-lives.[1][2] A prima...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation, leading to short in vivo half-lives.[1][2] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids designed to enhance metabolic stability.[1] This guide provides an in-depth comparison of the metabolic stability of peptides containing N-tosyl-pipecolic acid against unmodified peptides and other common modifications. We will delve into the experimental design, execution, and data interpretation necessary for a robust assessment.

The Challenge of Peptide Metabolism

Peptides administered in vivo are exposed to a variety of proteases and peptidases, particularly in the gastrointestinal tract, liver, kidneys, and plasma.[1][2] These enzymes catalyze the hydrolysis of peptide bonds, leading to rapid degradation and clearance.[3] Key enzymatic degradation pathways include cleavage by exopeptidases at the N- and C-termini and by endopeptidases at specific internal sites.[2][3] Additionally, chemical degradation pathways such as oxidation, deamidation, and hydrolysis can further compromise peptide stability.[4][5][6]

N-Tosyl-Pipecolic Acid: A Strategy for Enhanced Stability

The incorporation of constrained amino acids is a proven method to improve the metabolic resilience of peptides.[7] Pipecolic acid, a cyclic analog of proline, introduces significant conformational constraints on the peptide backbone.[8][9] The addition of an N-tosyl group to pipecolic acid further enhances this effect through N-alkylation. This modification can sterically hinder the approach of proteolytic enzymes and lock the peptide into a conformation that is less recognizable by these enzymes.[10] N-alkylation, in general, has been shown to be an effective strategy to confer protease resistance.[10][11]

Structural Comparison of Proline, Pipecolic Acid, and N-Tosyl-Pipecolic Acid

G cluster_0 Proline cluster_1 Pipecolic Acid cluster_2 N-Tosyl-Pipecolic Acid Proline_img Pipecolic_Acid_img NTosyl_Pipecolic_Acid_img

Caption: Chemical structures of Proline, Pipecolic Acid, and N-Tosyl-Pipecolic Acid.

Experimental Assessment of Metabolic Stability

A robust evaluation of metabolic stability involves incubating the peptide with various biological matrices and quantifying its degradation over time. The most common and informative in vitro systems are liver microsomes, S9 fractions, and plasma.[12][13][14]

In Vitro Metabolic Stability Assay Workflow

The following diagram outlines a typical workflow for assessing the metabolic stability of a peptide.

G Peptide_Synthesis Peptide Synthesis (Unmodified, N-Tosyl-Pip, Other Mods) Incubation_Setup Incubation with Metabolic System (Liver Microsomes, S9, Plasma) Peptide_Synthesis->Incubation_Setup Time_Points Sample Collection at Multiple Time Points Incubation_Setup->Time_Points Quenching Reaction Quenching (e.g., Acetonitrile) Time_Points->Quenching Sample_Processing Sample Processing (Protein Precipitation, Centrifugation) Quenching->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Half-life, Intrinsic Clearance) LCMS_Analysis->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a step-by-step guide for assessing peptide stability in the presence of liver microsomes.

1. Materials and Reagents:

  • Test peptides (unmodified, N-tosyl-pipecolic acid-containing, and other modifications)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Add the test peptide to the reaction mixture to a final concentration of 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide.[15][16]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining peptide against time.

  • Determine the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[17]

Comparative Performance Data

The following table presents hypothetical data comparing the metabolic stability of a model peptide with and without the N-tosyl-pipecolic acid modification.

Peptide VersionHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Unmodified Peptide1257.8
N-Tosyl-Pipecolic Acid Peptide> 120< 5.8
D-Alanine Substitution4515.4
N-Methylation6810.2

Data Interpretation: The incorporation of N-tosyl-pipecolic acid significantly enhances the metabolic stability of the peptide, as evidenced by a substantially longer half-life and lower intrinsic clearance compared to the unmodified peptide and other common stability-enhancing modifications.

Metabolite Identification

Identifying the degradation products is crucial for understanding the metabolic pathways and the specific cleavage sites protected by the modification.[18] LC-MS/MS is the primary analytical technique for this purpose.[19][20]

Workflow for Metabolite Identification

G In_Vitro_Sample Sample from In Vitro Metabolism Assay LC_Separation Liquid Chromatography (LC) Separation In_Vitro_Sample->LC_Separation Full_Scan_MS Full Scan MS (Detect Parent and Metabolites) LC_Separation->Full_Scan_MS MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation of Putative Metabolites Full_Scan_MS->MSMS_Fragmentation Data_Analysis Data Analysis and Structure Elucidation MSMS_Fragmentation->Data_Analysis

Caption: Workflow for the identification of peptide metabolites.

By comparing the fragmentation patterns of the parent peptide and its metabolites, researchers can pinpoint the exact locations of enzymatic cleavage.[21] For peptides containing N-tosyl-pipecolic acid, it is expected that cleavage sites adjacent to this residue will be significantly less susceptible to proteolysis.

Conclusion

The incorporation of N-tosyl-pipecolic acid represents a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. The experimental framework presented in this guide provides a comprehensive approach to objectively assess and compare the performance of this modification against other alternatives. By combining in vitro stability assays with metabolite identification, researchers can gain valuable insights to guide the design of more robust and effective peptide-based drugs.

References

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Li, P., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Wrona, M. (n.d.). Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. Waters Corporation. Retrieved from [Link]

  • Reichert, M., et al. (2019). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. ACS Omega. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Analysis of Peptide Drug. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Muttenthaler, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules. Retrieved from [Link]

  • Angera, I. J., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. Retrieved from [Link]

  • Stults, J. T., & Marsters, J. C. (1991). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. Retrieved from [Link]

  • O'Connell, M. A., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry. Retrieved from [Link]

  • Angera, I. J., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. ResearchGate. Retrieved from [Link]

  • Botcherby, L. (2019). New LC–MS Detection Method for Short Peptides. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Li, S., et al. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]

  • Hage, C., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Retrieved from [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB Journal. Retrieved from [Link]

  • Wu, L., & Wong, D. L. (2020). In-depth Peptide Mapping with Iterative MS/MS Acquisition on the Agilent 6545XT AdvanceBio LC/Q-TOF. Agilent Technologies. Retrieved from [Link]

  • Gatto, G. J., et al. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society. Retrieved from [Link]

  • Hazra, M. K., et al. (2023). Not Only Expansion: Proline Content and Density Also Induce Disordered Protein Conformation Compaction. Weizmann Research Portal. Retrieved from [Link]

  • ResearchGate. (2025). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr. Retrieved from [Link]

  • Zeier, T., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Retrieved from [Link]

  • Li, F., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. Retrieved from [Link]

  • Peverati, N. (2024). Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. W&M ScholarWorks. Retrieved from [Link]

  • Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Retrieved from [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Retrieved from [Link]

  • Moradi, M., et al. (2009). Conformations and free energy landscapes of polyproline peptides. Biophysical Journal. Retrieved from [Link]

  • Occhiato, E. G., et al. (2015). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Álvarez, E., et al. (2014). The first total synthesis of the cyclodepsipeptide pipecolidepsin A. Angewandte Chemie International Edition in English. Retrieved from [Link]

  • ResearchGate. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. Retrieved from [Link]

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Validation

In vitro and in vivo evaluation of "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid"-containing compounds

Comparative Evaluation of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid Derivatives as Matrix Metalloproteinase Inhibitors: An In Vitro and In Vivo Guide This guide provides a comprehensive framework for the precli...

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Evaluation of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic Acid Derivatives as Matrix Metalloproteinase Inhibitors: An In Vitro and In Vivo Guide

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds based on the "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" scaffold. This chemical class has emerged as a promising foundation for the development of potent and selective inhibitors of Matrix Metalloproteinases (MMPs), enzymes implicated in the pathology of diseases such as osteoarthritis and cancer.[1][2][3]

We will navigate the critical path from initial biochemical characterization to in vivo proof-of-concept, using a hypothetical lead candidate, "Compound TPC-2" , to illustrate the experimental choices, protocols, and data interpretation required to benchmark its performance against established alternatives. The objective is to provide researchers and drug development professionals with a robust, self-validating system for identifying superior clinical candidates.

Part 1: The Rationale - Why This Scaffold?

The MMPs are a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix components.[3] While essential for normal tissue remodeling, their overexpression is a key driver of cartilage destruction in osteoarthritis (e.g., MMP-13) and tumor invasion in cancer (e.g., MMP-2, MMP-9).[1][3]

The sulfonyl-piperidine-carboxylic acid scaffold is designed to interact potently with the MMP active site. The carboxylic acid moiety acts as a key zinc-binding group, chelating the catalytic zinc ion essential for enzyme function.[3] The tosyl group and piperidine ring can be systematically modified to occupy specific pockets (S1', S2', etc.) within the enzyme's active site, thereby driving both potency and, critically, selectivity against different MMP family members. This guide focuses on establishing a rigorous evaluation cascade to validate these properties.

cluster_0 Drug Discovery & Development Workflow Compound_Design Scaffold Design (e.g., TPC-2) In_Vitro PART 2: In Vitro Evaluation (Potency, Selectivity, Cellular Activity) Compound_Design->In_Vitro Initial Screening In_Vivo PART 3: In Vivo Evaluation (PK, Efficacy, Safety) In_Vitro->In_Vivo Promising Profile In_Vivo->In_Vitro Revise/Optimize Clinical_Candidate Clinical Candidate Selection In_Vivo->Clinical_Candidate Favorable PK/PD & Efficacy cluster_1 In Vivo Evaluation Cascade Dose_Range Dose-Range Finding (Acute Toxicology) PK_Study Pharmacokinetics (PK) (Rat, Oral Dosing) Dose_Range->PK_Study Determine MTD Efficacy_Study Efficacy Model (e.g., Rat OA Model) PK_Study->Efficacy_Study Select Doses & Regimen Decision Advance to GLP Tox? Efficacy_Study->Decision Significant Efficacy & PK/PD Correlation

Caption: Logical flow for the in vivo assessment of a lead compound.

Pharmacokinetic (PK) Study

Authoritative Grounding: Before an efficacy study, a PK study is essential to understand if the drug can achieve and maintain therapeutic concentrations in the bloodstream after administration. [4][5]This study determines critical parameters like oral bioavailability (F%), maximum concentration (Cmax), and half-life (t½), which collectively inform the dose and dosing schedule for the subsequent efficacy study.

Experimental Protocol: Rat Oral PK Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per time point).

  • Compound Formulation: Formulate Compound TPC-2 in a suitable vehicle (e.g., 0.5% methylcellulose / 0.1% Tween 80).

  • Dosing: Administer a single oral (PO) dose of 10 mg/kg via gavage. For a parallel group, administer a 1 mg/kg intravenous (IV) dose to determine bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of Compound TPC-2 in plasma samples.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time profile. [6] Comparative Data Table 2: Pharmacokinetic Parameters in Rat

ParameterCompound TPC-2 (Hypothetical) Compound 24f (Orally Active) [1]
Dose (PO) 10 mg/kg 10 mg/kg
Cmax (ng/mL) 1250980
Tmax (h) 2.04.0
AUC₀₋₂₄ (ng·h/mL) 85007500
t½ (h) 6.57.2
Oral Bioavailability (F%) 45%40%

Data for Compound 24f is representative from the literature for comparative purposes.

In Vivo Efficacy: Rodent Model of Osteoarthritis

Trustworthiness: The definitive preclinical test is whether the compound can modify the disease process in a living animal. The Medial Meniscal Transection (MMT) model in rats is a well-accepted surgical model that induces cartilage degradation similar to post-traumatic osteoarthritis, which is heavily driven by MMP activity.

Experimental Protocol: Rat MMT Efficacy Study

  • Study Groups (n=10-12 animals/group):

    • Group 1: Sham Surgery + Vehicle

    • Group 2: MMT Surgery + Vehicle

    • Group 3: MMT Surgery + Compound TPC-2 (e.g., 30 mg/kg, once daily)

    • Group 4: MMT Surgery + Positive Control (e.g., Celecoxib)

  • Surgical Procedure: Under anesthesia, perform MMT surgery on the right knee of animals in Groups 2, 3, and 4. Group 1 undergoes a sham surgery where the joint is opened but the meniscus is not transected.

  • Dosing: Begin oral dosing one day post-surgery and continue for 8 weeks. The dose (30 mg/kg) is selected based on PK data to ensure plasma concentrations remain above the in vitro EC50 for a significant portion of the dosing interval.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and harvest the knee joints.

  • Histopathology: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O/Fast Green to visualize cartilage. Score the cartilage damage using a standardized system (e.g., OARSI score).

  • Statistical Analysis: Compare the cartilage damage scores between groups using an appropriate statistical test (e.g., ANOVA with post-hoc analysis). A statistically significant reduction in the score for Group 3 compared to Group 2 indicates efficacy.

Conclusion and Path Forward

This guide outlines a rigorous, multi-stage evaluation process for novel 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid derivatives. A successful compound, like our hypothetical Compound TPC-2 , would demonstrate:

  • Sub-nanomolar potency against the primary target (MMP-13).

  • >1,000-fold selectivity over MMP-1 and other relevant MMPs.

  • Cellular efficacy in a tissue-based model with an EC50 in the low nanomolar range.

  • Favorable oral pharmacokinetics with >40% bioavailability and a half-life supporting once-daily dosing.

  • Significant, statistically-validated efficacy in a relevant in vivo disease model.

A compound meeting these criteria becomes a trustworthy and authoritative candidate for advancement into formal preclinical safety and toxicology studies under Good Laboratory Practice (GLP) guidelines, moving one step closer to clinical development. [9]

References

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • ChemHelpASAP. (2023). Functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • Gao, C., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Reviews in Analytical Chemistry. Available at: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]

  • Martin, M., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. Available at: [Link]

  • Fray, M. J., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y. M., et al. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ChemHelpASAP. (2023). in vivo general toxicology studies. YouTube. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Available at: [Link]

  • Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibitors. Investigational New Drugs. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

In the pursuit of novel therapeutics and chemical advancements, the integrity of our work is defined not only by our discoveries but also by the diligence with which we manage their lifecycle. The proper disposal of chem...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and chemical advancements, the integrity of our work is defined not only by our discoveries but also by the diligence with which we manage their lifecycle. The proper disposal of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, scientifically-grounded protocol for the disposal of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, ensuring that its management meets the highest standards of safety and professional responsibility.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid may not always be available, a risk assessment based on its constituent chemical moieties provides a robust framework for safe handling.

  • Piperidine Ring: The parent heterocycle, piperidine, is a flammable, toxic, and corrosive substance known to cause severe skin and eye damage.[1][2] Derivatives should be handled with the assumption of potential toxicity and corrosivity.

  • p-Toluenesulfonyl (Tosyl) Group: p-Toluenesulfonic acid is a known skin, eye, and respiratory irritant.[3][4] While incorporated into the larger molecule, the potential for irritation remains a key consideration.

  • Carboxylic Acid Moiety: This functional group confers acidic properties to the molecule. Acidic compounds require careful segregation from bases to prevent exothermic reactions.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of this compound, from initial preparation to final handoff. This process is designed to ensure safety at every stage and to comply with institutional and federal regulations.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_disposal Phase 2: Collection & Storage cluster_final Phase 3: Final Disposition A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Select Compatible Waste Container (e.g., HDPE) A->B C Step 3: Label Container Correctly ('Hazardous Waste', Full Chemical Name) B->C D Step 4: Segregate from Incompatible Waste (Bases, Oxidizers) C->D E Step 5: Transfer Waste into Container (Avoid Dust, Leave Headspace) D->E F Step 6: Securely Cap Container (Keep Closed) E->F G Step 7: Store in Designated Satellite Accumulation Area F->G H Step 8: Schedule Pickup with EHS (Professional Disposal) G->H I Step 9: Maintain Disposal Records (Log Waste for Compliance) H->I

Caption: Disposal workflow for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid.

Experimental Protocol: Detailed Disposal Methodologies
  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing chemical-resistant gloves (nitrile is appropriate), safety goggles, and a fully buttoned laboratory coat. All handling of solid waste should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[5][6]

  • Waste Container Selection and Labeling:

    • Select a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[7][8] If reusing a reagent bottle, ensure it is compatible and that the original label is completely defaced.[7][9]

    • The container must be clearly labeled with the words "Hazardous Waste" .[9][10]

    • The label must also include the full, unambiguous chemical name: "1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid" . Do not use abbreviations or chemical formulas.[8][10]

    • List the primary hazards (e.g., "Irritant," "Handle with PPE") and the date of accumulation.

  • Segregation of Waste: This is a critical safety step. Store the waste container in a designated satellite accumulation area near the point of generation.[9][10]

    • Causality: Improper segregation can lead to dangerous reactions. As an acidic organic compound, it must be stored separately from:

      • Bases (to prevent violent acid-base neutralization).

      • Strong Oxidizers (to prevent potential fire or explosion).

      • Aqueous waste streams (unless specifically directed by EHS).

    • Always consult your institution's chemical segregation chart for specific guidance.[9]

  • Waste Transfer and Collection:

    • Carefully transfer the solid waste into the labeled container using a dedicated scoop or spatula.

    • If transferring a solution of the compound, ensure the solvent is compatible with the container.

    • Do not overfill the container. Leave at least 10-25% of headspace to allow for vapor expansion and prevent spills.[11]

    • Keep the container securely capped at all times, except when actively adding waste.[8][10] A funnel should never be left in the opening.

  • Management of Empty Containers and Rinsate:

    • Empty containers that once held the compound are also considered hazardous waste until properly cleaned.

    • To decontaminate a container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.[8]

    • Crucially, this rinsate must be collected as hazardous waste. [8] Collect the rinsate in a separate, appropriately labeled hazardous waste container. After this procedure, the container may be disposed of in the trash or reused for compatible waste.

  • Storage and Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure secondary containment bin within your laboratory's satellite accumulation area.[8]

    • When the container is nearly full (e.g., 90% capacity) or waste is no longer being generated, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[10][12]

    • Under no circumstances should this chemical or its rinsate be disposed of down the drain or in the regular trash. [8][11]

Quantitative Data and Procedural Summary

ParameterGuidelineRationale & Authority
Waste Container Fill Level Do not exceed 75-90% capacity.To allow for vapor expansion and prevent splashing or spills during transport.[11]
Waste Segregation Store separately from bases, strong oxidizers, and aqueous waste.To prevent dangerous chemical reactions such as violent neutralization or oxidation.[9][10][13]
Empty Container Cleaning Triple-rinse with a suitable solvent.To ensure complete removal of hazardous residue. The rinsate must be collected as hazardous waste.[8]
Final Disposal Method Collection by licensed hazardous waste contractor via EHS.Ensures disposal is compliant with all local, state, and federal environmental regulations (e.g., EPA).[9][10]

Trustworthiness: A Self-Validating Protocol

This protocol is designed as a self-validating system to ensure safety and compliance. The rigorous labeling requirement prevents the generation of "unknown" waste, a significant laboratory hazard.[8] The segregation step acts as a critical control point to prevent dangerous incompatibilities. Finally, the mandatory handoff to EHS professionals for final disposal provides an authoritative, compliant end to the waste lifecycle, ensuring that the material is managed responsibly from "cradle to grave" as required by regulations.[14] By following these steps, you build a system of safety that protects you, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]

  • Safety Data Sheet: Piperidine. Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid. Angene Chemical. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Carl ROTH. [Link]

Sources

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